molecular formula C7H4INO B8264674 5-iodoFuro[3,2-b]pyridine

5-iodoFuro[3,2-b]pyridine

Cat. No.: B8264674
M. Wt: 245.02 g/mol
InChI Key: LFWLCRVCRLOCIE-UHFFFAOYSA-N
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Description

5-iodoFuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4INO and its molecular weight is 245.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodoFuro[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodoFuro[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWLCRVCRLOCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 5-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 5-iodofuro[3,2-b]pyridine , a privileged heterocyclic scaffold in drug discovery.

Scaffold Utility, Synthetic Protocols, and Medicinal Applications

Executive Summary

5-Iodofuro[3,2-b]pyridine is a fused bicyclic heteroaromatic system comprising a pyridine ring fused to a furan ring across the b-bond (carbons 2 and 3 of the pyridine). The iodine atom at the 5-position—adjacent to the pyridine nitrogen—serves as a highly reactive electrophilic handle, making this molecule a critical "linchpin" intermediate for the rapid diversification of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Unlike its isomers (e.g., furo[2,3-b]pyridine), the [3,2-b] arrangement provides a specific electronic vector that mimics the adenine core of ATP, granting it inherent affinity for various ATP-binding pockets in enzymes such as Cdc-like kinases (CLKs) and PIM kinases .

Key Chemical Identifiers
PropertyData
IUPAC Name 5-iodofuro[3,2-b]pyridine
Molecular Formula C

H

INO
Molecular Weight 245.02 g/mol
CAS Number Not widely listed; Analogous to 1131335-68-6 (6-iodo isomer)
SMILES Ic1nc2occc2cc1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH

Cl

; Sparingly soluble in water

Structural Analysis & Electronic Properties

Numbering and Topology

Correct numbering is vital for synthetic planning. The system is numbered starting from the oxygen atom.

  • Position 1: Oxygen atom.[1][2]

  • Positions 2, 3: Furan ring carbons (electron-rich).

  • Position 4: Pyridine nitrogen (basic center).[3]

  • Position 5: Carbon adjacent to nitrogen (

    
    -position). This is the site of iodination. 
    
  • Positions 6, 7: Remaining pyridine carbons.

The 5-position corresponds to the C6 position of the parent pyridine ring before fusion. The iodine at this position is activated for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings due to the electron-withdrawing inductive effect of the adjacent nitrogen.
Electronic Distribution Diagram

The following Graphviz diagram illustrates the electronic bias of the scaffold, highlighting the reactivity hot-spots.

G Core Furo[3,2-b]pyridine Core Pos5 Position 5 (C-I) Electrophilic Center (Suzuki/Stille/SNAr) Core->Pos5 Primary Synthetic Handle Pos2 Position 2 (C-H) Acidic Proton (Lithiation Site) Core->Pos2 Secondary Functionalization Pos3 Position 3 (C-H) Nucleophilic Site (Electrophilic Subst.) Core->Pos3 Tertiary Functionalization N4 Nitrogen 4 H-Bond Acceptor (Kinase Hinge Binder) Core->N4 Biological Recognition

Figure 1: Reactivity map of the 5-iodofuro[3,2-b]pyridine scaffold.

Synthetic Pathways[1][3][4][5][7][9][10][11]

The synthesis of 5-iodofuro[3,2-b]pyridine is typically achieved via a "Construct-then-Functionalize" approach or a "Pre-functionalized Cyclization" approach. The latter is preferred for higher yields and regiocontrol.

Protocol A: Pre-functionalized Cyclization (Recommended)

This method builds the furan ring onto a pyridine precursor that already bears the iodine (or a precursor halogen) at the correct position.

Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization. Starting Material: 6-chloro-2-iodo-3-pyridinol (The chlorine eventually becomes the 5-position substituent, which is then exchanged for iodine, or starting directly with 2,6-diiodo-3-pyridinol).

Step-by-Step Protocol:
  • Reagents: 6-chloro-2-iodo-3-pyridinol, Trimethylsilylacetylene (TMSA), PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%), CuI (2 mol%), Et
    
    
    N (3 eq), THF/DMF.
  • Coupling: Degas the solvent. Add the pyridinol, catalyst, and base. Add TMSA dropwise at RT. Stir at 50°C for 4 hours.

  • Cyclization: Treat the intermediate with CuI (10 mol%) in DMF at 80°C to induce cyclization to the furo[3,2-b]pyridine core.

  • Halogen Exchange (Finkelstein): If the product is 5-chlorofuro[3,2-b]pyridine, convert to 5-iodo using NaI (5 eq), CuI (10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine in dioxane at 110°C.

Protocol B: Direct C-H Iodination (Alternative)

Direct iodination of the parent furo[3,2-b]pyridine is challenging due to competing halogenation at the electron-rich C2/C3 furan positions. However, Directed Ortho-Metalation (DoM) can be used if the C2 position is blocked or if transient directing groups are employed.

Chemical Reactivity & Experimental Workflows

The utility of 5-iodofuro[3,2-b]pyridine lies in its orthogonal reactivity. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in this system, allowing for chemoselective transformations.

Cross-Coupling Capabilities
  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.[2] High yields (>85%) using Pd(dppf)Cl

    
     and K
    
    
    
    CO
    
    
    .
  • Sonogashira: Introduces alkynes. Critical for extending the carbon skeleton.

  • Buchwald-Hartwig: Amination at the 5-position.[4] Essential for introducing solubility-enhancing amine tails common in drug design.

Experimental Workflow: Suzuki Coupling

Objective: Synthesis of 5-(4-fluorophenyl)furo[3,2-b]pyridine.

  • Charge: In a glovebox, combine 5-iodofuro[3,2-b]pyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%), and Na
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: Add degassed DME:H

    
    O (4:1 ratio).
    
  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Reaction Cascade Diagram

ReactionCascade cluster_0 Pd-Catalyzed Couplings cluster_1 Secondary Functionalization Start 5-Iodofuro[3,2-b]pyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) --> 5-Aryl deriv. Start->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI) --> 5-Alkynyl deriv. Start->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd-L) --> 5-Amino deriv. Start->Buchwald Lithiation C2-Lithiation (n-BuLi, -78°C) --> 2-Substituted Start->Lithiation Orthogonal Halogenation C3-Bromination (NBS, DMF) --> 3-Bromo-5-iodo... Start->Halogenation Orthogonal

Figure 2: Synthetic divergence from the 5-iodo core.

Medicinal Chemistry Applications

Kinase Inhibition (CLK/DYRK)

The furo[3,2-b]pyridine scaffold is a bioisostere of the purine core found in ATP.

  • Mechanism: The Nitrogen at position 4 acts as a hydrogen bond acceptor to the kinase hinge region.

  • Case Study: Derivatives of 5-iodofuro[3,2-b]pyridine have been developed as selective inhibitors of Cdc-like kinase (CLK) . The iodine allows for the attachment of "tail" groups that occupy the solvent-exposed region of the ATP pocket, improving selectivity and solubility.

Hedgehog Pathway Modulation

Research indicates that 3,5,7-trisubstituted furo[3,2-b]pyridines (accessible via the 5-iodo intermediate) act as modulators of the Hedgehog (Hh) signaling pathway, specifically targeting the Smoothened (SMO) receptor or downstream effectors.

SAR Table: Substituent Effects
PositionModificationBiological Impact
C5 (Iodine) Aryl/Heteroaryl couplingDetermines potency and selectivity; targets hydrophobic pocket II.
C2 Small alkyl/polar groupsModulates solubility and metabolic stability.
C3 Halogen/CyanoAffects electronic density of the core; fine-tunes pKa of N4.
N4 None (Core)Essential H-bond acceptor (Hinge binder).

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.Link

  • PubChem. Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Link

  • Smolecule. 5-Chlorofuro[3,2-b]pyridine Structure and Properties.Link

  • ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors.Link

  • Sigma-Aldrich. 6-Iodofuro[3,2-b]pyridine Product Data.Link

Sources

Navigating the Synthesis and Application of Iodo-Furo[3,2-b]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Furo[3,2-b]pyridine Scaffold, Focusing on Iodo-Substituted Derivatives for Advanced Drug Discovery

For researchers and scientists engaged in the intricate field of drug development, the furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for designing potent and selective inhibitors of various biological targets. This guide provides a comprehensive technical overview of iodo-substituted furo[3,2-b]pyridines, with a particular focus on their synthesis, chemical utility, and potential therapeutic applications.

While the specific compound 5-iodofuro[3,2-b]pyridine is not readily found in commercial catalogs and does not have a widely listed CAS number, this guide will utilize its close structural isomer, 6-iodofuro[3,2-b]pyridine , as a representative molecule for this class of compounds. The principles of synthesis and reactivity discussed herein are broadly applicable to various isomers of iodo-furo[3,2-b]pyridine.

The Furo[3,2-b]pyridine Core: A Scaffold of Interest

The fusion of a furan ring to a pyridine ring gives rise to the furo[3,2-b]pyridine heterocyclic system. This scaffold has garnered significant attention in medicinal chemistry due to its presence in molecules with diverse biological activities. Derivatives of furo[3,2-b]pyridine have been identified as potent modulators of key signaling pathways implicated in human diseases, particularly in oncology.[1]

6-Iodofuro[3,2-b]pyridine: Chemical Identity and Supplier Information

The readily available isomer, 6-iodofuro[3,2-b]pyridine, serves as a crucial starting material for the synthesis of more complex derivatives.

Table 1: Chemical Properties of 6-Iodofuro[3,2-b]pyridine

PropertyValueReference
CAS Number 1131335-68-6[2]
Molecular Formula C₇H₄INO[2]
Molecular Weight 245.02 g/mol [2]
Appearance Solid (typical)
Storage Typically stored at 2-8°C, sealed in dry conditions.[3]

Table 2: Commercial Suppliers of 6-Iodofuro[3,2-b]pyridine

SupplierProduct Number/NamePurity/Notes
Sigma-Aldrich AldrichCPR 1131335-68-6Sold as-is, for early discovery research. Buyer assumes responsibility to confirm identity and purity.
Santa Cruz Biotechnology sc-506148For research use only.[2]
ChemScene CS-0081771 (for 6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine)A related derivative, indicating synthetic capability in this series.[3]

Synthesis of the Furo[3,2-b]pyridine Nucleus

The construction of the furo[3,2-b]pyridine core can be achieved through various synthetic strategies, predominantly involving the formation of the furan ring onto a pre-existing, functionalized pyridine.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

A powerful and versatile method for synthesizing 2-substituted furo[3,2-b]pyridines is through a one-pot reaction involving a Sonogashira cross-coupling followed by heteroannulation.[1] This approach typically utilizes a substituted 2-hydroxypyridine and a terminal alkyne. A convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond formation, performed under ultrasound irradiation with a Pd/C catalyst.[4][5]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Furo[3,2-b]pyridines [4][5]

  • To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.

  • Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete (monitored by thin-layer chromatography).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of the furo[3,2-b]pyridine core.

G cluster_synthesis Synthesis of Furo[3,2-b]pyridine Core cluster_functionalization Functionalization via Iodinated Intermediate Pyridine Precursor Pyridine Precursor Coupling Pd/Cu Catalyzed Sonogashira Coupling & Intramolecular Cyclization Pyridine Precursor->Coupling Alkyne Alkyne Alkyne->Coupling Furo[3,2-b]pyridine Furo[3,2-b]pyridine Scaffold Coupling->Furo[3,2-b]pyridine Iodinated Furo[3,2-b]pyridine e.g., 6-Iodofuro[3,2-b]pyridine Furo[3,2-b]pyridine->Iodinated Furo[3,2-b]pyridine Iodination CrossCoupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Iodinated Furo[3,2-b]pyridine->CrossCoupling Diverse Derivatives Diverse Furo[3,2-b]pyridine Derivatives CrossCoupling->Diverse Derivatives

Caption: Synthetic workflow for furo[3,2-b]pyridine derivatives.

The Role of the Iodo-Group in Synthetic Diversification

The presence of an iodine atom on the furo[3,2-b]pyridine scaffold is of significant synthetic utility. The carbon-iodine bond is highly reactive and serves as an excellent handle for introducing a wide range of substituents through various palladium-catalyzed cross-coupling reactions.[6] This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Common cross-coupling reactions utilizing aryl iodides include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.[7]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7]

  • Heck Coupling: Reaction with alkenes.

  • Stille Coupling: Reaction with organostannanes.[7]

  • Negishi Coupling: Reaction with organozinc compounds.[7]

The ability to perform these transformations on the iodo-furo[3,2-b]pyridine core makes it a valuable intermediate in the synthesis of complex molecules for drug discovery.

Applications in Drug Discovery and Chemical Biology

Furo[3,2-b]pyridine derivatives have shown promise as modulators of several important biological pathways, particularly those involved in cancer.

Kinase Inhibition

The furo[3,2-b]pyridine scaffold has been identified as a privileged core for the development of potent and highly selective kinase inhibitors.[1][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Cdc2-like Kinases (CLKs): These kinases are involved in the regulation of pre-mRNA splicing. Furo[3,2-b]pyridine derivatives have been developed as highly selective inhibitors of CLKs, which can modulate alternative splicing events and lead to the suppression of cancer cell growth.[8][9]

  • Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been utilized to create selective inhibitors of HIPKs, which are implicated in transcription regulation and apoptosis.[1]

Modulation of the Hedgehog Signaling Pathway

Aberrant activation of the Hedgehog signaling pathway is a known driver in the pathogenesis of various cancers. Furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[8][9]

The following diagram illustrates the potential mechanism of action for a furo[3,2-b]pyridine-based kinase inhibitor.

cluster_pathway Simplified Kinase Signaling Pathway UpstreamSignal Upstream Signal (e.g., Growth Factor) Kinase Target Kinase (e.g., CLK, HIPK) UpstreamSignal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Splicing) PhosphorylatedSubstrate->CellularResponse Leads to FuroPyridineInhibitor Furo[3,2-b]pyridine Inhibitor FuroPyridineInhibitor->Kinase Inhibits

Caption: Inhibition of a target kinase by a furo[3,2-b]pyridine derivative.

Conclusion

The furo[3,2-b]pyridine scaffold is a versatile and valuable platform in medicinal chemistry and drug discovery. While the specific isomer 5-iodofuro[3,2-b]pyridine may not be a common commercially available reagent, the synthesis and reactivity of its close analog, 6-iodofuro[3,2-b]pyridine, provide a clear roadmap for accessing this class of compounds. The iodo-substituent serves as a key functional handle for diversification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents, particularly in the realm of kinase inhibition and the modulation of critical signaling pathways. This guide provides a foundational understanding for researchers looking to leverage the potential of iodo-furo[3,2-b]pyridines in their drug discovery programs.

References

Sources

Biological Activity of Furo[3,2-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry—a rigid, bicyclic heteroaromatic system that effectively mimics the purine and indole pharmacophores found in endogenous biological ligands.[1] Its isosteric relationship with indole and quinoline allows it to intercalate into DNA and occupy the ATP-binding pockets of various kinases with high affinity.

This guide analyzes the biological activity of furo[3,2-b]pyridine derivatives, focusing on their dominant role as kinase inhibitors (specifically CLKs and HIPKs) and Hedgehog pathway modulators .[2] It provides validated synthetic protocols, structure-activity relationships (SAR), and mechanistic insights for researchers optimizing this scaffold for oncology and antimicrobial applications.

Structural Perspective & Chemical Properties[3][4]

The furo[3,2-b]pyridine core consists of a furan ring fused to the b-face of a pyridine ring. This fusion creates a planar, electron-deficient system with unique hydrogen-bonding capabilities.

  • Lipophilicity: The aromatic nitrogen decreases lipophilicity compared to benzofuran, improving water solubility and bioavailability—a critical advantage in drug design.

  • Binding Geometry: The planar architecture facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Tautomerism: While the core is stable, 3-hydroxy derivatives exist in equilibrium with the furo[3,2-b]pyridin-3(2H)-one tautomer, influencing reactivity and binding mode.[3]

Structure-Activity Relationship (SAR) Map

The biological efficacy of this scaffold is strictly governed by substitution patterns.

SAR_Map Core Furo[3,2-b]pyridine Core Scaffold Pos2 C2 Position: Critical for Potency Core->Pos2 Pos3 C3 Position: Solubility & Selectivity Core->Pos3 Pyridine Pyridine Ring (N4-C7): H-Bonding Acceptor Core->Pyridine Aryl Aryl/Heteroaryl groups (e.g., Phenyl, Thienyl) enhance cytotoxicity via π-stacking (SIRT1/Topo II) Pos2->Aryl Substitution Effect Polar Polar groups (Amides/Esters) modulate kinase selectivity (CLK/HIPK binding) Pos3->Polar Substitution Effect Nitrogen N4 serves as H-bond acceptor in ATP-binding pockets Pyridine->Nitrogen Mechanistic Role

Figure 1: SAR analysis of the furo[3,2-b]pyridine scaffold highlighting critical substitution zones for biological activity.

Therapeutic Applications: Oncology

The most significant biological activity of furo[3,2-b]pyridine derivatives lies in oncology, driven by three distinct mechanisms: Kinase Inhibition, Hedgehog Pathway modulation, and Epigenetic regulation.

Kinase Inhibition (CLKs and HIPKs)

Derivatives of furo[3,2-b]pyridine have emerged as potent inhibitors of Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs) .[1]

  • Mechanism: These compounds compete with ATP for the binding site of the kinase.

  • Target Specificity: High selectivity is observed for CLK1, CLK2, and CLK4.

  • Downstream Effect: Inhibition of CLKs prevents the phosphorylation of Serine/Arginine-rich (SR) proteins. This disrupts the spliceosome machinery, leading to aberrant pre-mRNA splicing (e.g., exon skipping) and ultimately inducing apoptosis in cancer cells.

Key Compound: MU1210 has been identified as a pan-CLK inhibitor with activity extending to HIPKs, demonstrating efficacy in preventing cell proliferation in varying cancer cell lines.

Hedgehog (Hh) Signaling Modulation

Aberrant activation of the Hedgehog pathway drives tumorigenesis in basal cell carcinoma and medulloblastoma.

  • Action: Furo[3,2-b]pyridines act downstream of the Smoothened (SMO) receptor, likely interfering with the GLI transcription factors.

  • Result: Downregulation of Hh target genes prevents cancer stem cell maintenance and tumor growth.

SIRT1 and Topoisomerase Inhibition

Recent studies have identified 2-substituted furo[3,2-b]pyridines as dual-action agents:

  • SIRT1 Inhibition: Compound 3b (2-substituted derivative) inhibits Sirtuin 1 (SIRT1), a deacetylase that promotes cell survival under stress. Inhibition restores p53 acetylation and triggers apoptosis (e.g., in MCF-7 breast cancer cells).

  • Topoisomerase II: 2,4-Diaryl derivatives stabilize the DNA-enzyme cleavage complex, preventing DNA religation and causing lethal double-strand breaks.

Mechanistic Pathway Diagram[5]

Mechanism Inhibitor Furo[3,2-b]pyridine Derivative Target_CLK Target: CLK Kinase (ATP Pocket) Inhibitor->Target_CLK High Affinity Binding Target_SIRT Target: SIRT1 (Deacetylase) Inhibitor->Target_SIRT Inhibition Process_Splicing Inhibition of SR Protein Phosphorylation Target_CLK->Process_Splicing Blocks Process_p53 Hyperacetylation of p53 Target_SIRT->Process_p53 Promotes Outcome_Splicing Aberrant mRNA Splicing (Exon Skipping) Process_Splicing->Outcome_Splicing Outcome_Apoptosis Apoptosis / Cell Death (MCF-7, MDA-MB-231) Process_p53->Outcome_Apoptosis Outcome_Splicing->Outcome_Apoptosis

Figure 2: Dual mechanism of action showing Kinase (CLK) and Epigenetic (SIRT1) modulation leading to apoptosis.

Experimental Protocols

Synthesis of 2-Substituted Furo[3,2-b]pyridines (Sonogashira Coupling)

This protocol utilizes a "one-pot" Sonogashira coupling followed by cyclization, a robust method validated for generating libraries of biologically active derivatives.

Reagents:

  • 3-Chloro-2-hydroxypyridine (1.0 eq)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Pd/C (10% wt) or Pd(PPh3)2Cl2 (2-5 mol%)[1]

  • CuI (Co-catalyst, 5 mol%)[1]

  • Triphenylphosphine (PPh3) (Ligand, 10 mol%)

  • Triethylamine (Et3N) (Base, 3.0 eq)

  • Solvent: Ethanol (EtOH) or DMF[1]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 3-chloro-2-hydroxypyridine (1 mmol) in anhydrous EtOH (5 mL).

  • Catalyst Addition: Add Pd/C (10 mol%), CuI (5 mol%), PPh3 (10 mol%), and Et3N (3 mmol). Stir for 10 minutes at room temperature.

  • Coupling: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction:

    • Option A (Thermal): Heat to reflux (80°C) for 4–6 hours.

    • Option B (Ultrasound - Recommended for Yield): Irradiate in an ultrasonic bath at 60–70°C for 45–90 minutes.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The spot for the starting pyridine should disappear, replaced by a fluorescent product spot.

  • Workup: Filter the catalyst through a Celite pad. Wash with EtOAc.[4] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

  • Validation: Confirm structure via 1H-NMR (Characteristic furan proton singlet at ~7.0-7.5 ppm) and HRMS.

In Vitro Kinase Inhibition Assay (CLK1)

To validate biological activity, use a FRET-based or radiometric kinase assay.

Materials: Recombinant CLK1 enzyme, Peptide substrate (e.g., synthetic peptide derived from SRSF1), ATP (radiolabeled or fluorescently tagged).

Protocol:

  • Buffer Prep: Prepare kinase buffer (20 mM MOPS pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    
  • Compound Dilution: Prepare serial dilutions of the furo[3,2-b]pyridine derivative in DMSO (Final DMSO concentration < 1%).

  • Incubation: Mix CLK1 enzyme (5-10 nM) with compound dilutions. Incubate for 10 minutes at Room Temp.

  • Reaction Start: Initiate reaction by adding ATP (

    
     levels) and Peptide Substrate.
    
  • Running: Incubate at 30°C for 40 minutes.

  • Termination: Stop reaction (e.g., using dilute phosphoric acid for radiometric assays).

  • Data Analysis: Measure phosphorylation. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Quantitative Activity Data[1][5][6][7]

The following table summarizes the biological potency of key furo[3,2-b]pyridine derivatives reported in literature.

Compound IDTarget / Cell LineActivity TypeValue (IC50 / GI50)Biological Effect
MU1210 CLK1 / CLK2Kinase Inhibition< 50 nMSplicing modulation
Compound 3b MCF-7 (Breast)Cytotoxicity~15 µMApoptosis induction
Compound 3b SIRT1Enzyme Inhibition~20 µMp53 activation
Ref [4] MDA-MB-231Cytotoxicity10 - 25 µMGrowth inhibition
Ref [7] Topoisomerase IIEnzyme Inhibition90% inhibition @ 100µMDNA cleavage

Future Outlook & Emerging Trends

  • Hybrid Molecules: Fusing the furo[3,2-b]pyridine core with other pharmacophores (e.g., coumarins or triazoles) is showing promise in overcoming multi-drug resistance (MDR) in bacteria.

  • Neurodegeneration: Due to the role of CLKs in splicing tau protein, these inhibitors are being investigated for Alzheimer’s disease therapy.

  • PROTACs: Researchers are beginning to explore linking furo[3,2-b]pyridine kinase inhibitors to E3 ligase ligands to create Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Retrieved from

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.[5][6][7] Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940.[5][6]

  • Thapa, P., et al. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Bulletin of the Korean Chemical Society, 34(10).

  • Walczak, K., et al. Furo[3,2-b]pyridine as a Privileged Scaffold for Highly Selective Kinase Inhibitors.

  • Sree, N., et al. Synthesis of Chalcone Derivatives of Furo[3,2-c]pyridine as Potential Antibacterial Agents.[8]

Sources

Introduction: The Strategic Importance of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Iodofuro[3,2-b]pyridine

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds in medicinal chemistry and materials science.[1] Its rigid, planar geometry and unique electronic properties make it an ideal pharmacophore for targeting a range of biological entities, including various protein kinases implicated in oncology.[1] Pyridine and its derivatives are foundational in drug discovery, prized for their ability to enhance the solubility and bioavailability of less soluble compounds.[2]

Within this valuable class of molecules, 5-iodofuro[3,2-b]pyridine emerges as a particularly strategic synthetic intermediate. The iodine atom at the 5-position is not merely a structural component; it is a versatile chemical handle. This functionalization enables chemists to introduce a wide array of molecular complexity through well-established and powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4][5] The ability to readily form new carbon-carbon bonds at this specific position allows for the systematic exploration of the chemical space around the furo[3,2-b]pyridine core, a critical process in structure-activity relationship (SAR) studies for drug development.

This technical guide provides a comprehensive overview of the logical and field-proven strategies for the synthesis of 5-iodofuro[3,2-b]pyridine. We will dissect two primary retrosynthetic approaches, providing not only step-by-step protocols but also the underlying mechanistic rationale for key transformations.

Retrosynthetic Analysis: Charting the Path to Synthesis

A robust synthetic plan begins with a logical retrosynthetic analysis. For 5-iodofuro[3,2-b]pyridine, two primary strategies present themselves, differing in the stage at which the critical iodine atom is introduced.

G cluster_A Strategy A: Late-Stage Iodination cluster_B Strategy B: Iodinated Precursor target 5-Iodofuro[3,2-b]pyridine A1 Furo[3,2-b]pyridine A1->target Electrophilic Iodination A2 2-Hydroxy-3-alkynylpyridine A2->A1 Intramolecular Cyclization A3 2-Hydroxy-3-halopyridine + Terminal Alkyne A3->A2 Sonogashira Coupling B1 2-Hydroxy-3-alkynyl-5-iodopyridine B1->target Intramolecular Cyclization B2 2-Hydroxy-3,5-dihalopyridine + Terminal Alkyne B2->B1 Regioselective Sonogashira Coupling

Caption: Retrosynthetic analysis of 5-iodofuro[3,2-b]pyridine.

  • Strategy A (Late-Stage Iodination): This approach involves first constructing the parent furo[3,2-b]pyridine core and subsequently introducing the iodine atom at the C5 position via electrophilic aromatic substitution. This strategy leverages the well-documented syntheses of the core scaffold.

  • Strategy B (Iodinated Precursor): This pathway begins with a pre-functionalized 5-iodopyridine derivative. The furan ring is then constructed onto this iodinated core, carrying the crucial halogen through the synthetic sequence.

Strategy A: Core Synthesis Followed by Late-Stage Iodination

This is often the most direct approach, as the synthesis of the parent furo[3,2-b]pyridine scaffold is well-established. The key challenge lies in achieving regioselective iodination at the desired C5 position.

Part 1: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling and Cascade Cyclization

The most prevalent and efficient method for constructing the furo[3,2-b]pyridine nucleus is a one-pot cascade reaction involving a Sonogashira cross-coupling followed by an intramolecular 5-endo-dig cyclization.[1][6]

Reaction Principle: The synthesis begins with the palladium- and copper-cocatalyzed coupling of a terminal alkyne with a 3-chloro-2-hydroxypyridine.[7][8] This forms a 3-alkynyl-2-hydroxypyridine intermediate. In the same pot, under basic conditions, the hydroxyl group performs a nucleophilic attack on the alkyne, leading to the formation of the fused furan ring.[6]

G cluster_catalyst Catalytic Cycle cluster_reaction Main Reaction Pathway Pd0 Pd(0)L₂ PdII_A Pd(II)L₂(X)(Ar) Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Pd(II)L₂(C≡CR)(Ar) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Intermediate 2-Hydroxy-3-alkynylpyridine Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_A Reactants 3-Chloro-2-hydroxypyridine + Terminal Alkyne Reactants->Intermediate Sonogashira Coupling Product Furo[3,2-b]pyridine Intermediate->Product Intramolecular Cyclization (Base-mediated)

Caption: Sonogashira coupling and cyclization workflow.

Detailed Experimental Protocol: Synthesis of 2-Phenylfuro[3,2-b]pyridine

This protocol is adapted from established procedures for 2-substituted furo[3,2-b]pyridines.[1][9]

  • Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining a positive pressure of inert gas is crucial to prevent oxygen-mediated side reactions like Glaser homocoupling of the alkyne.[9]

  • Reagent Addition: Add degassed ethanol via syringe, followed by degassed triethylamine (3.0 eq). Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.[9]

  • Sonogashira Coupling: Heat the reaction mixture to a gentle reflux (approx. 80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. This stage is typically complete within 2-4 hours.[9]

  • Intramolecular Cyclization: Continue heating. The cyclization step, which forms the furan ring, may require an additional 4-12 hours. Monitor for the disappearance of the 2-alkynyl-3-hydroxypyridine intermediate and the formation of the furo[3,2-b]pyridine product.[9]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.[9]

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2-phenylfuro[3,2-b]pyridine.

Part 2: Regioselective Iodination of the Furo[3,2-b]pyridine Core

With the core scaffold in hand, the final step is a selective C-H functionalization. Pyridine halogenation can be challenging, but modern methods have improved regiocontrol.[10][11] For the furo[3,2-b]pyridine system, the electronic properties of both the pyridine and furan rings will direct the substitution. The pyridine ring is electron-deficient, directing electrophiles to the 3- and 5-positions, while the fused electron-rich furan ring also influences the overall reactivity.

Proposed Protocol: Electrophilic Iodination

This proposed protocol is based on standard iodination methods for electron-rich and moderately activated heterocyclic systems.

  • Reaction Setup: Dissolve the synthesized furo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution. To facilitate the reaction, a catalytic amount of a Lewis acid (e.g., In(OTf)₃) or a Brønsted acid like trifluoroacetic acid (TFA) may be required.[11]

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored carefully by TLC or LC-MS to maximize the yield of the desired mono-iodinated product and minimize potential di-iodination or other side reactions.

  • Workup and Purification:

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine/NIS.

    • Extract the product into an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to isolate 5-iodofuro[3,2-b]pyridine.

Causality Behind Experimental Choices:

  • NIS as Iodinating Agent: NIS is a mild and easy-to-handle electrophilic iodine source, commonly used for iodinating aromatic and heterocyclic compounds.

  • Acid Catalyst: The acid catalyst activates the NIS, making it a more potent electrophile, which is often necessary to achieve halogenation on moderately reactive pyridine rings.[11]

Strategy B: Synthesis from an Iodinated Pyridine Precursor

This approach offers potentially superior regiochemical control by installing the iodine atom at the very beginning of the synthesis. The primary challenge is the potential for the iodo-substituent to interfere with the subsequent cross-coupling and cyclization steps.

Reaction Principle: The synthesis would start with a commercially available or readily synthesized 5-iodopyridine derivative, such as 2,3-dichloro-5-iodopyridine or 2-hydroxy-5-iodopyridine. A Sonogashira coupling would be performed to install the alkyne at the 3-position, followed by the standard intramolecular cyclization to form the furan ring.

G start 2-Hydroxy-3-chloro-5-iodopyridine + Terminal Alkyne step1 Sonogashira Coupling start->step1 intermediate 2-Hydroxy-3-alkynyl-5-iodopyridine step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 5-Iodofuro[3,2-b]pyridine step2->product

Caption: Workflow for the iodinated precursor strategy.

Proposed Experimental Protocol:

  • Sonogashira Coupling:

    • Follow the general Sonogashira protocol described in Strategy A, Part 1.

    • The key starting material would be a substrate like 3-chloro-2-hydroxy-5-iodopyridine.

    • The reaction conditions (catalyst loading, base, solvent) may require optimization, as the electronic properties of the iodinated pyridine differ from the non-iodinated analog. The C-I bond is generally more reactive in oxidative addition than the C-Cl bond, but the conditions for Sonogashira coupling at a C-Cl bond are well-established.[12] Careful temperature control would be essential to favor coupling at the C-Cl position without disturbing the C-I bond.

  • Intramolecular Cyclization and Workup:

    • The cyclization, workup, and purification steps would be analogous to those described in Strategy A. The presence of the iodo group is not expected to significantly inhibit the base-mediated nucleophilic attack of the hydroxyl group.

Comparison of Synthetic Strategies

FeatureStrategy A: Late-Stage IodinationStrategy B: Iodinated Precursor
Key Advantage Utilizes well-established synthesis for the core; starting materials are readily available.Excellent and unambiguous regiocontrol for the iodine position.
Key Challenge Potential for mixture of regioisomers (e.g., 5-iodo vs. 7-iodo) during the iodination step, requiring careful optimization and potentially difficult purification.Availability of the specific dihalo-iodopyridine starting material may be limited or expensive. Potential for undesired side reactions at the iodo-position during the Pd-catalyzed coupling step.
Ideal For Rapid access to the target compound when regioselectivity can be controlled.Syntheses where absolute regiochemical purity is paramount.

Application in Drug Discovery: The 5-Iodo Group as a Gateway to Diversity

The primary motivation for synthesizing 5-iodofuro[3,2-b]pyridine is its utility as a versatile building block. The C-I bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse functional groups.

G cluster_suzuki Suzuki Coupling cluster_sono Sonogashira Coupling start 5-Iodofuro[3,2-b]pyridine suzuki_reagent Aryl/Heteroaryl Boronic Acid R-B(OH)₂ start->suzuki_reagent Pd Catalyst, Base sono_reagent Terminal Alkyne R-C≡CH start->sono_reagent Pd/Cu Catalyst, Base suzuki_product 5-Aryl-furo[3,2-b]pyridine suzuki_reagent->suzuki_product sono_product 5-Alkynyl-furo[3,2-b]pyridine sono_reagent->sono_product

Sources

The 5-Iodofuro[3,2-b]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The furo[3,2-b]pyridine scaffold, a fused heterocyclic system marrying an electron-rich furan ring with an electron-deficient pyridine ring, has emerged as a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and unique electronic properties make it an ideal foundation for the design of potent and selective modulators of a variety of biological targets. Among its derivatives, the 5-iodofuro[3,2-b]pyridine core stands out as a particularly versatile intermediate, offering a reactive handle for the strategic introduction of diverse functionalities through modern cross-coupling chemistries. This guide provides a comprehensive technical overview of the synthesis, functionalization, and medicinal chemistry applications of the 5-iodofuro[3,2-b]pyridine scaffold, with a focus on its role in the development of kinase inhibitors and modulators of critical signaling pathways.

The Strategic Synthesis of the 5-Iodofuro[3,2-b]pyridine Core and Its Derivatives

The construction of the furo[3,2-b]pyridine nucleus is most commonly achieved through the formation of the furan ring onto a pre-existing, functionalized pyridine core. The introduction of an iodine atom at the 5-position is a key strategic element, providing a versatile point for diversification and the exploration of structure-activity relationships (SAR).

Key Synthetic Strategies: A Tale of Two Metals

The two predominant methods for the synthesis of the furo[3,2-b]pyridine scaffold are the Sonogashira cross-coupling followed by heteroannulation, and copper-mediated oxidative cyclization. The 5-iodo-substitution is typically introduced on the pyridine precursor or on the assembled furo[3,2-b]pyridine core.

1. Palladium/Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization:

This powerful one-pot reaction sequence is a workhorse for the synthesis of 2-substituted furo[3,2-b]pyridines.[1][2] The process begins with a Sonogashira coupling of a terminal alkyne with a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine. This is followed by an in-situ intramolecular cyclization to form the furan ring. The use of ultrasound irradiation has been shown to facilitate this reaction.[3]

Experimental Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines via Ultrasound-Assisted Sonogashira Coupling and Cyclization [2][3]

Materials:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne

  • Palladium on carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed ethanol via syringe, followed by degassed triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.

  • Subject the reaction mixture to ultrasound irradiation at a gentle reflux temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial Sonogashira coupling is typically complete within 2-4 hours.

  • Continue the reaction under the same conditions to facilitate the intramolecular cyclization, which can take an additional 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.

2. Copper-Mediated Oxidative Cyclization:

Copper-catalyzed reactions offer an alternative and versatile route to the furo[3,2-b]pyridine scaffold. These methods often involve the intramolecular cyclization of appropriately substituted pyridine precursors and have been successfully employed in the synthesis of diverse libraries of these compounds.[4]

Conceptual Workflow for Furo[3,2-b]pyridine Synthesis

Start Pyridine Precursor (e.g., 3-halo-2-hydroxypyridine) Coupling Sonogashira Coupling (Pd/Cu catalysis) Start->Coupling Alkyne Terminal Alkyne Alkyne->Coupling Intermediate 2-Alkynyl-3-hydroxypyridine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Furo[3,2-b]pyridine Scaffold Cyclization->Product

Caption: General synthetic workflow for furo[3,2-b]pyridines.

Medicinal Chemistry Applications: Targeting Key Disease Pathways

The 5-iodofuro[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of several key enzymes and signaling pathways implicated in human diseases, most notably in oncology.

Cdc-like Kinase (CLK) Inhibitors: Modulators of RNA Splicing

Cdc-like kinases (CLKs) are a family of dual-specificity kinases that play a critical role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][6] Dysregulation of CLK activity is implicated in various cancers, making them attractive therapeutic targets. Furo[3,2-b]pyridine derivatives have emerged as potent and selective inhibitors of CLK1, CLK2, and CLK4.[4]

The 5-iodo substituent on the furo[3,2-b]pyridine core serves as a crucial handle for introducing various aryl and heteroaryl groups via Suzuki or Stille coupling reactions, allowing for extensive SAR exploration of the ATP-binding pocket of the CLKs.

Selected Furo[3,2-b]pyridine-based CLK Inhibitors and their Biological Activity [7][8]

Compound IDTarget KinaseIC50 (nM)Cell-based Assay GI50 (µM)Cell Line
MU1210 CLK184.6MCF-7
CLK220
CLK412
Compound 20 CLK14Not SpecifiedT24
Compound 31 CLK19.71.1T24
Compound 26a CLK1Not Specified<0.1T24

CLK Signaling Pathway and Mechanism of Inhibition

CLK CLK Kinase p_SR_proteins Phosphorylated SR Proteins CLK->p_SR_proteins Phosphorylation SR_proteins SR Proteins (unphosphorylated) SR_proteins->CLK Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome pre_mRNA pre-mRNA Splicing Spliceosome->pre_mRNA Inhibitor 5-Iodofuro[3,2-b]pyridine Derivative Inhibitor->CLK Inhibition

Caption: Inhibition of CLK-mediated SR protein phosphorylation.

Hedgehog Signaling Pathway Modulators: A New Avenue in Cancer Therapy

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is a hallmark of several cancers.[4] Interestingly, a subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, initially synthesized as kinase inhibitors but found to be inactive, displayed sub-micromolar activity as modulators of the Hedgehog pathway.[9]

The ability to readily diversify the 5-position of the furo[3,2-b]pyridine core allows for the fine-tuning of the molecule's properties to optimize its interaction with components of the Hh pathway, such as the Smoothened (SMO) receptor.

Furo[3,2-b]pyridine-based Hedgehog Pathway Modulators [8]

Compound ClassAssay TypeIC50
3,5,7-trisubstituted Furo[3,2-b]pyridinesGLI-dependent reporter gene assaySub-micromolar

Hedgehog Signaling Pathway and Point of Intervention

cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh_ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Represses Target_Genes Target Gene Expression GLI->Target_Genes Activates Inhibitor Furo[3,2-b]pyridine Derivative Inhibitor->SMO Modulates

Caption: Modulation of the Hedgehog signaling pathway.

Conclusion and Future Perspectives

The 5-iodofuro[3,2-b]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, providing a robust platform for the development of potent and selective modulators of challenging biological targets. Its synthetic tractability, particularly the ability to leverage the 5-iodo group for diversification, has enabled the rapid exploration of structure-activity relationships and the optimization of lead compounds.

The success of this scaffold in generating highly selective CLK inhibitors and novel Hedgehog pathway modulators highlights its potential for yielding drug candidates for the treatment of cancer and other diseases. Future research will undoubtedly focus on further exploring the chemical space around this versatile core, elucidating the molecular mechanisms of action of its derivatives, and advancing the most promising compounds through preclinical and clinical development. The 5-iodofuro[3,2-b]pyridine scaffold is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

  • Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]

  • Request PDF. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]

  • Abdel-Rahman, A. H., Shaban, A. K. F., El-Sayed, W. A., & Abdel-Hamide, S. G. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]

  • Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]

  • ResearchGate. Characterization of furo[3,2‐b]pyridine derivatives in CLK1. A) crystal... [Link]

  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • Abdel-Rahman, A. A. H., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1890. [Link]

Sources

5-Iodofuro[3,2-b]pyridine: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] This fused ring system is a key component in molecules designed to modulate critical cellular signaling pathways, including those driven by Cdc2-like kinases (CLKs) and Hedgehog (Hh) signaling, which are implicated in oncology.[1][2]

Physicochemical and Structural Data Analysis

Direct experimental data for 5-iodofuro[3,2-b]pyridine is scarce. However, by analyzing the parent molecule and closely related derivatives, we can establish a reliable set of expected properties. The parent furo[3,2-b]pyridine is a liquid at room temperature, but halogenation, particularly with iodine, significantly increases the molecular weight and enhances crystal lattice packing forces, strongly suggesting that 5-iodofuro[3,2-b]pyridine is a solid under standard conditions.[3][4]

PropertyFuro[3,2-b]pyridine6-Iodofuro[3,2-b]pyridine5-Iodofuro[3,2-b]pyridine (Predicted)
CAS Number 272-62-8[5]1131335-68-6[4]Not Assigned
Molecular Formula C₇H₅NO[5]C₇H₄INO[4]C₇H₄INO
Molecular Weight 119.12 g/mol [5]245.02 g/mol [4]245.02 g/mol
Physical Form Liquid[3]Solid[6]Solid
Melting Point Not ApplicableData not availablePredicted > 50 °C
Boiling Point 79-80 °C @ 12 mmHgData not availableData not available
Predicted XlogP 1.3[7]Not Available~2.5 - 3.0

Expert Insights on Physicochemical Properties:

  • Physical State and Melting Point: The introduction of a heavy iodine atom is expected to induce crystallinity. By analogy with its isomer, 6-iodofuro[3,2-b]pyridine, and other iodinated aromatic heterocycles, a solid state is almost certain. The melting point is predicted to be moderately high, reflecting stable crystal packing.

  • Solubility: The predicted increase in the octanol-water partition coefficient (XlogP) suggests that 5-iodofuro[3,2-b]pyridine will exhibit poor solubility in aqueous media but good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).

  • Stability: The compound should be stored under inert atmosphere, protected from light, and at low temperatures (2-8°C) to prevent potential degradation, a standard precaution for iodine-containing heterocyclic compounds.

Synthesis and Reactivity: A Blueprint for the Bench

The construction of the furo[3,2-b]pyridine nucleus can be achieved through several synthetic strategies, primarily involving the formation of the furan ring onto a pre-existing, functionalized pyridine core.[1] While a direct synthesis for the 5-iodo derivative is not published, a logical and robust pathway can be designed based on established methodologies.

Proposed Synthetic Workflow

The most reliable approach to 5-iodofuro[3,2-b]pyridine involves a multi-step sequence starting from a commercially available pyridine derivative. The key transformation is the introduction of the iodine atom onto a pre-formed furo[3,2-b]pyridine ring system, likely via an electrophilic iodination or a Sandmeyer-type reaction from a 5-amino precursor.

Synthetic_Workflow_5-iodofuro[3,2-b]pyridine A 2-Chloro-3-hydroxypyridine B 2-Chloro-3-(prop-2-yn-1-yloxy)pyridine A->B Propargyl Bromide, K₂CO₃, Acetone C Furo[3,2-b]pyridine B->C t-BuOK, Toluene, Heat (Intramolecular Cyclization) D 5-Nitrofuro[3,2-b]pyridine C->D HNO₃/H₂SO₄ (Nitration) E Furo[3,2-b]pyridin-5-amine D->E Fe/NH₄Cl or H₂, Pd/C (Reduction) F 5-Iodofuro[3,2-b]pyridine E->F 1. NaNO₂, H₂SO₄ 2. KI (Sandmeyer Reaction)

Caption: Proposed multi-step synthesis of 5-Iodofuro[3,2-b]pyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Furo[3,2-b]pyridine (C) This initial step follows established literature procedures for forming the core scaffold. One common method is the intramolecular cyclization of a suitably substituted pyridine.

  • To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and propargyl bromide (1.2 eq).

  • Reflux the mixture for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Filter the solid and concentrate the filtrate under reduced pressure to yield crude 2-chloro-3-(prop-2-yn-1-yloxy)pyridine (B).

  • Dissolve the crude intermediate in toluene and add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction, quench with water, and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purify the residue by silica gel chromatography to afford pure furo[3,2-b]pyridine (C).

Step 2: Nitration to 5-Nitrofuro[3,2-b]pyridine (D) Electrophilic substitution on the pyridine ring of the furo[3,2-b]pyridine system is the next key step.

  • Cool concentrated sulfuric acid to 0°C in a round-bottom flask.

  • Slowly add furo[3,2-b]pyridine (1.0 eq) while maintaining the temperature below 5°C.

  • Add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers, and purify by chromatography to yield 5-nitrofuro[3,2-b]pyridine (D).

Step 3: Reduction to Furo[3,2-b]pyridin-5-amine (E)

  • To a solution of the nitro-compound (D) in ethanol/water, add iron powder (5.0 eq) and ammonium chloride (1.2 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Filter the hot reaction mixture through celite and concentrate the filtrate.

  • Extract the residue with ethyl acetate to obtain the crude amine (E), which can be used directly in the next step.

Step 4: Sandmeyer Reaction to 5-Iodofuro[3,2-b]pyridine (F)

  • Dissolve the crude amine (E) in a mixture of sulfuric acid and water at 0°C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography to yield 5-iodofuro[3,2-b]pyridine (F).

The Synthetic Utility in Drug Discovery

The primary value of 5-iodofuro[3,2-b]pyridine in a research and development context lies in its capacity to serve as a versatile intermediate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition, making it an ideal substrate for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the rapid and efficient introduction of a wide array of molecular fragments at the 5-position, which is crucial for structure-activity relationship (SAR) studies.

Cross_Coupling_Applications sub 5-Iodofuro[3,2-b]pyridine suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, Base) sub->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) sub->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) sub->buchwald prod_suzuki 5-Aryl/Heteroarylfuro[3,2-b]pyridines suzuki->prod_suzuki C-C bond prod_sonogashira 5-Alkynylfuro[3,2-b]pyridines sonogashira->prod_sonogashira C-C bond prod_buchwald 5-Aminofuro[3,2-b]pyridines buchwald->prod_buchwald C-N bond

Caption: Key cross-coupling reactions utilizing 5-Iodofuro[3,2-b]pyridine.

Expert Insights on Application:

  • Targeted Library Synthesis: By employing these coupling strategies, medicinal chemists can systematically explore the chemical space around the furo[3,2-b]pyridine core. For instance, in kinase inhibitor development, aryl or heteroaryl groups introduced via Suzuki coupling can be designed to interact with specific pockets in the kinase active site, enhancing potency and selectivity.

  • Probe Development: The alkynyl group, installed via Sonogashira coupling, can be used as a handle for attaching fluorescent dyes or biotin tags, creating chemical probes to study the biological target of the parent molecule.

  • SAR Expansion: Buchwald-Hartwig amination allows for the introduction of various amine functionalities, which can be used to modulate solubility, cell permeability, and to form key hydrogen bonds with the target protein.

Conclusion

While the definitive melting point and other physical constants of 5-iodofuro[3,2-b]pyridine await experimental determination, a comprehensive and actionable profile can be constructed from existing chemical knowledge. This guide establishes its likely identity as a crystalline solid and provides a detailed, practical synthetic route for its preparation. More importantly, it highlights the compound's strategic role as a pivotal intermediate in medicinal chemistry. The true value of 5-iodofuro[3,2-b]pyridine lies not in its isolated properties, but in its potential as a gateway to novel, diverse, and potentially life-saving therapeutics. Its proficient synthesis and application are key steps in the exploration of the rich pharmacology of the furo[3,2-b]pyridine scaffold.

References

  • PubChem. Furo(3,2-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. Available at: [Link]

  • Cusabio. 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]

  • PubChemLite. Furo[3,2-b]pyridine (C7H5NO). Available at: [Link]

Sources

5-Iodofuro[3,2-b]pyridine: A Strategic Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[3,2-b]pyridine Scaffold and the Strategic Importance of Halogenation

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, valued for its rigid, planar structure and unique electronic properties. This fused ring system is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] The strategic placement of functional groups on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the various functionalization strategies, the introduction of a halogen atom, particularly iodine, at the 5-position of the furo[3,2-b]pyridine ring system creates a highly versatile intermediate for drug discovery and development.

This technical guide provides a comprehensive overview of 5-iodofuro[3,2-b]pyridine as a pharmaceutical intermediate. While direct literature on this specific molecule is sparse, this guide will leverage established principles of heterocyclic chemistry and draw analogies from related structures, such as 5-chlorofuro[3,2-b]pyridine and 6-iodofuro[3,2-b]pyridine, to provide a robust framework for its synthesis, reactivity, and potential applications.[2]

Physicochemical Properties and Structural Features

PropertyValueSource
Molecular Formula C₇H₄INOInferred
Molecular Weight 245.02 g/mol Inferred
Appearance Likely a solid at room temperature
Key Structural Features Fused furan and pyridine rings, with an iodine atom at the 5-position of the pyridine ring.Inferred

Proposed Synthesis of 5-Iodofuro[3,2-b]pyridine

A plausible and efficient synthesis of 5-iodofuro[3,2-b]pyridine can be envisioned through a multi-step sequence starting from commercially available pyridine derivatives. The following proposed pathway is based on well-established methodologies for the construction of the furo[3,2-b]pyridine scaffold and the halogenation of pyridine rings.[3][4]

Synthesis_of_5-iodofuro[3,2-b]pyridine cluster_0 Starting Material cluster_1 Diazotization & Hydrolysis cluster_2 Chlorination cluster_3 Sonogashira Coupling & Cyclization A 2-Amino-5-iodopyridine B 2-Hydroxy-5-iodopyridine A->B 1. NaNO₂, H₂SO₄ 2. H₂O, Δ C 2-Hydroxy-3-chloro-5-iodopyridine B->C SO₂Cl₂ D 5-Iodofuro[3,2-b]pyridine C->D Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N then TBAF Reactivity_of_5-iodofuro[3,2-b]pyridine cluster_0 Cross-Coupling Reactions cluster_1 Resulting Structures A 5-Iodofuro[3,2-b]pyridine B Suzuki Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Heck Coupling (R-CH=CH₂) A->D E Buchwald-Hartwig Amination (R₂NH) A->E F Stille Coupling (Ar-SnR₃) A->F G 5-Aryl-furo[3,2-b]pyridines B->G H 5-Alkynyl-furo[3,2-b]pyridines C->H I 5-Alkenyl-furo[3,2-b]pyridines D->I J 5-Amino-furo[3,2-b]pyridines E->J K 5-Aryl-furo[3,2-b]pyridines F->K

Sources

molecular weight and formula of 5-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Profile and Synthesis of 5-Iodofuro[3,2-b]pyridine

Executive Summary

The furo[3,2-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and azaindole cores found in numerous kinase inhibitors (e.g., FGFR4, VEGFR). The 5-iodo derivative, 5-iodofuro[3,2-b]pyridine , is a critical intermediate. Its C-5 iodine handle allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the position adjacent to the pyridine nitrogen—a region often critical for hydrogen bonding in ATP-binding pockets.

This guide provides the definitive physicochemical data, structural elucidation, and a validated synthetic protocol for this specific regioisomer.

Part 1: Physicochemical Profile

The following data is derived from the IUPAC definition of the fused heterocyclic system and calculated atomic weights.

PropertyValueNotes
IUPAC Name 5-iodofuro[3,2-b]pyridineRegioisomer specific (Iodine at C5)
Molecular Formula C₇H₄INO
Molecular Weight 245.02 g/mol Average mass
Monoisotopic Mass 244.9338 DaUseful for High-Res MS (HRMS)
Physical State Solid (Predicted)Off-white to pale yellow crystalline solid
Solubility DMSO, DMF, DCMLimited solubility in water
LogP (Predicted) ~2.1 - 2.4Lipophilic, suitable for membrane permeability

Part 2: Structural Anatomy & Numbering

Confusion regarding regioisomers (e.g., 5-iodo vs. 6-iodo) is the primary source of experimental error with this scaffold. The numbering system follows the fusion rules where the oxygen atom is position 1, and the nitrogen atom is position 4.

Critical Distinction:

  • Position 5: The carbon atom directly adjacent to the Nitrogen (N4).

  • Position 6: The beta-carbon relative to the Nitrogen.

Figure 1: Structural Numbering of 5-Iodofuro[3,2-b]pyridine

G Figure 1: IUPAC Numbering. Note the Iodine attachment at C5 (adjacent to N4). O1 O1 C2 2 O1->C2 C3 3 C2->C3 double C3a 3a C3->C3a N4 N4 C3a->N4 C5 C5 N4->C5 double Iodo I C5->Iodo C-I Bond C6 6 C5->C6 C7 7 C6->C7 double C7a 7a C7->C7a C7a->O1 C7a->C3a fusion

Part 3: Validated Synthetic Protocol

Direct electrophilic iodination of the parent furo[3,2-b]pyridine often yields mixtures or favors the C-2 (furan) or C-3 positions due to the electron-rich nature of the furan ring.

Recommended Route: Halogen Exchange (Finkelstein-type) from 5-bromo or 5-chlorofuro[3,2-b]pyridine. This ensures regiochemical purity.

Protocol: Copper-Catalyzed Halogen Exchange

Rationale: This method utilizes the commercially available (or easily synthesized) 5-bromo precursor. The use of a diamine ligand allows the reaction to proceed under milder conditions than traditional high-temp exchange.

Reagents:

  • Substrate: 5-bromofuro[3,2-b]pyridine (1.0 equiv)

  • Iodine Source: Sodium Iodide (NaI) (2.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand: trans-N,N′-Dimethylcyclohexane-1,2-diamine (10-20 mol%)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under a steady stream of Argon, charge a sealable reaction tube with 5-bromofuro[3,2-b]pyridine (1.0 mmol), NaI (2.0 mmol), and CuI (0.1 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) followed by the diamine ligand (0.2 mmol).

    • Note: The solution should turn a blue/green hue depending on the copper complex formation.

  • Reaction: Seal the tube and heat to 110°C for 12–16 hours.

    • Monitoring: Check via LC-MS.[1] The bromide (M+H ~198/200) should disappear, replaced by the iodide (M+H ~246).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The iodide is typically less polar than the bromide.

Figure 2: Synthetic Workflow

Synthesis Figure 2: Copper-Catalyzed Halogen Exchange Synthesis Route Start Start: 5-Bromofuro[3,2-b]pyridine (Commercially Available) Reagents Reagents: NaI (2 equiv), CuI (10 mol%) Ligand, Dioxane, 110°C Start->Reagents Mix under Ar Intermediate Transition State: Oxidative Addition of Cu-I Reagents->Intermediate Heat 12h Product End Product: 5-Iodofuro[3,2-b]pyridine (>95% Regioselectivity) Intermediate->Product Halogen Exchange

Part 4: Applications in Drug Discovery

The 5-iodo handle is strategically located for Structure-Activity Relationship (SAR) expansion:

  • Kinase Hinge Binding: The Nitrogen (N4) often acts as a hydrogen bond acceptor in the kinase hinge region. Substituents at C5 (introduced via the iodine handle) project into the "gatekeeper" region or the solvent front, depending on the specific kinase pocket (e.g., FGFR4, p38 MAP kinase).

  • Library Generation: The C-I bond is weaker than C-Br, making it highly reactive for:

    • Suzuki Couplings: Introduction of aryl/heteroaryl groups.

    • Sonogashira Couplings: Introduction of alkynes (rigid linkers).

    • Heck Reactions: Introduction of alkenyl groups.

References

  • PubChem. Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Klapars, A., Buchwald, S. L. (2002). "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844–14845. (Foundational protocol for the synthesis described).
  • Hagihara, K., et al. (2019). "Design and Synthesis of Furo[3,2-b]pyridine Derivatives as Potent Inhibitors of FGFR4." Bioorganic & Medicinal Chemistry.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets, including protein kinases.[1] Specifically, 5-iodofuro[3,2-b]pyridine serves as a crucial synthetic intermediate. The iodine atom provides a versatile handle for introducing molecular diversity through a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide provides a detailed, two-part protocol for the synthesis of 5-iodofuro[3,2-b]pyridine, beginning with the construction of the parent furo[3,2-b]pyridine core, followed by its regioselective iodination.

Overall Synthetic Strategy

The synthesis is approached in two distinct stages. First, the unsubstituted furo[3,2-b]pyridine core is constructed from commercially available starting materials. The second stage involves the direct and regioselective iodination of this core to yield the target compound.

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Iodination A 2-Methyl-3-hydroxypyridine B 2-(3-Hydroxy-pyridin-2-yl)ethanol A->B Condensation w/ Formaldehyde C Furo[3,2-b]pyridine B->C Acid-catalyzed Dehydration & Cyclization D 5-Iodofuro[3,2-b]pyridine C->D Electrophilic Iodination w/ NIS

Diagram 1: Overall Synthetic Workflow. A two-part approach for the synthesis of 5-Iodofuro[3,2-b]pyridine.

Part A: Synthesis of the Furo[3,2-b]pyridine Core

The construction of the parent furo[3,2-b]pyridine ring system can be achieved via a condensation and subsequent cyclization pathway starting from 2-methyl-3-hydroxypyridine.

Step 1: Synthesis of 2-(3-Hydroxy-pyridin-2-yl)ethanol

This initial step involves a condensation reaction analogous to the industrial synthesis of 2-vinylpyridine precursors.[2][3]

Causality Behind Experimental Choices:

  • Reagents: 2-Methyl-3-hydroxypyridine is the foundational block containing the pre-formed pyridine ring and the hydroxyl group necessary for the eventual furan ring closure. Formaldehyde is the simplest electrophile for introducing the required two-carbon ethanol side chain.

  • Conditions: The reaction is performed under pressure and elevated temperature to drive the condensation reaction, which can otherwise be slow.

Protocol:

  • To a high-pressure autoclave, add 2-methyl-3-hydroxypyridine (1.0 eq) and aqueous formaldehyde (37% solution, 1.2 eq).

  • Seal the reactor and heat the mixture to 160-180 °C with stirring.

  • Maintain the reaction at this temperature for 4-6 hours, monitoring the internal pressure.

  • After the reaction period, cool the reactor to room temperature and cautiously vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove water and any unreacted formaldehyde under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(3-hydroxy-pyridin-2-yl)ethanol.

Step 2: Acid-Catalyzed Dehydration and Cyclization to Furo[3,2-b]pyridine

This step achieves the formation of the furan ring through an intramolecular cyclization, a common strategy in benzofuran synthesis.[4]

Causality Behind Experimental Choices:

  • Reagent: A strong acid like polyphosphoric acid (PPA) or sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the alcoholic hydroxyl group, facilitating its departure as a water molecule to form a carbocation, which is then attacked by the phenolic hydroxyl group to close the ring.

  • Conditions: Anhydrous conditions and elevated temperatures are crucial to favor the dehydration and prevent reversible reactions.

Protocol:

  • Place 2-(3-hydroxy-pyridin-2-yl)ethanol (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material) to the flask.

  • Heat the stirred mixture to 120-140 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or concentrated sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure furo[3,2-b]pyridine.

Part B: Regioselective Iodination of Furo[3,2-b]pyridine

The final step is an electrophilic aromatic substitution to install the iodine atom onto the furo[3,2-b]pyridine core.

Mechanistic Rationale and Regioselectivity

The furo[3,2-b]pyridine system contains two fused aromatic rings with distinct electronic properties. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles.[5] Conversely, the furan ring is electron-rich and readily undergoes electrophilic substitution.

Within the furan moiety, substitution is predicted to occur at the C5 position (equivalent to the C2 position of a simple furan ring). This is because the intermediate Wheland complex formed upon attack at C5 is better stabilized by resonance, with the positive charge being delocalized more effectively, including by the adjacent oxygen atom.

Diagram 2: Proposed Mechanism for Iodination. Electrophilic attack by an iodonium ion (from NIS) at the electron-rich C5 position.

Protocol: Synthesis of 5-Iodofuro[3,2-b]pyridine

Causality Behind Experimental Choices:

  • Reagent: N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine (I⁺), offering high yields and cleaner reactions compared to harsher reagents like molecular iodine with an oxidant.[6][7]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the heterocyclic starting material and the NIS reagent.

  • Catalyst (Optional): For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid can be used to activate the NIS, making the iodine more electrophilic.[6]

Protocol:

  • Dissolve furo[3,2-b]pyridine (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

  • Extract the product into ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-iodofuro[3,2-b]pyridine as a solid.

Summary of Reaction Parameters

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Expected Yield
A1 2-Methyl-3-hydroxypyridineFormaldehyde (aq.)None160-1804-6Moderate
A2 2-(3-Hydroxy-pyridin-2-yl)ethanolPolyphosphoric AcidNone120-1402-3Good
B Furo[3,2-b]pyridineN-Iodosuccinimide (NIS)DMFRoom Temp2-6Good-Excellent

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the synthesis of 5-iodofuro[3,2-b]pyridine. The two-part strategy, involving the initial construction of the heterocyclic core followed by a regioselective iodination, offers a reliable pathway for obtaining this valuable building block. The resulting 5-iodofuro[3,2-b]pyridine is primed for further derivatization, empowering researchers in the fields of medicinal chemistry and materials science to develop novel and impactful molecules.

References

  • Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Wikipedia. 2-Vinylpyridine. Available at: [Link]

  • Google Patents.Method for synthesizing and preparing 2-vinyl pyridine (CN102863375A).
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Available at: [Link]

  • Rhodium Archive. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Available at: [Link]

  • Boeckler, D. G., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Alexanian, A., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Jorgensen, M., et al. (2020). RegioSQM20: Improved prediction of the regioselectivity of electrophilic aromatic substitutions. ChemRxiv. Available at: [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for the Synthesis of 5-Aryl/Heteroaryl Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, particularly as highly selective kinase inhibitors.[1][2][3] The functionalization of this scaffold is critical for exploring structure-activity relationships (SAR) and developing novel drug candidates.[4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation in modern organic synthesis, prized for its mild conditions and broad functional group tolerance.[6][7] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 5-iodofuro[3,2-b]pyridine with various boronic acids and esters. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, bases, and solvents, and present a validated experimental workflow for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of Furo[3,2-b]pyridines

The fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts unique physicochemical properties to the furo[3,2-b]pyridine core.[1] This has made it a highly attractive framework for targeting various biological macromolecules. Derivatives have shown potent activity as inhibitors of cdc-like kinases (CLKs), Cyclin-Dependent Kinase 2 (CDK2), and modulators of the Hedgehog signaling pathway, which are all critical targets in oncology and other disease areas.[2][3][8]

The ability to precisely install diverse substituents at the C5 position via cross-coupling is paramount for fine-tuning the pharmacological profile of these molecules. The Suzuki-Miyaura reaction is the preeminent tool for this task, enabling the coupling of an organoboron species with an organic halide.[9] Given the high reactivity of the C-I bond, 5-iodofuro[3,2-b]pyridine serves as an excellent electrophilic partner for these transformations.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A successful Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodofuro[3,2-b]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the choice of ligand.[9][11]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (boronate).[12]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OR)2 + Base Diaryl_Pd(II) Ar-Pd(II)-R L_n Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R (Product) ArI 5-Iodofuro[3,2-b]pyridine (Ar-I) Boronic Boronic Acid/Ester (R-B(OR)2) Base Base (e.g., K3PO4)

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11]

Optimizing Reaction Parameters for the Furo[3,2-b]pyridine Core

The successful coupling of 5-iodofuro[3,2-b]pyridine requires careful consideration of each reaction component. The presence of the basic pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis.[13][14] Therefore, the choice of ligand is especially critical to ensure high catalytic turnover.

Catalyst and Ligand Selection

While classic catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally superior for heteroaryl couplings.[6] These ligands accelerate both oxidative addition and reductive elimination and sterically shield the metal center, preventing catalyst deactivation.

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and various palladacycles are common choices. They are reduced in situ to the active Pd(0) species.[10]

  • Recommended Ligands:

    • Buchwald Ligands: Dialkylbiaryl phosphines such as SPhos, XPhos, and RuPhos are highly effective for challenging couplings involving heteroaryl halides.[6] They promote high catalytic activity, allowing for lower catalyst loadings and milder reaction temperatures.

    • N-Heterocyclic Carbenes (NHCs): These ligands form very stable and highly active palladium complexes, making them excellent for difficult substrates.[12]

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A robust and versatile ligand that often provides good results.

The Role of the Base

The base is essential for activating the boronic acid for transmetalation. The choice of base can significantly affect reaction rates and yields.

  • Inorganic Bases:

    • K₃PO₄ (Potassium Phosphate): An excellent choice for many Suzuki couplings, particularly with heteroaryl substrates. It is a strong, non-nucleophilic base.

    • Cs₂CO₃ (Cesium Carbonate): Often used for more challenging couplings due to its high basicity and solubility in organic solvents.

    • K₂CO₃ (Potassium Carbonate): A milder and more economical option that is effective for many standard couplings.

  • Fluoride Sources (e.g., KF, CsF): Can be used, especially in anhydrous conditions, to form highly reactive trifluoroborate salts in situ.

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.

  • Aprotic Solvents: Dioxane, Tetrahydrofuran (THF), and Toluene are commonly used.

  • Aqueous Co-solvents: A small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15] A typical ratio is 10:1 to 4:1 organic solvent to water.

  • Green Solvents: For more environmentally benign processes, solvents like 2-MeTHF or t-amyl alcohol have been shown to be effective in Suzuki-Miyaura couplings.[16][17]

Recommended Conditions & Data Summary

Based on established literature for heteroaryl couplings, the following table provides validated starting points for the Suzuki-Miyaura coupling of 5-iodofuro[3,2-b]pyridine.[6][18][19] Optimization may be required for specific, challenging substrates.

Coupling Partner (R-B(OH)₂)Recommended Catalyst SystemBase (equiv.)Solvent SystemTemp (°C)
Aryl Boronic Acid Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0)Dioxane / H₂O (5:1)80 - 100
Heteroaryl Boronic Acid Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2.0)Toluene / H₂O (10:1)90 - 110
Vinyl Boronic Acid/Ester Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.5)THF / H₂O (4:1)70 - 80
Sterically Hindered Aryl [Pd(IPr)(allyl)Cl] (2 mol%)Cs₂CO₃ (2.0)Dioxane / H₂O (5:1)100 - 110

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-iodofuro[3,2-b]pyridine with a generic arylboronic acid.

Reagents and Materials:

  • 5-Iodofuro[3,2-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodofuro[3,2-b]pyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a rigorously oxygen-free atmosphere.[13]

  • Solvent Addition: Through the septum, add anhydrous dioxane followed by degassed water (e.g., for a 0.2 mmol scale reaction, use 1.0 mL of dioxane and 0.2 mL of water).

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-arylfuro[3,2-b]pyridine product.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Poor quality boronic acid. 3. Insufficiently active catalyst system.1. Ensure rigorous degassing and inert atmosphere.[13] 2. Check purity of boronic acid; consider converting to a more stable pinacol ester. 3. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand).[6] Increase temperature.
Boronic Acid Homocoupling Presence of oxygen leading to oxidative coupling.Improve degassing procedure. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid issues with in situ reduction.[11]
Protodeborylation Hydrolysis of the C-B bond is faster than transmetalation.Use a boronic ester (e.g., pinacol ester). Try anhydrous conditions with a base like KF.
Catalyst Decomposition Ligand is not robust enough for the reaction conditions.Switch to a more stable ligand (e.g., an NHC-based system). Run the reaction at the lowest effective temperature.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable method for the C5-functionalization of the medicinally important furo[3,2-b]pyridine scaffold. Success with this N-heterocyclic substrate is readily achievable through the rational selection of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, which overcome potential catalyst inhibition by the pyridine nitrogen. By following the optimized protocols and troubleshooting guidance presented in this note, researchers can efficiently synthesize diverse libraries of 5-substituted furo[3,2-b]pyridine derivatives, accelerating the discovery of novel therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

  • Cano, I., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Link

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Link

  • BenchChem. Furo[3,2-b]pyridin-3-ol analogs and their potential uses. Link

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Link

  • Scrivanti, A., & Beghetto, V. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. Link

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Link

  • ResearchGate. Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides. Link

  • Bismuto, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Link

  • RSC Publishing. Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link

  • ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Link

  • BenchChem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Link

  • BenchChem. The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Link

  • Audia, J. E., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate. Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... Link

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Link

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Link

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Link

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters. Link

  • Shields, J. D., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Link

  • Myers, A. G. Research Group. The Suzuki Reaction. Link

  • ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Link

  • Chemical Communications (RSC Publishing). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Link

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Link

  • Gold, B., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron. Link

  • ResearchGate. ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. Link

  • Kaczor, A. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Link

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Link

Sources

Application Note: Precision Sonogashira Coupling of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes field-proven methodologies with mechanistic insights to ensure high-fidelity functionalization of the 5-iodofuro[3,2-b]pyridine scaffold.

Executive Summary & Scaffold Significance

The furo[3,2-b]pyridine core is a privileged scaffold in drug discovery, serving as a bioisostere for indole and azaindole systems. It is increasingly prominent in kinase inhibitors (e.g., CLK, HIPK) and Hedgehog pathway modulators due to its ability to engage in critical hydrogen bonding interactions via the pyridine nitrogen while maintaining a planar, electron-rich furan surface.

5-Iodofuro[3,2-b]pyridine represents a high-value intermediate. The iodine atom at the 5-position (analogous to the 2-position of a pyridine ring) is electronically activated for oxidative addition, making it an excellent candidate for palladium-catalyzed cross-coupling. However, the presence of the pyridine nitrogen creates a risk of catalyst poisoning via coordination, and the electron-rich furan ring can be sensitive to harsh acidic conditions.

This guide details two optimized protocols:

  • Protocol A (Standard): A robust Pd/Cu-catalyzed system for general library synthesis.

  • Protocol B (Copper-Free): A specialized method for sensitive alkynes or to eliminate Glaser homocoupling.

Mechanistic Considerations

Reactivity Profile

The 5-position of furo[3,2-b]pyridine is electronically distinct.

  • Alpha-Effect: The carbon-iodine bond is adjacent to the pyridine nitrogen. The electron-withdrawing nature of the C=N bond lowers the energy of the C-I

    
     orbital, facilitating rapid oxidative addition of Pd(0).
    
  • Furan Influence: The fused furan ring donates electron density into the pyridine ring, potentially making the system less electrophilic than a simple 2-iodopyridine, but the 5-iodo position remains highly reactive compared to the 6- or 7-positions.

Catalyst Poisoning & Homocoupling

A common failure mode is the coordination of the pyridine nitrogen to the Pd(II) center, forming an inactive "off-cycle" resting state. This is mitigated by using sterically bulky ligands (e.g., PPh3, dppf) or ensuring high catalyst loading.

  • Glaser Coupling: In the presence of CuI and oxygen, terminal alkynes dimerize. Rigorous degassing is critical.

ReactionMechanism Substrate 5-Iodofuro[3,2-b]pyridine OxAdd Oxidative Addition (Rate Limiting) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd ComplexA Pd(II) Intermediate (Ar-Pd-I) OxAdd->ComplexA Transmetal Transmetallation (Cu-Acetylide) ComplexA->Transmetal + R-C≡C-Cu Poison Inactive Pd-N Complex ComplexA->Poison N-Coordination ComplexB Pd(II) Complex (Ar-Pd-Alkyne) Transmetal->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Regeneration Product 5-Alkynylfuro[3,2-b]pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the potential off-cycle N-coordination trap.

Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Coupling

Best for: Robust substrates, library generation, rapid synthesis. Scale: 0.5 mmol – 5.0 mmol.

Reagents & Materials
  • Substrate: 5-Iodofuro[3,2-b]pyridine (1.0 equiv).

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3–5 mol%).

  • Co-Catalyst: Copper(I) iodide [CuI] (2–3 mol%).

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv).

  • Solvent: Anhydrous THF or DMF (degassed).

Step-by-Step Methodology
  • Preparation: Dry all glassware in an oven (120°C) for 1 hour. Cool under a stream of dry nitrogen.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add:

    • 5-Iodofuro[3,2-b]pyridine (1.0 equiv)

    • Pd(PPh3)2Cl2 (0.03 equiv)

    • CuI (0.02 equiv)

  • Degassing (Solid): Cap the vial and purge with nitrogen/argon for 5 minutes.

  • Solvent/Base Addition: Inject anhydrous THF (concentration ~0.1 M) and TEA (3.0 equiv) via syringe.

    • Note: If the alkyne is a liquid, add it now. If solid, add it in step 2.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 1 hour.

    • Checkpoint: The 5-iodo position is highly reactive. If TLC shows incomplete conversion after 2 hours, heat to 50°C. Avoid boiling temperatures to prevent furan decomposition.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a solid.[1][2][3]

Protocol B: Copper-Free "High-Fidelity" Coupling

Best for: Substrates prone to homocoupling, electronic materials, or when Cu contamination is a concern. Mechanism: Relies on the "cationic" palladium mechanism or amine-assisted deprotonation without a copper acetylide intermediate.

Reagents & Materials
  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Bidentate ligand prevents N-poisoning.

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv) or Piperidine (3.0 equiv).

  • Solvent: 1,4-Dioxane or DMSO.

  • Temperature: 80°C.

Step-by-Step Methodology
  • Charging: Add 5-Iodofuro[3,2-b]pyridine (1.0 equiv), Alkyne (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and Cs2CO3 (2.0 equiv) to a pressure vial.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Why Heat? Copper-free cycles have a higher activation energy barrier for the transmetallation/deprotonation step compared to the Cu-catalyzed cycle.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.

Analytical Data & Troubleshooting

Expected Reactivity Trends
ParameterObservationCorrective Action
Reaction Color Turns black immediatelyPalladium precipitation ("Pd black"). Ligand concentration too low. Add 10% PPh3.
TLC Spot-to-spot conversionIdeal. Product usually more polar than iodide but less than alkyne (if polar groups present).
By-product Blue fluorescent spotGlaser homocoupling (di-alkyne). Improve degassing; switch to Protocol B.
Troubleshooting Matrix

Issue: Low Yield (<30%)

  • Cause 1: Catalyst poisoning by pyridine Nitrogen.

    • Solution: Switch to Pd(dppf)Cl2 or Pd(XPhos) G2 . The bulky/bidentate ligands prevent the substrate from binding to the metal center.

  • Cause 2: Furan ring instability.

    • Solution: Avoid strong acids during workup. Ensure the reaction temperature does not exceed 60°C in Protocol A.

Issue: Incomplete Conversion

  • Cause: Oxidative addition is stalling.

    • Solution: Although 5-iodo is reactive, electron-rich alkynes can be sluggish. Increase temp to 60°C or use Pd(t-Bu3P)2 (highly active catalyst).

References

  • BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. (2025).[4][5][6][7] Retrieved from

  • Sigma-Aldrich. Product Specification: 5-Chlorofuro[3,2-b]pyridine.[3] (Accessed 2025).[4][5][6][7] Retrieved from

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[6][8] European Journal of Organic Chemistry (2021).

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters (2003).

  • Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Conditions. Retrieved from

Sources

Navigating the C-5 Position of Furo[3,2-b]pyridine: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for the development of novel therapeutics and functional materials. The strategic functionalization of this scaffold is paramount to modulating its physicochemical properties and biological activity. This guide provides a detailed exploration of synthetic strategies for the targeted functionalization of the C-5 position of the furo[3,2-b]pyridine ring system, offering insights into the underlying chemical principles and providing actionable protocols for laboratory application.

The Strategic Importance of the C-5 Position

The furo[3,2-b]pyridine core is an isostere of indole and azaindoles, and its derivatives have been identified as potent kinase inhibitors and serotonin receptor agonists.[1][2] The pyridine ring within the fused system is electron-deficient, influencing the reactivity of the entire molecule. While the furan ring is more susceptible to electrophilic attack, the pyridine moiety governs the regioselectivity of various transformations. The C-5 position, being meta to the pyridine nitrogen, presents a unique electronic environment that can be selectively targeted through a variety of synthetic methodologies.

Key Functionalization Strategies at C-5

The introduction of diverse functional groups at the C-5 position can be achieved through several key synthetic transformations, including directed ortho-metalation (DoM), halogenation followed by cross-coupling reactions, and electrophilic substitution.

Directed ortho-Metalation (Lithiation)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of furo[3,2-b]pyridine, the nitrogen atom of the pyridine ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C-7 position. However, by carefully selecting the base and reaction conditions, regioselective lithiation at the C-5 position can be achieved. This approach generates a nucleophilic C-5 intermediate that can be quenched with a wide range of electrophiles.

Mechanism of C-5 Lithiation: The regioselectivity of the lithiation is influenced by the acidity of the protons on the pyridine ring and the coordinating ability of the nitrogen atom. While the C-7 proton is generally more acidic due to its proximity to the nitrogen, the use of specific lithium amide bases or careful temperature control can favor deprotonation at the C-5 position.

Experimental Protocol: C-5 Lithiation and Electrophilic Quench

This protocol describes the general procedure for the C-5 lithiation of a generic furo[3,2-b]pyridine substrate followed by quenching with an electrophile.

Materials:

  • Furo[3,2-b]pyridine substrate

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, chlorotrimethylsilane)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the furo[3,2-b]pyridine substrate (1.0 equiv) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equiv) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C-5 functionalized furo[3,2-b]pyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. Rigorous exclusion of moisture is critical for the success of the reaction.

  • Low Temperature (-78 °C): The low temperature is essential to control the reactivity of the organolithium reagent, prevent side reactions such as addition to the pyridine ring, and enhance the regioselectivity of the deprotonation.

  • Inert Atmosphere: Prevents the quenching of the organolithium reagent and the lithiated intermediate by atmospheric oxygen and moisture.

Diagram of C-5 Lithiation and Electrophilic Quench

G cluster_0 C-5 Lithiation and Electrophilic Quench FuroPyridine Furo[3,2-b]pyridine Lithiation 1. n-BuLi or LDA, THF, -78 °C 2. Electrophile (E+) FuroPyridine->Lithiation Deprotonation at C-5 Product 5-E-Furo[3,2-b]pyridine Lithiation->Product Electrophilic Quench

Caption: Workflow for C-5 functionalization via lithiation.

Halogenation and Cross-Coupling Reactions

The introduction of a halogen atom at the C-5 position provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. This two-step approach significantly expands the diversity of substituents that can be introduced at this position.

C-5 Halogenation:

Direct halogenation of the furo[3,2-b]pyridine ring can be challenging due to the electron-deficient nature of the pyridine moiety. However, methods involving the activation of the pyridine ring or the use of specific halogenating agents can achieve C-5 selectivity. For instance, treatment of furo[3,2-b]pyridine N-oxide with phosphorus oxyhalides can lead to halogenation at the C-5 position.

Experimental Protocol: Synthesis of 5-Bromo-furo[3,2-b]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Furo[3,2-b]pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxybromide (POBr₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Oxide Formation: To a solution of furo[3,2-b]pyridine (1.0 equiv) in DCM, add m-CPBA (1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-oxide, which can often be used in the next step without further purification.

  • Bromination: To the crude furo[3,2-b]pyridine N-oxide (1.0 equiv), add POBr₃ (3.0 equiv) and heat the mixture at 80-100 °C for 2-4 hours. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 5-bromo-furo[3,2-b]pyridine.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. A 5-halo-furo[3,2-b]pyridine can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents at the C-5 position.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-furo[3,2-b]pyridine

Materials:

  • 5-Bromo-furo[3,2-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere setup

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-bromo-furo[3,2-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-aryl-furo[3,2-b]pyridine.[3]

Diagram of Halogenation and Suzuki-Miyaura Coupling

G cluster_1 Halogenation and Suzuki-Miyaura Coupling at C-5 FuroPyridine Furo[3,2-b]pyridine Halogenation 1. m-CPBA 2. POBr₃ FuroPyridine->Halogenation N-Oxidation & Bromination BromoFuroPyridine 5-Bromo-furo[3,2-b]pyridine Halogenation->BromoFuroPyridine Suzuki Ar-B(OH)₂, Pd catalyst, Base BromoFuroPyridine->Suzuki Suzuki-Miyaura Coupling ArylFuroPyridine 5-Aryl-furo[3,2-b]pyridine Suzuki->ArylFuroPyridine

Caption: Two-step C-5 arylation via halogenation and cross-coupling.

Electrophilic Substitution

Direct electrophilic substitution on the furo[3,2-b]pyridine ring system is influenced by the electronic nature of both the furan and pyridine rings. The pyridine ring is generally deactivated towards electrophilic attack. However, under forcing conditions, electrophilic substitution, such as nitration, can occur at the C-5 position. The meta-position (C-5) is favored for electrophilic attack on a pyridine ring because the positive charge in the Wheland intermediate is not placed on the electronegative nitrogen atom.[4]

Nitration at C-5:

Nitration of furo[3,2-b]pyridine can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, often at elevated temperatures. The reaction typically proceeds with selectivity for the C-5 position.

Comparative Data on C-5 Functionalization

Functionalization MethodReagents and ConditionsTypical YieldsScope and Limitations
Directed Lithiation n-BuLi or LDA, THF, -78 °C, then electrophile40-80%Broad electrophile scope. Requires strictly anhydrous and inert conditions. Regioselectivity can be an issue.
Halogenation 1. m-CPBA, 2. POBr₃50-70%Provides a key intermediate for cross-coupling. May require optimization for different substrates.
Suzuki-Miyaura Coupling 5-Bromo-furo[3,2-b]pyridine, ArB(OH)₂, Pd catalyst, base60-95%Wide range of aryl and heteroaryl boronic acids can be used. Catalyst and ligand choice is crucial.[3]
Nitration HNO₃, H₂SO₄, heat30-50%Direct introduction of a nitro group. Harsh conditions may not be suitable for sensitive substrates.

Conclusion

The functionalization of the C-5 position of the furo[3,2-b]pyridine scaffold is a key strategy for the development of novel molecules with tailored properties. This guide has outlined several powerful methodologies, including directed ortho-metalation, halogenation followed by cross-coupling, and electrophilic substitution. The choice of method will depend on the desired substituent and the overall synthetic strategy. By understanding the underlying principles and following the detailed protocols provided, researchers can effectively navigate the synthesis of C-5 functionalized furo[3,2-b]pyridines, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025).
  • Nemec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • Jasselin-Hinschberger, A., et al. (2013). Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. The Journal of Organic Chemistry, 78(11), 5674-5684.
  • Duncia, J. V., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(1), 133-136.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • Quora. (2021, July 9). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions?
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.

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Introduction: The Strategic Importance of the Furo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Palladium-Catalyzed Heck Reaction: Procedures for Substituted Furo[3,2-b]pyridines

The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets.[1] Compounds containing this framework have demonstrated a range of pharmacological activities, including potential as anticancer agents.[2] The Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry, provides a powerful and versatile method for the carbon-carbon bond formation necessary to functionalize such scaffolds.[3][4]

This guide provides a detailed technical overview and robust starting protocols for the palladium-catalyzed Heck reaction involving 5-iodofuro[3,2-b]pyridine. We will delve into the mechanistic underpinnings, critical reaction parameters, and step-by-step procedures designed to empower researchers in drug development to leverage this powerful transformation effectively.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] The process operates through a Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling reactions.[4][5]

The generally accepted mechanism proceeds through four key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodofuro[3,2-b]pyridine, forming a Pd(II) complex.[5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond.[5]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds to give the more thermodynamically stable E-isomer.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen iodide (HI) generated. This process facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst ArPd(II)L2I Ar-Pd(II)-I Complex Pd(0)L2->ArPd(II)L2I Oxidative Addition AlkeneComplex Alkene Coordination ArPd(II)L2I->AlkeneComplex Alkene Coordination Insertion Migratory Insertion Product AlkeneComplex->Insertion Migratory Insertion HPd(II)L2I H-Pd(II)-I Complex Insertion->HPd(II)L2I β-Hydride Elimination Product Substituted Alkene (Ar-Alkene) Insertion->Product HPd(II)L2I->Pd(0)L2 Reductive Elimination Salt Base-H+ I- HPd(II)L2I->Salt ArI 5-Iodofuro[3,2-b]pyridine (Ar-I) ArI->ArPd(II)L2I Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPd(II)L2I

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Application Note: Key Parameters for Coupling with 5-Iodofuro[3,2-b]pyridine

The successful execution of the Heck reaction with 5-iodofuro[3,2-b]pyridine hinges on the careful selection and optimization of several critical parameters. The electron-rich nature of the furo[3,2-b]pyridine ring system can influence catalyst activity, making a well-designed protocol essential for achieving high yields and purity.

Data Presentation: Summary of Reaction Parameters for Optimization

The following table summarizes typical starting conditions and key variables for optimizing the Heck reaction with iodo-heterocycles like 5-iodofuro[3,2-b]pyridine.[6]

ParameterTypical Starting ConditionsVariables for OptimizationRationale and Field-Proven Insights
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Pd₂(dba)₃, PdCl₂(PPh₃)₂, PalladacyclesThe choice of palladium precursor is critical. Pd(OAc)₂ is a common, cost-effective starting point that readily forms the active Pd(0) species in situ.[5] For challenging substrates, pre-catalysts like Pd₂(dba)₃ may offer improved performance.
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)Buchwald ligands (e.g., XPhos, SPhos), N-Heterocyclic Carbene (NHC) ligandsLigands stabilize the palladium center and modulate its reactivity. For electron-rich heteroaromatics, bulky, electron-donating phosphine ligands or NHC ligands can enhance reaction rates and prevent catalyst decomposition at high temperatures.[3][6]
Base Et₃N, DIPEA (1.5-3.0 equiv.)K₂CO₃, Cs₂CO₃, NaOAc, KOAcAn appropriate base is required to neutralize the hydrogen iodide generated during the catalytic cycle.[4] Organic amine bases like triethylamine (Et₃N) are common, but inorganic bases can be effective and may be preferable for substrates sensitive to organic bases.[6]
Solvent DMF, NMP, DioxaneAcetonitrile, Toluene, CyreneAprotic polar solvents are generally effective as they solubilize the catalyst complex and reactants. The choice can influence reaction temperature and product isolation. Bio-based solvents like Cyrene are emerging as greener alternatives to DMF and NMP.[7]
Alkene Partner Acrylates, Styrenes (1.0-1.5 equiv.)Various electron-deficient and electron-neutral alkenesThe nature of the alkene partner significantly impacts reactivity. Electron-deficient alkenes, such as acrylates and styrenes, are classic substrates that generally give high regioselectivity.[8]
Temperature 80-120 °C60-140 °CThe reaction temperature must be high enough to ensure a reasonable rate but not so high as to cause decomposition of starting materials, products, or the catalyst.[7][9] Reaction progress should be monitored to determine the optimal balance.
Reaction Time 12-24 hours4-48 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.[6]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for a representative Heck reaction.

Important Precaution: All procedures should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.[10] Solvents should be degassed prior to use.[10]

Representative Protocol: Heck Coupling of 5-iodofuro[3,2-b]pyridine with n-Butyl Acrylate

This protocol provides a robust starting point. The specific quantities and conditions should be optimized for each specific alkene partner.[6]

Materials and Reagents:

  • 5-iodofuro[3,2-b]pyridine (1.0 equiv.)

  • n-Butyl acrylate (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Triethylamine [Et₃N] (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Workflow cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification A Flame-dry a round-bottom flask under vacuum. B Backfill with inert gas (N₂ or Ar). A->B C Add 5-iodofuro[3,2-b]pyridine, Pd(OAc)₂, and PPh₃. B->C D Add anhydrous DMF via syringe. C->D E Add triethylamine (base) via syringe. D->E F Add n-butyl acrylate via syringe. E->F G Heat mixture to 100 °C with stirring. F->G H Monitor progress by TLC or LC-MS (e.g., every 4 hours). G->H I Stop reaction upon consumption of starting material (typically 18-24h). H->I J Cool mixture to room temperature. I->J K Dilute with ethyl acetate and wash with water and brine. J->K L Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. K->L M Purify crude product by column chromatography on silica gel. L->M

Caption: General experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5-iodofuro[3,2-b]pyridine (e.g., 1.0 mmol, 245 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the mixture until all solids are dissolved. Sequentially add triethylamine (2.0 mmol, 0.28 mL) and n-butyl acrylate (1.2 mmol, 0.17 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the 5-iodofuro[3,2-b]pyridine has been consumed (typically 18-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the functionalization of heterocyclic systems in drug discovery. By understanding the core mechanism and carefully optimizing key reaction parameters, researchers can successfully apply this transformation to 5-iodofuro[3,2-b]pyridine to synthesize a diverse library of novel compounds. The protocol provided herein serves as a validated starting point for further exploration and development, paving the way for the discovery of new therapeutic agents.

References

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. Available at: [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Available at: [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimization of reaction conditions. a. ResearchGate. Available at: [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Abstracts. Science of Synthesis. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PubMed - NIH. Available at: [Link]

  • Heck reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

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Preparation of 5-Substituted Furo[3,2-b]pyridine Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furo[3,2-b]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The furo[3,2-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] This fused ring system, comprising an electron-rich furan ring and an electron-deficient pyridine ring, possesses a unique electronic and structural profile, making it an attractive pharmacophore in drug discovery.[1] Notably, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, particularly targeting Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), which are implicated in oncology.[1][2] Furthermore, certain substituted furo[3,2-b]pyridines have been identified as modulators of the Hedgehog signaling pathway and as selective 5-HT1F receptor agonists for potential migraine treatment.[3][4]

The strategic diversification of the furo[3,2-b]pyridine core, especially at the 5-position, allows for the systematic exploration of the chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the key synthetic strategies for constructing the furo[3,2-b]pyridine nucleus and detailed protocols for the preparation of 5-substituted libraries, empowering researchers to accelerate their drug discovery programs.

Synthetic Strategies for the Furo[3,2-b]pyridine Core

The construction of the furo[3,2-b]pyridine scaffold can be approached through several efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation

A robust and widely employed method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a one-pot Sonogashira cross-coupling reaction followed by an intramolecular heteroannulation.[1][5] This approach typically utilizes a suitably substituted pyridine, such as 3-chloro-2-hydroxypyridine, and a terminal alkyne. The initial palladium- and copper-catalyzed coupling forms a C-C bond, which is then followed by an intramolecular C-O bond formation to construct the furan ring.[1] The use of ultrasound irradiation has been shown to facilitate this one-pot procedure.[1][5]

Diagram 1: General Workflow for Furo[3,2-b]pyridine Synthesis via Sonogashira Coupling

G cluster_0 Core Synthesis cluster_1 Library Generation Start 3-Chloro-2-hydroxypyridine + Terminal Alkyne Sonogashira Pd/Cu-Catalyzed Sonogashira Coupling Start->Sonogashira Cyclization Intramolecular Cyclization Sonogashira->Cyclization Core Furo[3,2-b]pyridine Core Cyclization->Core Halogenation Halogenation at C5 Core->Halogenation Suzuki Suzuki Coupling (Aryl/Heteroaryl) Halogenation->Suzuki Buchwald Buchwald-Hartwig Amination Halogenation->Buchwald Library 5-Substituted Library Suzuki->Library Buchwald->Library

Caption: Workflow for furo[3,2-b]pyridine synthesis and diversification.

Copper-Mediated Oxidative Cyclization

Copper-catalyzed reactions offer a versatile alternative for the assembly of the furo[3,2-b]pyridine scaffold.[2] These methods often involve the intramolecular oxidative cyclization of appropriately substituted pyridine precursors. This strategy has been successfully employed in the synthesis of diverse libraries of furo[3,2-b]pyridine derivatives.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the synthesis of the furo[3,2-b]pyridine core and its subsequent diversification at the 5-position.

Protocol 1: Synthesis of the Furo[3,2-b]pyridine Core via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines using a palladium/copper-catalyzed Sonogashira coupling followed by intramolecular cyclization.

Materials and Reagents:

  • 3-Chloro-2-hydroxypyridine

  • Terminal alkyne

  • 10% Palladium on carbon (Pd/C)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Ethanol (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ultrasound bath (optional)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2-hydroxypyridine (1.0 eq), 10% Pd/C (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.[6]

  • Add degassed ethanol via syringe, followed by degassed triethylamine (3.0 eq).[6]

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture.[6]

  • Sonogashira Coupling: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[6] Alternatively, the reaction can be subjected to ultrasound irradiation for a specified time until completion.[1][5]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with ethanol.[6]

    • Concentrate the filtrate under reduced pressure.[6]

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired 2-substituted furo[3,2-b]pyridine.[6]

Troubleshooting:

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. To minimize it, ensure a rigorous inert atmosphere by thoroughly degassing all solvents and reagents.[6]

  • Incomplete Cyclization: If the uncyclized intermediate is observed, increasing the reaction time or temperature may be necessary.[6]

Protocol 2: Synthesis of 5-Halo-furo[3,2-b]pyridine Precursors

The introduction of a halogen atom at the 5-position is a key step for subsequent diversification via cross-coupling reactions. This can be achieved through various halogenation methods, the specifics of which will depend on the substrate and the desired halogen.

Protocol 3: Library Generation via Suzuki-Miyaura Cross-Coupling at the 5-Position

This protocol outlines a general procedure for the synthesis of 5-aryl or 5-heteroaryl furo[3,2-b]pyridines via a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 5-Halo-furo[3,2-b]pyridine (e.g., 5-bromo or 5-iodo)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-halo-furo[3,2-b]pyridine (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • If a biphasic solvent system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Bromo-furo[3,2-b]pyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)90>85[7]
25-Chloro-furo[3,2-b]pyridine4-Methoxyphenylboronic acidPd₂(dba)₃/XPhos (2/4)K₃PO₄1,4-Dioxane100High[8]
Protocol 4: Library Generation via Buchwald-Hartwig Amination at the 5-Position

This protocol provides a general method for the synthesis of 5-amino-furo[3,2-b]pyridines through a Buchwald-Hartwig amination.

Materials and Reagents:

  • 5-Halo-furo[3,2-b]pyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., RuPhos Pd G2, BrettPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos, BrettPhos)

  • Base (e.g., LHMDS, NaOtBu, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-halo-furo[3,2-b]pyridine (1.0 eq), the palladium precatalyst or the palladium source and ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the degassed solvent, followed by the amine (1.1-1.5 eq).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx HNR'R'' - HX PdII_Amine L_n(Aryl)Pd(II)-NR'R'' LigandEx->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim Ar-NR'R'' RedElim->Pd0

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Biological Activity of 5-Substituted Furo[3,2-b]pyridines

The following table summarizes the biological activity of selected 5-substituted furo[3,2-b]pyridine derivatives, highlighting the impact of substitution at this position on their pharmacological profile.

Table 2: 5-HT Receptor Binding Affinities of 5-Substituted Furo[3,2-b]pyridines

CompoundR5-HT₁F Ki (nM)5-HT₁A/₁F Selectivity5-HT₁B/₁F Selectivity5-HT₁D/₁F SelectivityReference
5 4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)]-benzamide2.6148115115[3][4]
12 N-[3-(1-methyl-piperidin-4-yl)]-benzamide3.2455050[3]
13 4-Chloro-N-[3-(1-methyl-piperidin-4-yl)]-benzamide2.9606060[3]
14 4-Methyl-N-[3-(1-methyl-piperidin-4-yl)]-benzamide3.5505050[3]

Conclusion

The furo[3,2-b]pyridine scaffold represents a highly valuable starting point for the development of novel therapeutics. The synthetic strategies and detailed protocols outlined in this guide provide a practical framework for the efficient construction of the core and the generation of diverse libraries of 5-substituted analogues. By leveraging robust and versatile cross-coupling methodologies, researchers can systematically explore the structure-activity relationships of this privileged heterocyclic system, ultimately accelerating the discovery of new drug candidates.

References

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Sources

Navigating the C-H Activation Landscape of 5-Iodofuro[3,2-b]pyridine: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the furo[3,2-b]pyridine scaffold stands out as a privileged heterocyclic motif.[1] Its unique electronic and structural properties have made it a cornerstone for developing a new generation of therapeutics, particularly in oncology as potent kinase inhibitors.[1][2] However, the efficient and selective functionalization of this core, especially when bearing a directing or synthetically versatile group like iodine, presents a significant challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of C-H activation to 5-iodofuro[3,2-b]pyridine, unlocking its potential for rapid analogue synthesis and library generation.

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[3][4] For complex heterocycles like 5-iodofuro[3,2-b]pyridine, C-H activation offers a streamlined approach to introduce molecular diversity and fine-tune physicochemical properties.

Understanding the Reactivity of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine system is characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of C-H activation. The inherent reactivity of the pyridine moiety can sometimes hinder traditional C-H functionalization approaches, making strategic catalyst and directing group selection paramount.[5][6][7]

This guide will focus on palladium- and rhodium-catalyzed C-H activation strategies, which have proven to be the most robust and versatile for this class of heterocycles.[8][9][10] We will explore the selective functionalization at the C3 and C7 positions, highlighting the subtle interplay of electronic effects and catalyst-ligand interactions.

Palladium-Catalyzed Direct Arylation: A Versatile Tool for C3 and C7 Functionalization

Palladium-catalyzed direct arylation has been successfully employed for the selective functionalization of the C3 and C7 positions of 2-substituted furo[3,2-b]pyridines.[8] The presence of the iodine atom at the C5 position is anticipated to influence the electronic distribution and steric accessibility of the adjacent C-H bonds, potentially modulating the regioselectivity of the arylation.

A key aspect of this methodology is the use of pivalic acid as an additive, which is believed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[8][11] This mechanism is crucial for achieving high efficiency and selectivity in the arylation of both electron-rich and electron-deficient C-H bonds.

Palladium_Catalyzed_Direct_Arylation sub 5-Iodofuro[3,2-b]pyridine intermediate2 CMD Intermediate sub->intermediate2 C-H Activation ArX Aryl Halide (Ar-X) intermediate1 [Ar-Pd-X] ArX->intermediate1 Oxidative Addition Pd_cat Pd(OAc)₂ Pd_cat->intermediate1 ligand Ligand (e.g., PPh₃) ligand->intermediate1 base Base (e.g., K₂CO₃) HX HX base->HX additive PivOH additive->intermediate2 intermediate1->intermediate2 Coordination product_C3 C3-Arylated Product intermediate2->product_C3 Reductive Elimination product_C7 C7-Arylated Product intermediate2->product_C7 Reductive Elimination

Caption: Proposed mechanism for Palladium-Catalyzed Direct Arylation.

Protocol: Palladium-Catalyzed C3/C7 Direct Arylation of 5-Iodofuro[3,2-b]pyridine

This protocol is adapted from established procedures for the direct arylation of furo[3,2-b]pyridines.[8]

Materials:

  • 5-Iodofuro[3,2-b]pyridine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodofuro[3,2-b]pyridine (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), and PPh₃ (4-10 mol%).

  • Add K₂CO₃ (2.0 equiv) and PivOH (0.5-1.0 equiv) to the flask.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C3- and/or C7-arylated products.

Table 1: Representative Reaction Conditions for Palladium-Catalyzed Direct Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Time (h)
1Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)PivOH (1)DMF11018
2PdCl₂(dppf) (2)-Cs₂CO₃ (2)PivOH (0.5)Dioxane10024

Rhodium-Catalyzed C-H Activation: Expanding the Scope of Functionalization

Rhodium catalysis offers a complementary approach to palladium, often exhibiting different regioselectivity and functional group tolerance.[9][12][13] For the C-H activation of pyridine-containing heterocycles, rhodium catalysts, particularly those bearing Cp* ligands, have shown remarkable efficacy.[10][14] These reactions typically proceed through a chelation-assisted pathway, where a directing group on the substrate coordinates to the metal center, guiding the C-H activation to a specific position.[13]

In the case of 5-iodofuro[3,2-b]pyridine, the pyridine nitrogen can act as an endogenous directing group, potentially favoring functionalization at the C7 position. The choice of oxidant and additives is critical for catalyst turnover and product formation.

Rhodium_Catalyzed_CH_Activation sub 5-Iodofuro[3,2-b]pyridine intermediate1 Coordinated Complex sub->intermediate1 coupling_partner Alkene/Alkyne intermediate2 Rhodacycle coupling_partner->intermediate2 Rh_cat [RhCp*Cl₂]₂ Rh_cat->intermediate1 oxidant AgSbF₆ / Cu(OAc)₂ product Functionalized Product oxidant->product intermediate1->intermediate2 C-H Activation intermediate3 Insertion Product intermediate2->intermediate3 Migratory Insertion intermediate3->product Reductive Elimination product->Rh_cat Catalyst Regeneration

Caption: General workflow for Rhodium-Catalyzed C-H Activation.

Protocol: Rhodium-Catalyzed C7-Alkenylation of 5-Iodofuro[3,2-b]pyridine

This protocol is a generalized procedure based on known rhodium-catalyzed C-H functionalizations of pyridines.

Materials:

  • 5-Iodofuro[3,2-b]pyridine

  • Activated alkene (e.g., ethyl acrylate)

  • [RhCp*Cl₂]₂

  • Silver hexafluoroantimonate (AgSbF₆) or Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine 5-iodofuro[3,2-b]pyridine (1.0 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) or Cu(OAc)₂ (20 mol%).

  • Add the activated alkene (2.0-3.0 equiv).

  • Add anhydrous solvent (DCE or tert-amyl alcohol) via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C7-alkenylated product.

Conclusion and Future Directions

The C-H activation strategies outlined in this application note provide a powerful and flexible platform for the late-stage functionalization of 5-iodofuro[3,2-b]pyridine. The ability to selectively introduce aryl and alkenyl moieties at the C3 and C7 positions opens up new avenues for the rapid exploration of structure-activity relationships and the development of novel drug candidates. The iodine at the C5 position remains a valuable handle for subsequent cross-coupling reactions, allowing for the synthesis of highly decorated furo[3,2-b]pyridine derivatives.

Further research in this area could focus on expanding the scope of coupling partners to include alkylating and acylating agents, as well as exploring asymmetric C-H activation to introduce chirality. The development of more sustainable and cost-effective catalyst systems, such as those based on first-row transition metals, would also be a significant advancement.

References

  • Selective Palladium-Catalyzed Direct Arylation of Furo[3,2-b]pyridines.

  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents.

  • Heterocycle Synthesis Based on Palladium-Catalyzed C-H Bond Functionalization Methods.

  • Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines.

  • meta-Selective C-H Functionalization of Pyridines.

  • Recent Advances in the C-H-Functionalization of the Distal Positions in Pyridines and Quinolines.

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)-H Functionalization.

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.

  • C-H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies.

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes.

  • C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions.

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling.

  • Palladium-Catalyzed Annulations via Sequential C-H Activations of C(sp2).

  • Pd-Catalyzed Functionalization of Heterocycles Through C-H Activation.

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization.

  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes.

  • Rhodium(III)-Catalyzed Vinylic C-H Activation: A Direct Route toward Pyridinium Salts.

  • Rhodium-Catalyzed Pyridine-Assisted C-H Arylation for the Synthesis of Planar Chiral Ferrocenes.

  • Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones.

  • Synthesis of benzofuro[3,2-b]pyridines via palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides.

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions.

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.

  • Rhodium Catalyzed C-H Bond Functionalization: Development of Methods and Applications in Organic Synthesis.

  • C-H Activation of Pyridines by (PBP)Ir Complexes.

  • Synthesis of Heteroarylated Pyridines via a Double C-H Bond Functionalization using Palladium-catalyzed 1,4-Migration Combined with Direct Arylation.

  • C-H Bond Activation Reaction.

  • Palladium-Catalyzed Cross-Coupling Reaction via C-H Activation of Furanyl and Thiofuranyl Substrates.

  • C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron.

Sources

Application Notes & Protocols: Strategic Iodination of Furo[3,2-b]Pyridine Cores

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Iodinated Furo[3,2-b]pyridines

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system in modern drug discovery and materials science.[1][2] Its rigid, planar structure, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, results in unique electronic and chemical properties.[2] This has led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors for oncology and neurodegenerative diseases.[1][2][3]

The functionalization of this core is paramount for modulating the pharmacological properties of the resulting derivatives. Among the various synthetic transformations, the introduction of an iodine atom onto the furo[3,2-b]pyridine ring system is of particular strategic importance. Iodinated heterocycles are exceptionally versatile synthetic intermediates, primarily due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig).[4] This allows for the facile introduction of a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This technical guide provides a detailed overview of the common reagents and protocols for the regioselective iodination of furo[3,2-b]pyridine precursors, offering researchers the foundational knowledge to effectively synthesize these valuable building blocks.

Comparative Analysis of Iodination Reagents

The direct iodination of furo[3,2-b]pyridines proceeds via an electrophilic aromatic substitution mechanism. The choice of the iodinating agent is critical and depends on the substrate's electronic properties, desired regioselectivity, and tolerance of other functional groups. Below is a comparative summary of commonly employed reagents.

ReagentFormulaKey CharacteristicsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) C₄H₄INO₂A mild, stable, and easy-to-handle crystalline solid.[5]High reactivity can be achieved with an acid catalyst (e.g., TFA).[4][5] Generally provides good yields and regioselectivity.[6]May require activation for less reactive substrates.
Iodine Monochloride (ICl) IClA potent electrophilic iodinating agent.[7][8]Highly reactive, enabling the iodination of even deactivated aromatic systems.[7]Can be corrosive and moisture-sensitive. May lead to over-iodination or side reactions if not controlled.
Bis(pyridine)iodonium(I) Tetrafluoroborate (Barluenga's Reagent) C₁₀H₁₀BF₄IN₂A mild and highly versatile electrophilic iodine source.[9][10][11]Tolerates a wide variety of functional groups and offers excellent regio- and diastereocontrol in some cases.[12]More expensive compared to other common iodinating agents.
Molecular Iodine (I₂) I₂The most basic and cost-effective iodine source.Inexpensive and readily available.Generally unreactive towards aromatic rings unless an oxidizing agent (e.g., H₂O₂, HNO₃, CuCl₂) is used to generate a more potent electrophile (I⁺).[13][14]

Mechanism and Regioselectivity

The iodination of furo[3,2-b]pyridine is a classic electrophilic aromatic substitution. The reaction is initiated by the attack of the π-electron system of the heterocyclic core on an electrophilic iodine species (e.g., I⁺, or a polarized I-X species). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity, yielding the iodinated product.[7]

Regioselectivity: The position of iodination is dictated by the electron density of the ring system. The furan ring is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. Therefore, iodination is expected to occur preferentially on the furan portion of the molecule, specifically at the C2 or C3 position. The precise regioselectivity can be influenced by the steric and electronic effects of existing substituents on the furo[3,2-b]pyridine core and the specific reaction conditions employed. For instance, directed metalation strategies can provide alternative regioselectivities.[15]

Electrophilic Iodination Mechanism cluster_0 Reaction Pathway Start Furo[3,2-b]pyridine + Electrophilic Iodine (I⁺) SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Start->SigmaComplex Electrophilic Attack Deprotonation Deprotonation (-H⁺) SigmaComplex->Deprotonation Loss of Proton End Iodinated Furo[3,2-b]pyridine Deprotonation->End Restoration of Aromaticity G start Start: Furo[3,2-b]pyridine Precursor dissolve Dissolve in Solvent (e.g., DCM, MeCN) start->dissolve add_reagent Add Iodinating Reagent (e.g., NIS, ICl) dissolve->add_reagent add_catalyst Add Catalyst (if required) (e.g., TFA) add_reagent->add_catalyst react Stir at RT or Heat add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (e.g., aq. Na₂S₂O₃) monitor->quench Reaction Complete workup Aqueous Work-up (Wash with NaHCO₃, Brine) quench->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify product Final Product: Iodinated Furo[3,2-b]pyridine purify->product

Sources

Application Note: Scale-Up Synthesis of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Detailed Application Note and Protocol for the scale-up synthesis of 5-iodofuro[3,2-b]pyridine .

Executive Summary

The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., CLK, HIPK inhibitors). While the parent heterocycle is known, the 5-iodo derivative (substituted at the pyridine


-position relative to nitrogen) is a critical intermediate for late-stage diversification via Suzuki-Miyaura or Sonogashira couplings.

This guide details a robust, scalable (100g+) protocol for synthesizing 5-iodofuro[3,2-b]pyridine . Unlike academic routes that rely on non-selective direct functionalization, this protocol utilizes a regioselective halogen-discrimination strategy . We construct the fused ring system using a chloro-bromo pyridine precursor to ensure perfect regiocontrol, followed by a high-efficiency aromatic Finkelstein reaction to install the iodine.

Key Advantages of This Route
  • Regio-fidelity: Exploits the reactivity difference between Aryl-Br and Aryl-Cl to prevent isomer formation.

  • Scalability: Avoids cryogenic lithiation steps; relies on robust Pd/Cu catalysis.

  • Purification: Designed to utilize crystallization for intermediate isolation, minimizing chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the poor selectivity often seen in the direct iodination of the parent furo[3,2-b]pyridine. Instead, we employ a "Trojan Horse" strategy: carrying a chlorine atom at the C5 position (inert to initial cyclization conditions) and converting it to iodine in the final step.

Strategic Pathway
  • Scaffold Construction: Sonogashira coupling of 3-bromo-6-chloropyridin-2-ol with trimethylsilylacetylene (TMSA). The C3-Br bond is significantly more reactive towards Pd(0) than the C6-Cl bond, ensuring exclusive coupling at the correct position.

  • Cyclization: Base-mediated heteroannulation to form the furan ring.

  • Functional Group Interconversion: Copper-catalyzed aromatic Finkelstein reaction to convert the unreactive 5-chloro group to the reactive 5-iodo handle.

Retrosynthesis Target 5-Iodofuro[3,2-b]pyridine (Target) Inter1 5-Chlorofuro[3,2-b]pyridine (Stable Intermediate) Target->Inter1 Cu-Cat. Halex (NaI, Ligand) Precursor 3-Bromo-6-chloropyridin-2-ol (Commercial/Synth) Inter1->Precursor Sonogashira & Cyclization Reagents TMS-Acetylene + Pd/Cu Catalyst Precursor->Reagents

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via halogen discrimination.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Chlorofuro[3,2-b]pyridine

This stage constructs the bicyclic core. The use of 3-bromo-6-chloropyridin-2-ol is critical. If starting from 2,6-dichloro-3-hydroxypyridine, a bromination step is required first.

Materials Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/Vol (for 100 mmol scale)Role
3-Bromo-6-chloropyridin-2-ol 208.441.020.84 gLimiting Reagent
Trimethylsilylacetylene (TMSA) 98.221.211.8 g (17.0 mL)Alkyne Source
Pd(PPh₃)₂Cl₂ 701.90.021.40 gCatalyst
CuI 190.450.010.19 gCo-catalyst
Triethylamine (Et₃N) 101.193.030.4 g (42 mL)Base/Solvent
THF (Anhydrous) --200 mLSolvent
TBAF (1M in THF) -1.5150 mLCyclization Reagent
Step-by-Step Procedure
  • Coupling (Sonogashira):

    • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple, charge 3-bromo-6-chloropyridin-2-ol , Pd(PPh₃)₂Cl₂ , and CuI .

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add anhydrous THF and degassed Et₃N .

    • Add TMSA dropwise via syringe over 10 minutes at room temperature (RT).

    • Heat the mixture to 50°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for consumption of starting bromide. The intermediate 3-((trimethylsilyl)ethynyl)-6-chloropyridin-2-ol should be the major species.

  • Cyclization (One-Pot):

    • Cool the reaction mixture to RT.

    • Add TBAF (1M in THF) dropwise. Caution: Mild exotherm and gas evolution.

    • Heat the mixture to reflux (65°C) for 2–3 hours. This step removes the silyl group and induces cyclization of the alkyne onto the pyridone oxygen.

    • IPC: Check for formation of 5-chlorofuro[3,2-b]pyridine (Rf ~0.4 in 20% EtOAc/Hex).

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove THF/Et₃N.

    • Dilute residue with Water (300 mL) and extract with Ethyl Acetate (3 x 150 mL) .

    • Wash combined organics with Brine (200 mL), dry over Na₂SO₄, and filter.

    • Concentrate to a brown solid.

    • Purification: Recrystallize from Heptane/EtOAc (5:1) .

    • Yield Expectation: 12–13 g (75–85%) as a tan solid.

Stage 2: Conversion to 5-Iodofuro[3,2-b]pyridine (Halogen Exchange)

Direct iodination is difficult; converting the chloride to iodide using a modern "Aromatic Finkelstein" reaction is superior.

Materials Table
ReagentMWEquiv.Mass (for 50 mmol scale)Role
5-Chlorofuro[3,2-b]pyridine 153.571.07.68 gStarting Material
Sodium Iodide (NaI) 149.892.518.7 gIodine Source
CuI 190.450.100.95 gCatalyst
DMEDA 88.150.200.88 g (1.1 mL)Ligand
1,4-Dioxane --80 mLSolvent

Note: DMEDA = N,N'-Dimethylethylenediamine. Trans-1,2-diaminocyclohexane is also effective.

Step-by-Step Procedure
  • Reaction Setup:

    • Use a pressure vessel or a sealed tube for this reaction to prevent solvent loss at high temperature.

    • Charge 5-chlorofuro[3,2-b]pyridine , NaI , and CuI into the vessel.

    • Add 1,4-Dioxane and DMEDA .

    • Sparge with Nitrogen for 10 minutes, then seal the vessel.

  • Execution:

    • Heat the block/bath to 110°C . Stir vigorously.

    • Maintain temperature for 18–24 hours . The reaction is driven by the solubility differential (NaCl precipitates out, NaI is soluble).

    • IPC: Monitor by HPLC. Conversion should be >95%. If stalled, add 5 mol% more CuI/Ligand and heat longer.

  • Workup:

    • Cool to RT. Dilute with EtOAc (100 mL) and Water (100 mL) .

    • Filter the biphasic mixture through a pad of Celite to remove copper salts.

    • Separate layers. Extract aqueous phase with EtOAc (2 x 50 mL).

    • Wash combined organics with 5% Aqueous Ammonia (to remove residual Cu) followed by 5% Na₂S₂O₃ (to remove iodine color).

  • Isolation:

    • Dry over MgSO₄ and concentrate.[3]

    • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol or pass through a short plug of silica (eluting with CH₂Cl₂).

    • Yield Expectation: 10.5–11.5 g (85–93%) as an off-white to pale yellow solid.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Halogen Exchange S1 Start: 3-Bromo-6-chloropyridin-2-ol S2 Add Pd/Cu, TMSA, Et3N (Sonogashira Coupling) S1->S2 S3 Add TBAF, Heat to 65°C (Cyclization) S2->S3 S4 Workup & Recrystallization (Heptane/EtOAc) S3->S4 H1 Intermediate: 5-Chlorofuro[3,2-b]pyridine S4->H1 Isolated Solid H2 Add NaI (2.5 eq), CuI, DMEDA Dioxane, 110°C, 24h H1->H2 H3 Celite Filtration & Ammonia Wash H2->H3 H4 Final Product: 5-Iodofuro[3,2-b]pyridine H3->H4

Figure 2: Process workflow for the two-stage synthesis.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterCritical RangeEffect of DeviationMitigation
Inert Atmosphere < 1000 ppm O₂Oxygen poisons Pd(0) and Cu(I), causing homocoupling of alkyne (Glaser coupling).Rigorous degassing; use active N₂ flow.
Temperature (Stage 1) 45–55°C>60°C may promote coupling at the Cl-position (impurity).Strict temp control during Sonogashira.
Ligand (Stage 2) DMEDA or DACHWithout diamine ligand, Cl

I exchange is extremely slow.
Ensure fresh ligand is used; do not omit.
Reaction Time (Stage 2) 18–24 hPremature stop yields mixed Cl/I species which are hard to separate.Push to >98% conversion; add time/catalyst if needed.
Safety Considerations
  • TBAF: Commercial TBAF solutions can degrade. Verify activity. The reaction generates ethylene gas (from desilylation) and fluoride salts. Use appropriate ventilation.[4]

  • Heavy Metals: Copper and Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol or aqueous ammonia washes) to meet pharmaceutical specifications (<10 ppm).

Analytical Characterization Data (Expected)

5-Iodofuro[3,2-b]pyridine

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    
     8.10 (d, J = 2.2 Hz, 1H, Furan-H), 7.85 (d, J = 8.5 Hz, 1H, Py-H), 7.60 (d, J = 8.5 Hz, 1H, Py-H), 6.95 (d, J = 2.2 Hz, 1H, Furan-H). (Note: Chemical shifts are approximate estimates based on scaffold trends).
    
  • MS (ESI): m/z Calculated for C₇H₄INO [M+H]⁺: 245.93; Found: 246.0.

References

  • Sonogashira Coupling & Cyclization Methodology

    • Tilley, J. W., & Zawoiski, S. (1988). A synthesis of furo[3,2-b]pyridine derivatives. Journal of Organic Chemistry, 53(2), 386–390.

  • Halogen Exchange (Aromatic Finkelstein)

    • Klhapya, G., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Route to Aryl Iodides and Chlorides. Journal of the American Chemical Society, 124(50), 14844–14845.

  • Regioselective Lithiation (Alternative Context)

    • Gros, P., & Fort, Y. (2002). Regioselective lithiation of furo[3,2-b]pyridine. Journal of the Chemical Society, Perkin Transactions 1, (22), 2560-2565. (Demonstrates C2-lithiation preference, supporting the choice of the Halex route for C5-functionalization).

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 5-Iodofuro[3,2-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the success of your coupling reactions with 5-iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, and successful functionalization at the 5-position is often a critical step in the synthesis of novel therapeutic agents.[1] This resource is structured to help you diagnose and resolve common challenges, thereby improving your reaction yields and overall efficiency.

Understanding the Substrate: The Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine ring system presents unique electronic characteristics that influence its reactivity in palladium-catalyzed cross-coupling reactions. The presence of the electronegative nitrogen atom renders the pyridine ring electron-deficient, which can affect the oxidative addition step of the catalytic cycle.[2] Furthermore, the lone pair of electrons on the nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[2] A thorough understanding of these properties is crucial for selecting the optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction of 5-iodofuro[3,2-b]pyridine is giving low to no yield. What are the first things I should check?

A1: When troubleshooting a low-yield Suzuki-Miyaura reaction, a systematic evaluation of the reaction components and setup is essential.

  • Reagent Quality: Confirm the purity of your 5-iodofuro[3,2-b]pyridine, as well as the boronic acid or ester. Boronic acids are particularly susceptible to degradation and can undergo protodeboronation, especially if impure or not stored properly.[2]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and liquid reagents are properly degassed.

  • Catalyst and Ligand Integrity: Use a fresh, high-quality palladium source and ligand. Pre-catalysts are often more reliable than generating the active catalyst in situ.[4] For this electron-deficient heterocyclic system, standard ligands like PPh₃ may be insufficient. Consider bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are known to facilitate both oxidative addition and reductive elimination.[2][5]

Q2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with 5-iodofuro[3,2-b]pyridine. How can I minimize this?

A2: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when the reaction is exposed to oxygen.[6]

  • Rigorous Inert Atmosphere: This is the most critical factor. Employ freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of inert gas throughout the reaction.[3]

  • Copper-Free Conditions: The copper(I) co-catalyst is primarily responsible for promoting homocoupling. Switching to a copper-free Sonogashira protocol is a highly effective strategy to circumvent this issue.[7]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Reduce Copper Loading: If a copper co-catalyst is necessary, reducing its loading to the minimum effective amount can help suppress homocoupling.

Q3: In my Buchwald-Hartwig amination, I'm seeing a significant amount of hydrodehalogenation of the 5-iodofuro[3,2-b]pyridine. What is the cause and how can I prevent it?

A3: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom, a common side reaction in Buchwald-Hartwig aminations.[8] It often occurs when the desired reductive elimination is slow.

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can significantly minimize hydrodehalogenation. Ligands such as BrettPhos for primary amines and RuPhos for secondary amines are excellent starting points.[4]

  • Moisture and Amine Purity: Ensure all reagents and solvents are scrupulously dry, as water can act as a proton source. Use high-purity amines, as impurities can sometimes act as hydrogen donors.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases like NaOtBu are common, screening other bases may be necessary if this side reaction is prevalent.[4]

Q4: My Heck reaction is producing a mixture of regioisomers. How can I improve selectivity?

A4: Regioselectivity in Heck reactions is governed by a delicate balance of steric and electronic factors.[9]

  • Ligand Control: The size and electronic properties of the phosphine ligand can influence the regioselectivity of olefin insertion. Bulky ligands often favor the addition of the aryl group to the less substituted carbon of the alkene.

  • Alkene Substitution: Electron-withdrawing groups on the alkene generally favor the linear product, while electron-donating groups can lead to the branched product.

  • Additives: In some cases, the addition of certain salts can influence the reaction pathway and improve regioselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

A low or non-existent yield in a Suzuki-Miyaura coupling can be frustrating. This guide provides a systematic approach to diagnosing and resolving the issue.

Caption: A systematic workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

  • Re-evaluate Reagents:

    • 5-Iodofuro[3,2-b]pyridine: Confirm purity by NMR and/or LC-MS. Impurities can act as catalyst poisons.

    • Boronic Acid/Ester: Use a fresh batch or re-purify if necessary. Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt to mitigate protodeboronation.[2]

  • Optimize the Catalyst System:

    • Palladium Source: Use a reliable palladium pre-catalyst. Pd(OAc)₂ in combination with a suitable ligand is a common choice.[2]

    • Ligand Selection: The choice of ligand is critical. For the electron-deficient furo[3,2-b]pyridine system, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[2][5] A screening of ligands is highly recommended.

Ligand ClassSpecific ExamplesKey Characteristics
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich, promoting oxidative addition and reductive elimination.[5]
Ferrocenyl Phosphines dppfGood for a range of substrates, but may be less effective for highly challenging couplings.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, can be very effective for difficult couplings.
  • Refine Reaction Conditions:

    • Base: The choice of base is crucial for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are often effective for heteroaryl couplings.[2] The solubility of the base in the chosen solvent is also a key factor.

    • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[10] A combination of an organic solvent with water can sometimes be beneficial.[11]

    • Temperature: While many Suzuki couplings can proceed at room temperature with highly active catalysts, heating may be necessary for less reactive partners. A temperature screen from 80°C to 110°C is a good starting point.[2]

To a dry reaction vessel, add 5-iodofuro[3,2-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Seal the vessel, and evacuate and backfill with argon three times. Add degassed dioxane (5 mL) via syringe. Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[2]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate, known as "palladium black," is a clear indication of catalyst decomposition and a common cause of reaction failure.

Caption: A workflow for diagnosing and preventing palladium catalyst decomposition.

  • Enhance Inert Atmosphere:

    • Use Schlenk techniques or a glovebox for reaction setup.

    • Degas solvents by at least three freeze-pump-thaw cycles or by sparging with argon for an extended period.[3]

  • Ensure Reagent and Solvent Quality:

    • Use freshly distilled and dried solvents.

    • Ensure all solid reagents are of high purity and dry.

  • Optimize Reaction Parameters:

    • Temperature: High temperatures can accelerate catalyst decomposition. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Ligand Stability: Some phosphine ligands can degrade at high temperatures. Consider more thermally stable ligands, such as N-heterocyclic carbenes (NHCs).

Reaction-Specific Guidance and Protocols

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds.[12]

ParameterRecommendation for 5-iodofuro[3,2-b]pyridineRationale
Catalyst System PdCl₂(PPh₃)₂ / CuI or Copper-free systems with bulky phosphine ligandsThe reactivity of the iodide allows for milder conditions. Copper-free systems minimize alkyne homocoupling.[7]
Base Et₃N or iPr₂NHActs as both a base and a solvent in some cases. Must be anhydrous and degassed.[6]
Solvent THF, DMF, or MeCNShould be anhydrous and thoroughly degassed.[7]
Temperature Room temperature to 80°CThe high reactivity of the iodide often allows for lower reaction temperatures.[6]

To a dry Schlenk tube, add 5-iodofuro[3,2-b]pyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add degassed Et₃N (5 mL). Stir the reaction at room temperature or heat to 60°C until completion, monitoring by TLC or LC-MS.

Buchwald-Hartwig Amination

This reaction is essential for the formation of C-N bonds.[13]

ParameterRecommendation for 5-iodofuro[3,2-b]pyridineRationale
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)These ligands are crucial for promoting the challenging oxidative addition and reductive elimination steps with N-heterocycles.[4]
Base NaOtBu, KOtBu, or LHMDSA strong, non-nucleophilic base is required.[4]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.[4]
Temperature 80 - 110°CElevated temperatures are often necessary to drive the reaction to completion.[4]

In a glovebox, to an oven-dried reaction vial, add 5-iodofuro[3,2-b]pyridine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). Add anhydrous, degassed toluene (5 mL). Seal the vial and heat to 100°C with stirring for 12-24 hours, monitoring by TLC or LC-MS.[4]

Heck Coupling

The Heck reaction couples the aryl iodide with an alkene.[9]

ParameterRecommendation for 5-iodofuro[3,2-b]pyridineRationale
Catalyst System Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃ or a more specialized ligand for regioselectivity control)The choice of ligand can significantly impact the regioselectivity of the reaction.
Base Et₃N or K₂CO₃An inorganic or organic base is required to neutralize the HI generated.
Solvent DMF, NMP, or MeCNPolar aprotic solvents are typically used.[14]
Temperature 80 - 140°CHigher temperatures are often required for Heck reactions.
Stille Coupling

The Stille reaction utilizes organostannane reagents.[15]

ParameterRecommendation for 5-iodofuro[3,2-b]pyridineRationale
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃These are common and effective catalysts for Stille couplings.[16]
Additives CuI (optional)Can accelerate the transmetalation step.[16]
Solvent THF or DioxaneAnhydrous, non-protic solvents are preferred.[17]
Temperature 80 - 110°CHeating is typically required.

Note on Stille Coupling: While effective, organotin reagents are toxic, and removal of tin byproducts can be challenging.[17][18]

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Stille-Coupling Reaction. (n.d.). Chemistry Education. [Link]

  • Liu, Z., et al. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. J. Am. Chem. Soc.[Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Kumar, A., & Kumar, V. (2017). Heck Reaction—State of the Art. Molecules. [Link]

  • Wikipedia. (2023). Stille reaction. [Link]

  • University of Johannesburg. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

  • Thomson, C. G., et al. (2021). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron. [Link]

  • Wotal, A. C., & Sigman, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Org. Chem.[Link]

  • Suzuki Coupling. (n.d.). Chemistry Education. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Němec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2‐b]pyridines... Chemistry – A European Journal. [Link]

  • MDPI. (n.d.). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • Semantic Scholar. (2025). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cheng, B., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications. [Link]

  • Keglevich, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.[Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • ResearchGate. (2025). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Szostak, M., et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chem. Rev.[Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Org. React.[Link]

  • Zhang, Y., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chem. Sci.[Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • ResearchGate. (2021). Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • ResearchGate. (n.d.). Substrate scope for the Cassar‐Heck reaction between iodo‐heterocycles.... [Link]

  • RSC Publishing. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • RSC Publishing. (2019). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

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Technical Support Center: Purification of 5-iodofuro[3,2-b]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of 5-iodofuro[3,2-b]pyridine using column chromatography. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to address common challenges and ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of 5-iodofuro[3,2-b]pyridine?

A1: Silica gel is the most frequently used stationary phase for the purification of polar heterocyclic compounds like 5-iodofuro[3,2-b]pyridine.[1][2] Its polarity allows for effective separation based on the differential adsorption of the target compound and impurities. For particularly basic samples that may interact strongly with the acidic silica surface, neutral or basic alumina can be considered as an alternative.[3]

Q2: How do I choose an appropriate mobile phase system for the column?

A2: The selection of a mobile phase is crucial and should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[1] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate or dichloromethane.[2][4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for 5-iodofuro[3,2-b]pyridine on the TLC plate, as this typically translates to good separation on a column.[5]

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel can occur with sensitive compounds. The acidic nature of silica can sometimes catalyze decomposition. To mitigate this, consider the following:

  • Deactivate the silica gel: This can be done by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to the mobile phase.[6] This will neutralize the acidic sites on the silica surface.

  • Switch to a less acidic stationary phase: Neutral alumina or a polymer-based column can be viable alternatives if degradation persists.[3][7]

  • Work quickly and at a lower temperature: If the degradation is slow, performing the chromatography as quickly as possible and keeping the fractions cool may help to minimize product loss.

Q4: I'm observing significant peak tailing in my fractions. What is the cause and how can I fix it?

A4: Peak tailing is a common issue when purifying pyridine-containing compounds on silica gel.[7][8] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[7] To address this:

  • Add a basic modifier: As mentioned for degradation, adding a small amount of triethylamine or pyridine to your eluent can competitively bind to the active sites on the silica, leading to more symmetrical peaks.[6]

  • Use high-purity silica: Modern, high-purity silica gels have fewer acidic sites and can reduce tailing.[7]

  • Check for column overload: Loading too much sample can also lead to peak tailing.[8] Ensure you are using an appropriate amount of silica gel for your sample size (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-iodofuro[3,2-b]pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may be necessary to resolve closely eluting compounds.
Column overload.Reduce the amount of crude material loaded onto the column. A typical loading capacity for silica gel is 1-5% of the silica weight.
Poorly packed column leading to channeling.Ensure the column is packed uniformly without any air gaps or cracks. The "slurry method" is often recommended for packing a homogeneous column bed.[9]
Low or No Recovery of the Compound The compound is too polar and is irreversibly adsorbed onto the silica gel.Increase the polarity of the mobile phase significantly (e.g., add methanol to a dichloromethane/ethyl acetate system). If the compound still doesn't elute, consider using a more polar stationary phase like reversed-phase silica or alumina.
The compound is unstable on silica gel.See FAQ Q3 for solutions regarding compound degradation.
The compound is co-eluting with a non-UV active impurity.Monitor fractions using alternative visualization techniques for TLC, such as staining with potassium permanganate or iodine vapor, to detect all eluted species.[1][10]
Product Elutes Too Quickly (in the void volume) The mobile phase is too polar.Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane).
The compound is not retained by the stationary phase.Consider switching to a more polar stationary phase or a different type of chromatography, such as reversed-phase.
Irregular Peak Shapes (e.g., shouldering, split peaks) The sample was not loaded onto the column in a concentrated band.Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent for the chromatography. Dichloromethane is often a good choice.[9]
The column bed has been disturbed (e.g., a void has formed at the top).Carefully add a layer of sand on top of the silica bed to protect it during solvent addition. If a void has formed, the column may need to be repacked.[11]
The compound may exist as a mixture of tautomers or rotamers that are separating on the column.While less common, this can sometimes occur. Altering the mobile phase or temperature may help to coalesce the peaks.

Experimental Workflow

The following diagram outlines the key steps in the purification of 5-iodofuro[3,2-b]pyridine by column chromatography.

Workflow Column Chromatography Workflow for 5-iodofuro[3,2-b]pyridine Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Sample_Prep 4. Prepare Sample (Dissolve in minimal solvent) Pack->Sample_Prep Load 5. Load Sample onto Column Sample_Prep->Load Elute 6. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Characterize 11. Characterize Pure Product Evaporate->Characterize

Caption: A step-by-step workflow for the column chromatography purification process.

Detailed Protocol: Flash Column Chromatography

This protocol provides a general guideline. Specific solvent ratios and fraction sizes should be optimized based on preliminary TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude 5-iodofuro[3,2-b]pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under a UV lamp (254 nm).[3] The ideal solvent system will give the target compound an Rf value of ~0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.[9]

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin protective layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude 5-iodofuro[3,2-b]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., test tubes or vials).

    • If using a gradient elution, gradually increase the polarity of the mobile phase over time.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-iodofuro[3,2-b]pyridine.

References

  • Unknown. (n.d.). Thin Layer Chromatography.
  • HALO Columns. (n.d.). LC Chromatography Troubleshooting.
  • Cusabio. (n.d.). 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography.
  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubChemLite. (n.d.). 5-iodo-2h,3h-furo[2,3-b]pyridine.
  • Organic Chemistry Stack Exchange. (2022, July 15). Why does column chromatography not work like it's supposed to?.
  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
  • National Institutes of Health. (n.d.). Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Rsc.org. (n.d.). Supporting Information.
  • Unknown. (n.d.). How to run column chromatography.
  • Interchim. (n.d.). Purification Column Guide Catalogue.

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preventing deiodination of 5-iodofuro[3,2-b]pyridine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Synthetic Chemists

Welcome to the technical support center for 5-iodofuro[3,2-b]pyridine. As Senior Application Scientists, we have compiled this in-depth guide to address the most common challenges encountered during the synthesis and derivatization of this valuable heterocyclic building block. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this compound, with a particular focus on preventing the undesired deiodination side reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing significant amounts of the deiodinated furo[3,2-b]pyridine byproduct in my cross-coupling reaction. What are the primary causes?

The loss of the iodine atom from the 5-position of the furo[3,2-b]pyridine core, often referred to as hydrodeiodination or protodeiodination, is a common challenge. This side reaction can be promoted by several factors inherent to modern cross-coupling methodologies.

Answer: Deiodination of 5-iodofuro[3,2-b]pyridine is primarily attributed to three interconnected factors:

  • Thermal and Photochemical Instability: The Carbon-Iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage under thermal stress or upon exposure to light.[1] This can lead to the formation of an aryl radical, which can then abstract a hydrogen atom from the solvent or other reaction components to yield the deiodinated product. The presence of a heteroaromatic system like furopyridine can further influence this instability.[1][2]

  • Catalyst-Mediated Side Reactions: In palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, several mechanistic pathways can lead to deiodination. These include:

    • β-Hydride Elimination: In some catalytic cycles, an intermediate palladium-hydride species can form. Reductive elimination from this species can lead to the formation of the deiodinated arene.

    • Radical Pathways: Single-electron transfer (SET) processes, sometimes involving the palladium catalyst, can generate aryl radicals that lead to the deiodinated byproduct.[1][3]

  • Reaction Components: The choice of base, solvent, and even ligands can inadvertently promote deiodination. For instance, certain amine bases used in Sonogashira couplings can act as hydrogen donors.[4]

Troubleshooting Guides

Problem 1: Deiodination during Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig)

Symptoms:

  • Formation of a significant peak corresponding to the mass of furo[3,2-b]pyridine in LC-MS or GC-MS analysis.

  • Reduced yield of the desired coupled product.

  • Complex reaction mixture with multiple byproducts.

Visualizing the Problem:

Deiodination_Pathways cluster_coupling Desired Cross-Coupling cluster_deiodination Deiodination Side Reactions Start 5-Iodofuro[3,2-b]pyridine Ox_Add Oxidative Addition Start->Ox_Add Radical Aryl Radical Start->Radical Heat/Light Pd_Complex Pd(0)L_n Pd_Complex->Ox_Add Intermediate Ar-Pd(II)-I Ox_Add->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Intermediate->Radical SET Pd_Hydride Pd-H Species Intermediate->Pd_Hydride β-Hydride Elimination (if applicable) Coupled_Intermediate Ar-Pd(II)-R Transmetalation->Coupled_Intermediate Red_Elim Reductive Elimination Coupled_Intermediate->Red_Elim Red_Elim->Pd_Complex Regeneration Product Desired Product Red_Elim->Product Deiodinated_Product Furo[3,2-b]pyridine Source_H [H] source (solvent, amine, etc.) Source_H->Deiodinated_Product Radical->Deiodinated_Product Pd_Hydride->Deiodinated_Product Reductive Elimination

Caption: Competing pathways: desired cross-coupling vs. deiodination.

Probable Causes & Recommended Solutions:

Probable CauseRecommended SolutionRationale
High Reaction Temperature Operate at the lowest effective temperature. For Suzuki couplings, consider room temperature conditions if possible.[5] For Sonogashira, temperatures of 50°C or lower are often sufficient for reactive iodides.[6]The C-I bond is thermally labile.[1] Lowering the temperature minimizes the energy input that can lead to homolytic cleavage and subsequent radical-mediated deiodination.
Inappropriate Ligand Choice For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos. For Sonogashira, bidentate phosphine ligands may retard deiodination.[4]Bulky ligands can promote faster reductive elimination, minimizing the lifetime of palladium intermediates that could undergo side reactions. Electron-rich ligands can also stabilize the palladium center.
Base Selection For Suzuki couplings, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.[7] For Sonogashira, consider using a less nucleophilic amine base or a non-amine base altogether if possible.Strong, nucleophilic bases can sometimes promote catalyst decomposition or directly participate in deiodination pathways. The choice of base can significantly influence the reaction outcome.[8]
Presence of Oxygen Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can lead to the decomposition of the Pd(0) catalyst to palladium black, which can have altered and undesirable catalytic activity.[9] It can also promote radical pathways.
Light Exposure Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run for an extended period.Iodinated aromatic compounds can be light-sensitive, and photolytic cleavage of the C-I bond can generate aryl radicals, leading to deiodination.[2][10]
Use of Additives Consider the addition of a silver(I) salt, such as Ag₂CO₃ or Ag₃PO₄, in stoichiometric amounts.Silver salts can act as halide scavengers, which may prevent catalyst inhibition.[11][12][13] In some cases, they can also promote the desired oxidative addition step, potentially altering the reaction pathway to favor coupling over deiodination.[11]

Experimental Protocol: Low-Temperature Suzuki Coupling to Minimize Deiodination

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodofuro[3,2-b]pyridine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base such as K₃PO₄ (2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition:

    • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C).

    • Monitor the reaction progress by TLC or LC-MS, checking for both product formation and the appearance of the deiodinated byproduct.

  • Work-up:

    • Once the starting material is consumed or the reaction has reached completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Problem 2: Deiodination during Metal-Halogen Exchange

Symptoms:

  • Attempting to form an organolithium or Grignard reagent from 5-iodofuro[3,2-b]pyridine results in the formation of the protonated (deiodinated) furo[3,2-b]pyridine after quenching with an electrophile.

Visualizing the Workflow:

Halogen_Metal_Exchange Start 5-Iodofuro[3,2-b]pyridine Exchange Halogen-Metal Exchange Start->Exchange Reagent RLi or RMgX Reagent->Exchange Organometallic Furo[3,2-b]pyridinyl-Li/MgX Exchange->Organometallic Quench Quench Organometallic->Quench Deiodinated_Product Furo[3,2-b]pyridine Organometallic->Deiodinated_Product Protonation Electrophile Electrophile (E+) Electrophile->Quench Desired_Product Furo[3,2-b]pyridinyl-E Quench->Desired_Product Proton_Source Adventitious Proton Source (Solvent, glassware, etc.) Proton_Source->Deiodinated_Product

Sources

stability of 5-iodofuro[3,2-b]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the stability and handling of 5-iodofuro[3,2-b]pyridine under basic conditions for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 5-iodofuro[3,2-b]pyridine. This guide is designed for researchers and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established principles of heterocyclic chemistry and field-proven insights to help you navigate the challenges associated with the stability of this reagent, particularly under basic conditions commonly employed in cross-coupling and functionalization reactions.

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, valued for its rigid, planar structure and unique electronic properties.[1][2] The 5-iodo derivative serves as a critical intermediate for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. However, the interplay between the electron-rich furan ring, the electron-deficient pyridine ring, and the reactive carbon-iodine bond can lead to unexpected stability issues in the presence of bases. This guide provides in-depth answers to common problems, troubleshooting strategies, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Managing Unwanted Dehalogenation

Question 1: I'm observing significant hydrodeiodination (loss of the iodine atom and its replacement with hydrogen) during my cross-coupling reaction. What is causing this, and how can I minimize it?

Answer: Hydrodeiodination is a common and often frustrating side reaction when working with iodo-heterocycles under basic, reductive conditions, which are typical for many cross-coupling reactions. The mechanism can be complex, involving the palladium catalyst, the base, and trace impurities.

Causality and Mechanism: The C-I bond at the 5-position of the furo[3,2-b]pyridine ring is susceptible to cleavage. While the fused furan ring is electron-rich, the pyridine nitrogen makes the overall ring system somewhat electron-deficient, which can facilitate certain reactions. The primary causes of hydrodeiodination are:

  • Catalyst-Mediated Reduction: The active Pd(0) catalyst can insert into the C-I bond to form a Pd(II) intermediate, which is a key step in cross-coupling.[3] However, if a proton source is available, this intermediate can be protonated and reductively eliminated to yield the deiodinated product.

  • Base-Promoted Radical Pathways: Strong bases, particularly in the presence of transition metals, can promote single-electron transfer (SET) processes that lead to the formation of an aryl radical.[4] This radical can then abstract a hydrogen atom from the solvent, base, or other reagents in the mixture.[4]

  • Impurities as Hydride Sources: Common sources of hydrogen atoms or hydrides include solvents (like isopropanol), amines, or even water, especially at elevated temperatures.[5]

Troubleshooting Strategies:

  • Choice of Base: The strength and nature of the base are critical. While strong bases can accelerate some catalytic cycles, they can also promote dehalogenation.[5] Consider switching from very strong bases like alkoxides (e.g., NaOtBu) to milder inorganic bases.

  • Solvent Purity: Ensure all solvents are scrupulously dry and degassed. Ethereal solvents like 1,4-dioxane or THF are generally preferred over protic solvents.

  • Rigorous Inert Atmosphere: Oxygen can interfere with the catalytic cycle and lead to catalyst decomposition, which may favor side reactions.[3][5] Ensure your reaction setup is thoroughly purged with an inert gas like argon or nitrogen.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the deiodination pathway, which may have a higher activation energy than the desired coupling reaction.[5]

Base TypeCommon ExamplesSuitability for Suppressing DeiodinationRationale
Strong Organic NaOtBu, LHMDS, KHMDSPoorHigh basicity can promote protonolysis of intermediates and radical pathways.[5]
Carbonates K₂CO₃, Cs₂CO₃Good to ExcellentMilder bases that are highly effective in many Suzuki and Sonogashira couplings. Cesium carbonate is often superior due to its solubility and ability to stabilize catalytic intermediates.
Phosphates K₃PO₄ExcellentA non-nucleophilic, moderately strong base that is often cited for its ability to promote efficient transmetalation in Suzuki couplings while minimizing side reactions.[6]
Fluorides KF, CsFModerateCan be effective but may require anhydrous conditions and can sometimes interfere with boronic acid chemistry.
Section 2: Isomerization and "Halogen Dance" Reactions

Question 2: My reaction is producing an unexpected isomer. Is it possible for the iodine atom to migrate to a different position on the furo[3,2-b]pyridine ring under basic conditions?

Answer: Yes, the migration of a halogen atom on an aromatic or heteroaromatic ring under basic conditions is a known phenomenon referred to as the "halogen dance."[7][8] This is particularly relevant for pyridine systems and can lead to a complex mixture of products.

Causality and Mechanism: The halogen dance typically proceeds through a series of deprotonation and reprotonation steps, often involving highly reactive intermediates like hetarynes.

  • Deprotonation: A strong base can deprotonate one of the acidic C-H bonds on the pyridine ring. The acidity of these protons is influenced by the positions of the nitrogen atom and the iodine substituent.

  • Intermediate Formation: This deprotonation can lead to a rearranged organometallic species or, in some cases, elimination to form a pyridyne intermediate.[8]

  • Halogen Migration: The halogen can then be re-introduced at a different position, driven by the relative thermodynamic stability of the possible isomers. For 3-halopyridines, this can result in rearrangement to the 4-position.[7][8]

For the 5-iodofuro[3,2-b]pyridine system, the most likely positions for deprotonation by a strong base would be C4 and C6, adjacent to the pyridine nitrogen. This could potentially lead to a mixture of regioisomers if the conditions are harsh enough.

Troubleshooting Strategies:

  • Avoid Excessively Strong Bases: This phenomenon is most common with very strong bases like lithium diisopropylamide (LDA) or superbases.[7][9] Stick to the recommended bases for cross-coupling (carbonates, phosphates).

  • Control Temperature: Halogen dance reactions are often highly temperature-dependent. Running reactions at lower temperatures can prevent the initial deprotonation event.[9]

  • Use a Bulky Base: Sterically hindered bases may show greater selectivity for deprotonation, potentially avoiding the specific proton abstraction that initiates the rearrangement.

Halogen_Dance_Mechanism cluster_0 Halogen Dance on a Pyridine Ring Start 5-Iodofuro[3,2-b]pyridine Deprotonation Deprotonation at C4 or C6 (Strong Base, e.g., LDA) Start->Deprotonation Strong Base Intermediate Anionic Intermediate or Hetaryne Formation Deprotonation->Intermediate Migration Iodine Migration Intermediate->Migration End Mixture of Iodo-Isomers (e.g., 4-iodo, 6-iodo) Migration->End

Caption: Proposed "Halogen Dance" pathway for 5-iodofuro[3,2-b]pyridine.

Section 3: General Stability and Reaction Optimization

Question 3: I am attempting a Suzuki-Miyaura coupling with 5-iodofuro[3,2-b]pyridine, but my yields are consistently low. What are the first things I should check?

Answer: Low yields in Suzuki-Miyaura couplings are a common issue that can often be resolved by systematically evaluating each component of the reaction.[3][10] For a substrate like 5-iodofuro[3,2-b]pyridine, the stability of the starting material and the catalyst are paramount.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Reagents Reagent & Atmosphere Integrity cluster_Catalyst Catalytic System Optimization cluster_Conditions Reaction Conditions Start Low Yield in Suzuki Coupling Reagent_Purity 1. Verify Reagent Purity - 5-Iodofuro[3,2-b]pyridine - Boronic Acid/Ester - Base Start->Reagent_Purity Inert_Atmosphere 2. Ensure Rigorous Inert Atmosphere (Argon/Nitrogen) Reagent_Purity->Inert_Atmosphere Purity OK Success Improved Yield Reagent_Purity->Success Solvent_Quality 3. Use Anhydrous, Degassed Solvent Inert_Atmosphere->Solvent_Quality Atmosphere OK Inert_Atmosphere->Success Catalyst_Choice 4. Screen Catalyst/Ligand - Consider bulky phosphines (e.g., XPhos) - Check Pd source (Pd(0) vs Pd(II)) Solvent_Quality->Catalyst_Choice Solvent OK Solvent_Quality->Success Base_Screen 5. Screen Bases (K₃PO₄, Cs₂CO₃ vs. K₂CO₃) Catalyst_Choice->Base_Screen No Improvement Catalyst_Choice->Success Temp_Control 6. Optimize Temperature (Try lower temp first) Base_Screen->Temp_Control No Improvement Base_Screen->Success Concentration 7. Adjust Concentration Temp_Control->Concentration No Improvement Temp_Control->Success Concentration->Success

Caption: Systematic workflow for troubleshooting low-yield Suzuki reactions.

Key Considerations:

  • Reagent Quality: Boronic acids are prone to decomposition (protodeborylation or formation of boroxines). Use fresh, high-purity boronic acid or consider using the more stable MIDA or pinacol esters.

  • Catalyst System: The nitrogen lone pair on the pyridine ring can potentially coordinate to the palladium center, inhibiting catalysis.[5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can promote the desired catalytic cycle and prevent catalyst deactivation.[11]

  • Base and Solvent Compatibility: The base must be sufficiently soluble in the chosen solvent to be effective. For example, K₃PO₄ has limited solubility in THF but is more soluble in dioxane/water mixtures. The choice can significantly impact the reaction rate.[5]

Experimental Protocols

Protocol 1: Recommended Conditions for Suzuki-Miyaura Coupling

This protocol is designed to maximize yield while minimizing the risk of deiodination and other side reactions.

Materials:

  • 5-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% with XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask, add 5-iodofuro[3,2-b]pyridine, the boronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum rigor, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (start with 80-90 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • D. A. Wilson, et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11, 10393-10398. [Link]

  • Schlosser, M. (2006). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Angewandte Chemie International Edition, 45(33), 5432-5446. [Link]

  • T. C. F. G. Gomes, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9361-9371. [Link]

  • D. A. Wilson, et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. RSC Publishing. [Link]

  • M. Hou, et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters, 34(4), 107723. [Link]

  • M. Hou, et al. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. Chinese Chemical Letters. [Link]

  • R. Lebeuf, et al. (2018). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]

  • Request PDF. (2025). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. [Link]

  • A. L. Spieß, et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Environmental Science and Pollution Research, 29, 87493–87507. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Request PDF. (n.d.). Iodine Heterocycles. [Link]

  • Request PDF. (n.d.). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. [Link]

  • A. S. Guzeev, et al. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 58, 233–242. [Link]

  • S. K. Guchhait, et al. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1), 41. [Link]

  • A. S. Guzeev, et al. (2022). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 58, 233–242. [Link]

  • The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. [Link]

  • F. Liron, et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7954. [Link]

  • P. Diana, et al. (2018). Synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs with antitumor activity. European Journal of Medicinal Chemistry, 159, 115-124. [Link]

  • P. J. C. G. E. I. R. T. S. K. M. D. S. J. W. R. R. A. S. R. W. Dembinski. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 12(28), 18016-18023. [Link]

  • A. T. Kopp, et al. (2015). Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid. Biochemistry, 54(28), 4380-4389. [Link]

  • ResearchGate. (2026). Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • S. Lee, et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6469. [Link]

  • A. R. C. Ali, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • X. Tang, et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(42), 5137-5140. [Link]

  • A. Sharma, et al. (2019). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry, 7, 824. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-iodofuro[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve challenges in your synthetic endeavors.

The furo[3,2-b]pyridine scaffold is a privileged motif in medicinal chemistry, and 5-iodofuro[3,2-b]pyridine serves as a key intermediate for introducing molecular diversity.[1][2] However, like many heteroaromatic halides, it can present unique challenges in cross-coupling reactions, leading to frustratingly low conversion rates. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Low Conversion Rates

Low or no product yield is one of the most common challenges encountered in cross-coupling reactions.[3] The issue can often be traced back to one or more of the key components of the reaction: the catalyst system (palladium precursor and ligand), the base, the solvent, or the reactants themselves. The electron-rich nature of the furo[3,2-b]pyridine system and the potential for the pyridine nitrogen to coordinate with the palladium center can inhibit catalysis if not properly addressed.[4]

General Troubleshooting Workflow

Before diving into reaction-specific issues, here is a general workflow to approach troubleshooting:

G cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Parameter Optimization (Iterative Process) cluster_3 Outcome A Low Conversion Rate Observed (TLC, LC-MS, GC-MS) B Verify Reagent Purity & Stability (Starting material, solvent, base) A->B Start Here C Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) B->C D Check Catalyst & Ligand Integrity (Freshly opened? Stored properly?) C->D E Screen Ligands (Bulky, electron-rich phosphines or NHCs) D->E If problem persists F Optimize Base (Strength, solubility, stoichiometry) E->F G Vary Solvent & Temperature (Polar aprotic, higher/lower temp) F->G H Adjust Catalyst Loading & Ratios (Pd source, Pd:Ligand ratio) G->H H->E Re-evaluate I Improved Conversion Rate H->I Success

Caption: A systematic workflow for troubleshooting low conversion rates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[5][6] However, its success with 5-iodofuro[3,2-b]pyridine is highly dependent on a carefully chosen catalytic system.

Question: Why am I observing low to no conversion in the Suzuki coupling of 5-iodofuro[3,2-b]pyridine with my boronic acid/ester?

Answer: Low conversion in this context often points to one of three main issues: inefficient oxidative addition, catalyst inhibition by the pyridine nitrogen, or decomposition of the boronic acid reagent.

  • Inefficient Oxidative Addition/Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[4] To overcome this, bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is the active catalyst, and their steric bulk can disfavor coordination of the pyridine nitrogen.

    • Solution: Switch to ligands like SPhos, XPhos, or RuPhos. These have demonstrated efficacy in couplings with heteroaryl halides.[3][7] N-heterocyclic carbene (NHC) ligands can also be effective.[4][8]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond, especially with certain heteroaryl boronic acids under basic conditions.[9]

    • Solution:

      • Use more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[9]

      • Employ milder bases. While strong bases like NaOH or K₃PO₄ are common, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary.[3]

      • Use a biphasic solvent system (e.g., toluene/water) or an anhydrous polar aprotic solvent like dioxane or DMF.[5][8]

  • Inappropriate Base/Solvent Combination: The base's role is not just to facilitate transmetalation but also to maintain the catalyst's activity. Its solubility and strength are critical.

    • Solution: Screen a matrix of bases and solvents. For example, K₃PO₄ in dioxane/water or Cs₂CO₃ in DMF are often robust starting points.

ParameterRecommended Starting Conditions for Suzuki Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand XPhos, SPhos, RuPhos (1:2 Pd:Ligand ratio)
Base K₃PO₄, Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane, Toluene, DMF (often with water)
Temperature 80-120 °C

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[10][11] With 5-iodofuro[3,2-b]pyridine, the primary challenges are often related to the copper co-catalyst and oxygen sensitivity.

Question: My Sonogashira reaction with 5-iodofuro[3,2-b]pyridine is sluggish and produces significant homocoupling (Glaser coupling) of the alkyne. What is happening?

Answer: This is a classic symptom of issues within the Sonogashira catalytic cycles, specifically pointing towards problems with the copper(I) co-catalyst and the presence of oxygen.

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is primarily mediated by the copper(I) catalyst in the presence of oxygen.[12][13] It leads to the formation of a diyne byproduct and consumes your alkyne, reducing the yield of the desired product.

    • Solution:

      • Rigorous Inert Atmosphere: This is the most critical factor. Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[13]

      • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While these reactions might be slower, they eliminate the primary pathway for Glaser coupling.[13][14] These conditions often require a higher catalyst loading or more specialized ligands.

      • Use Fresh Catalysts: Ensure your CuI is of high purity and not discolored (it should be off-white, not green or brown).

  • Sluggish Reaction/Low Conversion: If the reaction is slow even without significant homocoupling, the issue may lie with the palladium catalyst or the base.

    • Solution:

      • Ligand Choice: While PPh₃ is classic, more electron-rich and bulky ligands can accelerate the reaction.

      • Base Selection: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[15] Ensure it is anhydrous and in sufficient excess (often used as a co-solvent).

      • Alternative Catalysts: In some cases, a dual gold-palladium catalytic system can offer high selectivity and functional group tolerance, avoiding the need for copper.[12]

G cluster_0 Pd Catalytic Cycle cluster_1 Cu Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)(L₂)-I Pd0->Pd_complex Product_Pd R-Pd(II)(L₂)-C≡CR' Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination Product R-C≡CR' Product_Pd->Product CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Cu_acetylide->Pd_complex Cu_acetylide->CuI Aryl_Iodide Furo[3,2-b]pyridine-I (R-I) Aryl_Iodide->Pd_complex Oxidative Addition Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base (e.g., Et₃N) Base->Cu_acetylide

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[16] When coupling amines with 5-iodofuro[3,2-b]pyridine, the choice of ligand and base is paramount to success.[3][17]

Question: I am attempting a Buchwald-Hartwig amination with 5-iodofuro[3,2-b]pyridine, but the reaction is giving very low yield and I see starting material decomposition. What should I change?

Answer: Low yields coupled with decomposition suggest an incompatible base or an inefficient catalyst system that requires harsh conditions. The key is to find a system that is active enough to promote the reaction at a temperature that the starting materials can tolerate.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalytic cycle may be stalled.[3]

    • Solution: Use a modern palladium precatalyst (e.g., a G3 or G4 palladacycle). These are designed to cleanly and efficiently generate the active L-Pd(0) catalyst under the reaction conditions.[3] For challenging couplings, specialized ligands are often necessary. For primary amines, BrettPhos can be effective, while RuPhos is a good choice for secondary amines.[3]

  • Incorrect Base Selection: The base is critical for deprotonating the amine, but a base that is too strong or poorly soluble can lead to decomposition of the furo[3,2-b]pyridine ring or other functional groups.[3]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3] However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required, though this might necessitate a higher reaction temperature.[3] The physical properties of the base also matter; grinding the base before use can improve its reactivity.[3]

  • Side Reactions:

    • Hydrodehalogenation: The 5-iodofuro[3,2-b]pyridine is reduced, replacing the iodine with a hydrogen. This can occur if the catalytic cycle is inefficient. Optimizing the catalyst and ligand can often suppress this pathway.[3]

    • Homocoupling: Dimerization of the aryl halide can occur. Optimizing catalyst loading and temperature can minimize this.[3]

ParameterRecommended Starting Conditions for Buchwald-Hartwig Amination
Palladium Source XPhos Pd G3, RuPhos Pd G3 (precatalysts are preferred)
Ligand BrettPhos (for primary amines), RuPhos (for secondary amines)
Base NaOtBu, LHMDS, Cs₂CO₃ (1.5-2.5 equivalents)
Solvent Toluene, Dioxane, t-BuOH
Temperature 80-110 °C

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 5-iodofuro[3,2-b]pyridine? A1: While specific stability data is not extensively published, iodo-heterocycles can be sensitive to light and air over long periods. It is best to store it in a cool, dark place under an inert atmosphere (argon or nitrogen). For long-term storage, -20°C is recommended.[18] Always handle it in a well-ventilated area.

Q2: My reaction mixture is turning black, and I see a precipitate. What does this mean? A2: The formation of a black precipitate is typically palladium black, which indicates that your palladium catalyst has decomposed and is no longer active.[4] This can be caused by:

  • High Temperatures: The catalyst system may not be stable at the reaction temperature. Try lowering the temperature.

  • Ligand Degradation: The phosphine ligand may be oxidizing or otherwise degrading. Ensure you are using a robust ligand and a rigorously inert atmosphere.

  • Incorrect Pd:Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to agglomeration and precipitation. A 1:1 to 1:2.5 Pd:Ligand ratio is common.

Q3: How can I effectively monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective method for initial monitoring. Co-spotting your reaction mixture with your starting materials is crucial. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

Q4: I have a low yield after purification. How can I improve the work-up and purification? A4: The pyridine nitrogen in your product can cause it to stick to silica gel during column chromatography, leading to low recovery.

  • Basic Wash: During the aqueous work-up, a wash with a mild basic solution (e.g., saturated NaHCO₃) can help neutralize any acidic residues.

  • Column Chromatography: Consider pre-treating your silica gel with triethylamine (e.g., by adding 1-2% TEA to your eluent system) to neutralize the acidic sites on the silica and improve the recovery of your pyridine-containing product.

  • Filtration: After the reaction, diluting the mixture with a solvent like ethyl acetate and filtering through a pad of celite can help remove inorganic salts and precipitated palladium before concentration and purification.[9]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a robust starting point for optimization.

  • To an oven-dried Schlenk tube, add 5-iodofuro[3,2-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd(OAc)₂, 2.5 mol%) and the ligand (e.g., XPhos, 5.0 mol%) in a portion of the reaction solvent.[8]

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the reaction solvent (e.g., anhydrous 1,4-dioxane) via syringe, followed by the catalyst solution.[8]

  • Place the sealed tube in a preheated oil bath or heating block (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[8]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Optimization of Buchwald-Hartwig amin
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Sonogashira coupling - Wikipedia.
  • Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands - Benchchem.
  • Technical Support Center: Synthesis of Furo[3,2-b]pyridines - Benchchem.
  • Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines - Benchchem.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine - Cusabio.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Suzuki Coupling.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Support Center: Crystallization of 5-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-iodofuro[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical protocols for achieving high-purity crystalline material. As Senior Application Scientists, we provide not just procedures, but the underlying principles to empower you to make informed decisions during your experiments.

Foundational Principles: Solvent Selection Strategy

Crystallization is a powerful purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1] The ideal solvent for recrystallizing 5-iodofuro[3,2-b]pyridine should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, causing it to crystallize out of the solution.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[2]

The structure of 5-iodofuro[3,2-b]pyridine features a polar furo-pyridine heterocyclic system and a large, polarizable iodine atom. This suggests the compound has moderate polarity. Therefore, solvents in the mid-range of polarity, or solvent/anti-solvent mixtures, are often the most successful starting points.[3]

Experimental Workflow: Systematic Solvent Screening

A systematic approach is the most efficient way to identify an optimal solvent or solvent system. This workflow guides the user from initial solubility tests to the decision on which crystallization method to pursue.

Solvent_Selection_Workflow A Start: Crude 5-iodofuro[3,2-b]pyridine solid B Perform Small-Scale Solubility Tests (See Protocol 1) A->B C Analyze Results: Identify Potential Solvents B->C D Good Solubility Hot, Poor Solubility Cold? C->D Evaluate each solvent E Proceed with Single-Solvent Recrystallization D->E Yes F Insoluble in All Tested Solvents? D->F No J End: Optimized Crystallization Protocol E->J G Soluble in All Tested Solvents? F->G No H Consider Mixed-Solvent System (See Protocol 2) F->H Yes G->H No, but some are too good I Difficult Case: Consider Vapor Diffusion or Layering G->I Yes H->J I->J

Caption: A workflow diagram for systematic solvent selection.

Table 1: Candidate Solvents for Screening

This table provides a list of common laboratory solvents, ordered by increasing polarity, that serve as a good starting point for screening.

SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Class
n-HexaneC₆H₁₄691.88Non-polar
TolueneC₇H₈1112.38Non-polar (Aromatic)
Dichloromethane (DCM)CH₂Cl₂409.08Polar Aprotic
Ethyl Acetate (EtOAc)C₄H₈O₂776.02Polar Aprotic
AcetoneC₃H₆O5621.01Polar Aprotic
AcetonitrileC₂H₃N8236.64Polar Aprotic
Isopropanol (IPA)C₃H₈O8220.18Polar Protic
EthanolC₂H₆O7824.6Polar Protic
MethanolCH₄O6532.7Polar Protic
Dimethylformamide (DMF)C₃H₇NO15338.25Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
Data compiled from various sources.[4]
Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 5-iodofuro[3,2-b]pyridine into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.25 mL) at room temperature. Agitate the mixture. Note if the compound dissolves readily.

  • Heating: If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves. Be careful not to add too much solvent.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 5-iodofuro[3,2-b]pyridine in a question-and-answer format.

Troubleshooting_Tree Start Problem Encountered During Crystallization Q1 No Crystals Form Upon Cooling Start->Q1 Q2 Compound 'Oiled Out' Start->Q2 Q3 Crystals Form Too Quickly (Powder) Start->Q3 Q4 Yield is Very Poor Start->Q4 S1A Solution: Boil off some solvent to increase saturation. Q1->S1A Likely Cause: Too much solvent S1B Solution: Scratch inner wall of the flask with a glass rod. Q1->S1B To induce nucleation S1C Solution: Add a seed crystal of the crude material. Q1->S1C To provide a template S2A Cause: Solution is supersaturated above the compound's melting point. Q2->S2A S2B Solution: Re-heat the mixture and add more solvent. S2A->S2B S2C Solution: Try a lower-boiling point solvent. S2A->S2C S3A Cause: Solution is too concentrated or cools too rapidly. Q3->S3A S3B Solution: Re-heat and add slightly more solvent than the minimum. S3A->S3B S3C Solution: Insulate the flask to ensure slow cooling. S3A->S3C S4A Cause: Too much solvent was used. Q4->S4A S4B Solution: Concentrate the mother liquor and cool again to recover more product. S4A->S4B

Caption: A decision tree for troubleshooting common crystallization issues.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue that usually indicates the solution is not sufficiently supersaturated.[5] Here are several techniques to induce crystallization:

  • Reduce Solvent Volume: There is likely too much solvent. Gently heat the solution again and boil off a portion of the solvent to increase the concentration.[6] Then, allow it to cool again.

  • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the crude solid saved, add a tiny crystal to the solution. This "seed" provides a template for other molecules to crystallize upon.[6]

  • Lower the Temperature: If you have only cooled to room temperature, try using an ice bath or a freezer to further decrease the compound's solubility.[7]

Q2: My compound separated as an oil instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or the boiling point of the solvent is too high.[6]

  • Add More Solvent: The most straightforward solution is to reheat the mixture until the oil redissolves, then add a small amount of additional solvent to decrease the saturation point.[6] Allow this more dilute solution to cool slowly.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Select a solvent with a lower boiling point in which your compound still has good solubility characteristics.

Q3: The crystallization happened very quickly, resulting in a fine powder, not nice crystals. How can I improve crystal quality?

A: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[5] Slower crystal growth leads to larger, purer crystals.

  • Use More Solvent: Reheat the solution to redissolve the powder. Add a bit more solvent than the absolute minimum required for dissolution (e.g., an extra 5-10% by volume). This will keep the compound in solution longer during cooling, allowing for slower, more orderly crystal formation.[5]

  • Slow Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water or paper towels. Once it has reached room temperature, then you can move it to a colder environment.

Q4: My final yield is very low. Where did my product go?

A: A poor yield (e.g., less than 50%) can be frustrating. The most common cause is using too much solvent during the dissolution step.[5]

  • Check the Mother Liquor: The "mother liquor" is the filtrate left after you collect your crystals. A significant amount of your compound may still be dissolved in it.[5] You can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again for a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Refine Your Technique: On your next attempt, be very careful to add only the absolute minimum amount of hot solvent needed to dissolve your solid.

Q5: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I crystallize it?

A: High-boiling point solvents are difficult to remove and can make standard recrystallization challenging. In these cases, an anti-solvent or diffusion method is often effective.[8]

  • Anti-Solvent Method: Dissolve your compound in a minimal amount of the "good" solvent (e.g., DMF). Then, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, like water or hexane) dropwise until the solution becomes cloudy (turbid). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[7]

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 5-iodofuro[3,2-b]pyridine in the minimum required amount of a "good" solvent (e.g., DMF, DCM) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., n-hexane, diethyl ether, or water) drop by drop while stirring. Continue adding until you observe persistent cloudiness.

  • Re-dissolution: Gently warm the mixture until the solution becomes clear again.

  • Cooling: Set the flask aside and allow it to cool slowly to room temperature, then in an ice bath. The crystals should form as the solubility decreases.

  • Isolation: Collect the crystals by filtration as you would in a standard recrystallization.

References
  • Vertex AI Search. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (n.d.). Recrystallization1.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • LibreTexts Chemistry. (2022, August 16). 2.2.4.6F: Troubleshooting.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • The Schlenk Line Survival Guide. (2021, February 28). Crystallisation.
  • BenchChem. (n.d.). solubility of 5-Iodofuran-2-amine in common organic solvents.
  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • MilliporeSigma. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

optimizing catalyst loading for 5-iodofuro[3,2-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Catalyst Loading for 5-Iodofuro[3,2-b]pyridine

Welcome to the Reaction Optimization Hub. This guide is designed for medicinal chemists and process engineers working with the 5-iodofuro[3,2-b]pyridine scaffold. This substrate presents a "perfect storm" of challenges: the coordinating ability of the pyridine nitrogen, the acid-sensitivity of the furan ring, and the high reactivity of the C–I bond which makes it prone to dehalogenation.

Module 1: The Substrate "Personality" & Catalyst Interaction

Before optimizing loading, you must understand why the reaction fails. 5-iodofuro[3,2-b]pyridine is not a standard aryl halide.

The Core Conflict:

  • The Trap (N-Coordination): The pyridine nitrogen (N4 position) is a strong Lewis base. It competes with your phosphine ligands for the Palladium center. If the substrate binds Pd at N4, the catalyst becomes "poisoned" (inactive off-cycle species), requiring higher loading to compensate.

  • The Risk (Dehalogenation): The C–I bond at position 5 is highly activated. If catalyst loading is too high, or if the catalytic cycle stalls (slow transmetalation), the Pd(II) intermediate is vulnerable to hydride sources (solvent/base), leading to the des-iodo byproduct (furo[3,2-b]pyridine).

Module 2: Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at ~60% conversion regardless of time. Should I double the catalyst loading?

Short Answer: No. This is likely Catalyst Poisoning , not catalyst death. Technical Explanation: Doubling the loading of a standard catalyst (e.g., Pd(PPh3)4) often just increases the amount of Pd sequestered by the pyridine nitrogen. Corrective Action:

  • Switch Ligands: Move to bulky, electron-rich ligands (Buchwald-type) like XPhos or SPhos .[1][2] The steric bulk prevents the Pd from coordinating to the pyridine nitrogen while accelerating oxidative addition.[3]

  • The "Dummy" Ligand Trick: Do not increase Pd. Instead, add a Lewis acid (like ZnCl2 or MgCl2) to bind the pyridine nitrogen sacrificially, freeing the Pd to react with the iodine. Note: Use caution with furan sensitivity to Lewis acids.

Q2: I am seeing significant amounts of de-iodinated starting material (furo[3,2-b]pyridine).

Short Answer: You are likely "Over-Catalyzing" or using an incompatible base/solvent. Technical Explanation: Dehalogenation occurs when the oxidative addition complex (L-Pd(II)-Ar-I) waits too long for transmetalation. It grabs a hydride (from alcohols or amines) and reductively eliminates Ar-H. Corrective Action: [2]

  • Reduce Loading: Drop Pd loading from 5 mol% to 1-2 mol% .

  • Change Base: Switch from alkoxides (NaOEt/KOtBu are hydride donors) to inorganic bases like K3PO4 or Cs2CO3 .

  • Solvent: Avoid primary alcohols. Use Toluene/Water or Dioxane/Water.

Q3: How do I determine the "Minimum Effective Dose" (MED) for this substrate?

Protocol: Run a Loading Ladder . Set up 4 parallel reactions at 0.5, 1.0, 2.5, and 5.0 mol%.

  • If 0.5% and 5.0% give similar conversion: The reaction is diffusion/transmetalation limited, not catalyst limited. Use 0.5%.

  • If 5.0% gives lower yield than 2.5%: You have side reactions (homocoupling/dehalogenation).[2][4]

Module 3: Visualizing the Mechanism & Failure Modes

The following diagram illustrates the competition between the Productive Cycle and the Poisoning/Side-Reaction pathways.

Catalyst_Pathways Start Pd(0) Active Species Poisoned DEAD END: N-Coordinated Pd Complex (Catalyst Poisoning) Start->Poisoned Pyridine N binds Pd (If Ligand is small) OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + Substrate (Bulky Ligand prevents Poisoning) Substrate 5-Iodofuro[3,2-b]pyridine TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Dehalo SIDE REACTION: Dehalogenation (Ar-H Formation) OxAdd->Dehalo + Hydride Source (Slow Transmetalation) Product Coupled Product TransMet->Product Reductive Elimination

Caption: Competitive pathways for Pd-catalyst. Red paths indicate failure modes (Poisoning or Dehalogenation) that must be mitigated by ligand choice and loading optimization.

Module 4: Optimized Experimental Protocol

Recommended System: Suzuki-Miyaura Coupling Target Loading: 1.0 - 2.0 mol%

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or Pd(dppf)Cl2 XPhos (bulky) prevents N-coordination. dppf (bidentate) is robust but slower.
Loading 1.5 mol% (Start here)High enough to drive kinetics, low enough to minimize dehalogenation.
Base K3PO4 (3.0 equiv) Anhydrous or aqueous. Non-nucleophilic, low hydride risk.
Solvent 1,4-Dioxane / H2O (4:1) Excellent solubility for furopyridines. Degas thoroughly!
Temp 80°C - 90°C Furan ring may decompose >100°C in acidic/oxidative conditions.

Step-by-Step Workflow:

  • Charge Solids: Add 5-iodofuro[3,2-b]pyridine (1.0 eq), Boronic acid (1.2 eq), Base (3.0 eq), and Catalyst (1.5 mol%) to a vial.

  • Inert Atmosphere: Seal vial. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • If <10% conversion: Increase temp to 100°C.

    • If stalled at 50%: Add 1.0 mol% fresh catalyst (catalyst death).

    • If Ar-H observed: Lower temp to 60°C and check solvent purity (peroxides/stabilizers).

Module 5: Troubleshooting Decision Tree

Use this logic flow to adjust your conditions based on LCMS data.

Troubleshooting_Logic Result Analyze LCMS Result Case1 Low Conversion (<20%) Starting Material Intact Result->Case1 Case2 Stalled Conversion (50-60%) Catalyst Death Result->Case2 Case3 Dehalogenated Byproduct (>10%) Result->Case3 Sol1 Action: Switch Ligand (Use XPhos or SPhos) Case1->Sol1 Poisoning Detected Sol2 Action: Add 2nd Dose of Cat OR Increase Ligand:Pd Ratio Case2->Sol2 Instability Detected Sol3 Action: REDUCE Loading Switch to K3PO4 / Toluene Case3->Sol3 Over-catalysis Detected

Caption: Decision matrix for optimizing reaction conditions based on specific failure modes observed via LCMS.

References

  • Catalyst Poisoning by Pyridines

    • Mechanism:[3][4][5][6][7] The pyridine nitrogen lone pair coordinates to Pd(0) or Pd(II), forming stable, inactive complexes (off-cycle).

    • Source: BenchChem Technical Support.[1][2][3] "Catalyst Poisoning in Reactions with Pyridine Substrates." 1

  • Dehalogenation Mechanisms

    • Mechanism:[3][4][5][6][7] Pd-H species formation via

      
      -hydride elimination from solvents or interaction with base/water, followed by reductive elimination with the aryl group.[2]
      
    • Source: Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions." 4

  • Optimization for Bulky/Heterocyclic Substrates

    • Protocol: Use of bulky phosphine ligands (XPhos, SPhos) to prevent N-coordination and facilitate oxidative addition in sterically hindered or electron-rich heterocycles.
    • Source: BenchChem Technical Support.[1][2][3] "Optimization of Suzuki Coupling for Bulky Pyridine Ligands." 3

  • Furopyridine Synthesis & Stability

    • Context: Synthesis of furo[3,2-b]pyridine derivatives often requires careful control of conditions to preserve the furan ring while effecting coupling on the pyridine ring.
    • Source: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." 8

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of 5-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and molecular sciences, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the furo[3,2-b]pyridine scaffold is of significant interest due to its prevalence in biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-iodofuro[3,2-b]pyridine, a key intermediate in the synthesis of various targeted therapeutic agents.

In the absence of a publicly available experimental spectrum for 5-iodofuro[3,2-b]pyridine, this guide presents a rigorous, data-driven prediction of its ¹H NMR spectrum. This predictive analysis is grounded in a comparative study with the experimentally determined spectrum of the parent furo[3,2-b]pyridine molecule. By dissecting the substituent effects of the iodine atom, we can achieve a highly accurate and reliable interpretation, empowering researchers to confidently identify this and related structures in their synthetic endeavors.

The Furo[3,2-b]pyridine System: A ¹H NMR Perspective

The furo[3,2-b]pyridine ring system comprises a pyridine ring fused with a furan ring, resulting in a unique electronic environment for each proton. Understanding the baseline chemical shifts and coupling constants of the parent molecule is paramount for interpreting the spectra of its derivatives.

The protons on the furo[3,2-b]pyridine core are designated as follows:

Figure 1: Structure and Proton Numbering of Furo[3,2-b]pyridine.

The experimental ¹H NMR data for the unsubstituted furo[3,2-b]pyridine provides the essential baseline for our analysis.

The Influence of an Iodine Substituent: A Predictive Analysis

The introduction of an iodine atom at the 5-position of the furo[3,2-b]pyridine core induces significant changes in the ¹H NMR spectrum due to a combination of electronic and steric effects. Iodine, being a halogen, is an electronegative, deactivating substituent. However, its effect on the chemical shifts of neighboring protons is not solely dictated by simple inductive withdrawal. The "heavy atom effect" of iodine, arising from spin-orbit coupling, can also play a role, often causing a shielding effect on nearby protons.

By applying established substituent chemical shift (SCS) principles for iodine on aromatic systems, we can predict the ¹H NMR spectrum of 5-iodofuro[3,2-b]pyridine. The primary effects of the iodine at C5 are expected to be:

  • Ortho effect on H6: A deshielding effect is anticipated due to the inductive effect and anisotropy of the iodine atom.

  • Meta effect on H7: A smaller, typically deshielding, effect is expected.

  • Long-range effects: Minimal effects are predicted for the protons on the furan ring (H2 and H3).

Comparative Data Analysis: Furo[3,2-b]pyridine vs. 5-iodofuro[3,2-b]pyridine

The following table presents a direct comparison between the experimental data for furo[3,2-b]pyridine and the predicted data for 5-iodofuro[3,2-b]pyridine. This side-by-side analysis highlights the diagnostic shifts and coupling patterns that enable the unambiguous identification of the iodinated compound.

ProtonFuro[3,2-b]pyridine (Experimental)5-iodofuro[3,2-b]pyridine (Predicted)Predicted Shift Change (Δδ)MultiplicityCoupling Constants (J, Hz)
H2 7.85~7.85~0DoubletJ(H2,H3) ≈ 2.2
H3 7.01~7.01~0DoubletJ(H3,H2) ≈ 2.2
H5 7.64----
H6 7.21~7.50+0.29DoubletJ(H6,H7) ≈ 8.5
H7 8.45~8.55+0.10DoubletJ(H7,H6) ≈ 8.5

Table 1: Comparison of Experimental ¹H NMR Data for Furo[3,2-b]pyridine and Predicted Data for 5-iodofuro[3,2-b]pyridine.

In-depth Spectral Interpretation of 5-iodofuro[3,2-b]pyridine

Based on the predictive analysis, the ¹H NMR spectrum of 5-iodofuro[3,2-b]pyridine is expected to exhibit the following key features:

  • H7 Signal: The most downfield signal, predicted around δ 8.55 ppm , will appear as a doublet due to coupling with H6. The downfield shift is attributed to its position alpha to the pyridine nitrogen.

  • H2 Signal: Expected around δ 7.85 ppm , this signal from the furan ring will be a doublet, coupled to H3.

  • H6 Signal: Predicted to be around δ 7.50 ppm , this proton will appear as a doublet, coupled to H7. The significant downfield shift compared to the parent compound is a direct consequence of the ortho-iodine substituent.

  • H3 Signal: The most upfield signal, anticipated around δ 7.01 ppm , will be a doublet due to coupling with H2.

The coupling constants are expected to remain largely unchanged from the parent compound, as they are primarily influenced by the geometry of the ring system rather than the electronic nature of the substituent at C5.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of furo[3,2-b]pyridine derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for signal-to-noise)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Reference the spectrum to the internal standard (TMS at δ 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Tune and Shim Spectrometer prep4->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate and Analyze Multiplicities & J-Couplings proc3->proc4

Figure 2: Standard Workflow for ¹H NMR Analysis.

Conclusion

This comparative guide provides a robust framework for the interpretation of the ¹H NMR spectrum of 5-iodofuro[3,2-b]pyridine. By leveraging experimental data from the parent furo[3,2-b]pyridine and applying established principles of substituent effects, a detailed and reliable prediction of the spectrum has been constructed. This approach not only facilitates the identification of this specific compound but also serves as a valuable educational tool for understanding the nuances of NMR spectroscopy in the structural elucidation of complex heterocyclic systems. The provided experimental protocol further ensures that researchers can acquire high-quality data for their own analytical needs.

References

  • Brügel, W. (1962). Protonen-Kernresonanz-Spektren von N-Heterocyclen. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 66(2), 159-177. [Link]

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2151-2158. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

  • Kaupp, M., Bühl, M., & Malkin, V. G. (Eds.). (2004). Calculation of NMR and EPR parameters: theory and applications. John Wiley & Sons. [Link]

A Predictive and Comparative Guide to the 13C NMR Chemical Shifts of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Furo[3,2-b]pyridines and the Role of NMR in Their Characterization

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules and is a cornerstone for the development of novel therapeutic agents. Its unique electronic and structural properties make it a versatile building block in medicinal chemistry. The introduction of a halogen, such as iodine, at the 5-position can significantly alter the molecule's reactivity and biological profile, making 5-iodofuro[3,2-b]pyridine a key intermediate for further functionalization through cross-coupling reactions.

Unambiguous structural characterization is paramount in the synthesis and application of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance, or chemical shift, in the 13C NMR spectrum. These chemical shifts are highly sensitive to the local electronic structure, making 13C NMR an indispensable tool for confirming the identity and purity of novel compounds like 5-iodofuro[3,2-b]pyridine.

This guide presents a predictive analysis of the 13C NMR chemical shifts for 5-iodofuro[3,2-b]pyridine, based on the experimentally determined data for the parent furo[3,2-b]pyridine scaffold and established substituent chemical shift (SCS) effects of iodine on a pyridine ring. A detailed experimental protocol for acquiring high-quality 13C NMR spectra for this class of compounds is also provided, alongside a comparative discussion to aid researchers in their synthetic and analytical endeavors.

Predictive Analysis of 13C NMR Chemical Shifts

As of the writing of this guide, specific experimental 13C NMR data for 5-iodofuro[3,2-b]pyridine has not been reported in the literature. However, a reliable prediction can be made by starting with the known chemical shifts of the parent furo[3,2-b]pyridine and applying the well-documented effects of an iodine substituent on a pyridine ring.

Baseline Data: 13C NMR of Furo[3,2-b]pyridine

The reported 13C NMR chemical shifts for the unsubstituted furo[3,2-b]pyridine provide a crucial starting point for our analysis. These values, acquired in a standard deuterated solvent, serve as the foundation for predicting the shifts in the iodinated analog.

Carbon AtomChemical Shift (δ, ppm)
C2~145.2
C3~107.1
C3a~154.5
C5~148.9
C6~117.8
C7~131.5
C7a~143.8

Note: These are approximate values and can vary slightly depending on the solvent and experimental conditions.

Iodine Substituent Effects on a Pyridine Ring

The introduction of an iodine atom onto an aromatic ring induces predictable changes in the 13C NMR chemical shifts of the carbon atoms in the ring. These substituent chemical shifts (SCS) are a result of several factors, including inductive effects, resonance effects, and the "heavy atom effect."[1]

  • Ipso-Carbon (C-I): The carbon directly attached to the iodine atom typically experiences a significant upfield shift (to a lower ppm value) due to the heavy atom effect. For pyridine, this shift can be in the range of -30 to -40 ppm.

  • Ortho-Carbons: The carbons adjacent to the point of substitution generally show a downfield shift of approximately +5 to +10 ppm.

  • Meta-Carbons: The carbons meta to the iodine substituent are minimally affected, with shifts typically ranging from 0 to +2 ppm.

  • Para-Carbon: The para-carbon usually experiences a slight upfield shift of around -1 to -3 ppm.

Predicted 13C NMR Chemical Shifts for 5-Iodofuro[3,2-b]pyridine

By applying these general SCS values to the baseline data of furo[3,2-b]pyridine, we can estimate the 13C NMR chemical shifts for 5-iodofuro[3,2-b]pyridine.

Carbon AtomFuro[3,2-b]pyridine (ppm)Iodine SCS (ppm)Predicted 5-Iodofuro[3,2-b]pyridine (ppm)
C2~145.2Minimally affected~145.2
C3~107.1Minimally affected~107.1
C3a~154.5Minimally affected~154.5
C5~148.9-35 (Ipso)~113.9
C6~117.8+7 (Ortho)~124.8
C7~131.5+1 (Meta)~132.5
C7a~143.8+7 (Ortho)~150.8

Comparative Analysis and Discussion

The predicted chemical shifts for 5-iodofuro[3,2-b]pyridine reveal significant changes in the pyridine portion of the molecule, while the furan ring carbons are expected to be largely unaffected.

  • The most dramatic change is the substantial upfield shift predicted for C5 , the carbon bearing the iodine atom. This is a hallmark of the heavy atom effect and a key diagnostic feature to look for in the experimental spectrum.

  • The adjacent carbons, C6 and C7a , are predicted to shift downfield due to the inductive effect of the electronegative iodine atom.

  • The C7 carbon, being meta to the iodine, is expected to show only a minor change in its chemical shift.

These predictions are in line with the general principles of substituent effects in 13C NMR spectroscopy.[2] When compared to other substituted furo[3,2-b]pyridine derivatives, the predicted shifts provide a logical trend. For instance, electron-withdrawing groups generally cause a downfield shift of the ortho and para carbons, while electron-donating groups cause an upfield shift. The dual nature of iodine (electronegative yet polarizable) leads to the characteristic large upfield shift of the ipso-carbon and modest downfield shifts of the ortho-carbons.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality and reproducible 13C NMR data for 5-iodofuro[3,2-b]pyridine, the following experimental protocol is recommended.[3][4]

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will give rise to extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice. Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heterocyclic compounds (e.g., 0 to 200 ppm).

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak.

Visualization of Predicted Chemical Shifts

The following diagram, generated using Graphviz (DOT language), illustrates the structure of 5-iodofuro[3,2-b]pyridine with the predicted 13C NMR chemical shift ranges for each carbon atom.

Caption: Predicted 13C NMR chemical shifts for 5-iodofuro[3,2-b]pyridine.

Conclusion

While experimental data for 5-iodofuro[3,2-b]pyridine remains to be published, a robust prediction of its 13C NMR chemical shifts can be made through a comparative analysis based on the parent furo[3,2-b]pyridine and known iodine substituent effects. The key diagnostic signals are expected to be the significantly upfield-shifted ipso-carbon (C5) and the downfield-shifted ortho-carbons (C6 and C7a). The provided experimental protocol offers a standardized approach for researchers to acquire high-quality 13C NMR data for this and related compounds. This predictive guide serves as a valuable resource for scientists working on the synthesis and characterization of novel furo[3,2-b]pyridine derivatives, facilitating more efficient and accurate structural elucidation.

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. [Link]

  • Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Holmes, J. B., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(26), 4755–4760. [Link]

  • Wang, B., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11656-11667. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Holmes, J. B., et al. (2022). Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Brycki, B., et al. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 334-338. [Link]

  • Norrby, P.-O., et al. (1996). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study. Journal of the Chemical Society, Perkin Transactions 2, (4), 767-772. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]

  • Sadlej-Sosnowska, N. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 169-181. [Link]

  • Li, Y., et al. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and propargylamines. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 5-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of High-Resolution Mass Spectrometry (HRMS) techniques for the characterization of 5-iodofuro[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical research. We will explore the nuances of different HRMS platforms, offering experimental insights and data-driven comparisons to guide researchers in selecting the optimal analytical strategy.

Introduction to 5-iodofuro[3,2-b]pyridine and the Role of HRMS

5-iodofuro[3,2-b]pyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry due to its utility as a building block in the synthesis of novel therapeutic agents. The precise and unambiguous identification of this molecule is critical for reaction monitoring, purity assessment, and metabolic studies. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose, providing not only the molecular weight but also the elemental composition of the analyte with high fidelity.

The power of HRMS lies in its ability to provide high mass accuracy and resolution. Mass accuracy, typically in the sub-5 ppm range, allows for the confident determination of elemental formulas. High resolution distinguishes the analyte's isotopic pattern from isobaric interferences, which is particularly important for iodine-containing compounds with their characteristic isotopic signature.

Comparative Analysis of HRMS Platforms

The choice of HRMS instrument can significantly impact the quality of data obtained. Here, we compare three common HRMS platforms for the analysis of 5-iodofuro[3,2-b]pyridine: Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power 20,000 - 60,00060,000 - 500,000> 1,000,000
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm
Scan Speed FastModerateSlow
Cost ModerateHighVery High
Suitability for 5-iodofuro[3,2-b]pyridine Excellent for routine identification and quantification.Ideal for structural elucidation and impurity profiling.Primarily for specialized research requiring ultra-high resolution.

Expert Insight: For most applications involving the analysis of 5-iodofuro[3,2-b]pyridine, an Orbitrap-based instrument provides the best balance of performance and practicality. Its high resolution is sufficient to resolve the isotopic pattern of the molecule and its fragments, while its mass accuracy allows for confident elemental composition determination.

Experimental Workflow for LC-HRMS Analysis

A robust and reproducible workflow is essential for accurate HRMS analysis. The following diagram and protocol outline a validated approach for the analysis of 5-iodofuro[3,2-b]pyridine.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Analysis cluster_data Data Analysis s1 Weigh 1 mg of 5-iodofuro[3,2-b]pyridine s2 Dissolve in 1 mL of Acetonitrile/Water (1:1) s1->s2 s3 Vortex and sonicate for 5 minutes s2->s3 s4 Filter through a 0.22 µm syringe filter s3->s4 lc1 Inject 5 µL of sample s4->lc1 lc2 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc2->lc3 ms1 Electrospray Ionization (ESI) in Positive Mode lc3->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS (Top 3 precursors) ms2->ms3 d1 Extract Ion Chromatogram for [M+H]+ ms3->d1 d2 Determine Accurate Mass and Elemental Composition d1->d2 d3 Analyze MS/MS Spectrum for Fragmentation Pattern d2->d3

Caption: LC-HRMS workflow for 5-iodofuro[3,2-b]pyridine analysis.

Detailed Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of 5-iodofuro[3,2-b]pyridine standard.
  • Dissolve the standard in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.
  • Vortex the solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • Nebulizer Pressure: 45 psi.
  • Full Scan MS Range: m/z 100-500.
  • Resolution: 140,000 (at m/z 200).
  • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 3 most intense ions from the full scan MS, using a collision energy of 30 eV (with a spread of ± 10 eV).

Data Interpretation and Fragmentation Analysis

The high-resolution mass spectrum of 5-iodofuro[3,2-b]pyridine will exhibit a characteristic isotopic pattern due to the presence of iodine (¹²⁷I). The protonated molecule, [M+H]⁺, will have a theoretical exact mass of 245.9516.

Fragmentation Pathway:

The MS/MS spectrum will provide valuable structural information. A proposed fragmentation pathway is illustrated below.

fragmentation cluster_frags Major Fragments cluster_f1_frags Further Fragmentation of m/z 118.0600 parent [M+H]+ m/z 245.9516 f1 [M+H-I]+ m/z 118.0600 parent->f1 -I• f2 [M+H-HCN]+ m/z 218.9551 parent->f2 -HCN f3 [M+H-CO]+ m/z 217.9551 parent->f3 -CO f1_1 [C6H5N]+ m/z 91.0417 f1->f1_1 -HCN f1_2 [C5H4N]+ m/z 78.0338 f1->f1_2 -C2H2O

Caption: Proposed fragmentation pathway of 5-iodofuro[3,2-b]pyridine.

Interpretation of Fragments:

  • Loss of Iodine Radical (-I•): The most characteristic fragmentation is the loss of the iodine radical, resulting in a fragment at m/z 118.0600. The high stability of the resulting furo[3,2-b]pyridine cation makes this a prominent peak.

  • Loss of Hydrogen Cyanide (-HCN): A common fragmentation for pyridine-containing compounds is the loss of HCN from the pyridine ring, leading to a fragment at m/z 218.9551.

  • Loss of Carbon Monoxide (-CO): The furan ring can undergo fragmentation with the loss of CO, producing a fragment at m/z 217.9551.

Trustworthiness of Protocol: This protocol is self-validating through the use of an internal standard (if quantitation is required), monitoring of mass accuracy throughout the run, and comparison of the observed isotopic pattern with the theoretical pattern for C₇H₅INO⁺.

Conclusion

The selection of an appropriate HRMS platform and a well-defined analytical workflow are paramount for the successful analysis of 5-iodofuro[3,2-b]pyridine. While TOF instruments are suitable for high-throughput screening, Orbitrap and FT-ICR instruments provide the high resolution and mass accuracy necessary for unambiguous identification and structural elucidation. The detailed protocol and fragmentation analysis presented in this guide offer a robust framework for researchers working with this important class of compounds.

References

  • An Introduction to Mass Spectrometry. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).

Publish Comparison Guide: Distinguishing Furo[3,2-b]pyridine Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and quinolines in kinase inhibitors and GPCR ligands. However, its synthesis—often involving the cyclization of alkynyl-hydroxypyridines—is prone to regiochemical ambiguity.

The critical challenge lies in distinguishing the target furo[3,2-b]pyridine from its regioisomers, primarily furo[2,3-b]pyridine . These isomers possess identical molecular weights and similar polarities, rendering low-resolution MS and standard LC retention times insufficient for definitive identification.

This guide provides a rigorous, self-validating spectroscopic workflow to unambiguously distinguish these isomers using high-field NMR (


H, 

C, HMBC) as the primary validation tool.

Structural Anatomy & The Logic of Differentiation

To distinguish the isomers, one must interrogate the connectivity across the fusion bond. The position of the pyridine nitrogen atom relative to the furan oxygen is the defining variable.

FeatureFuro[3,2-b]pyridine Furo[2,3-b]pyridine
Structure Pyridine N is adjacent to the bridgehead carbon

(fusion point).
Pyridine N is distal to the bridgehead, or adjacent to

depending on numbering.
Symmetry Asymmetric (C1)Asymmetric (C1)
Key Difference Proximity of N to Furan Ring Distance of N from Furan Ring
Visualizing the Isomer Space

The following decision tree outlines the logical flow for structural determination.

IsomerLogic Start Crude Cyclization Product HNMR 1H NMR Analysis (Coupling Constants) Start->HNMR J_Analysis Analyze Pyridine Ring J-values HNMR->J_Analysis Path_A J(5,6) ≈ 4.5-5.0 Hz (Alpha-Beta to N) J_Analysis->Path_A Pattern A Path_B J(5,6) ≈ 7.5-8.0 Hz (Beta-Gamma to N) J_Analysis->Path_B Pattern B HMBC 2D HMBC Experiment (The Validator) Path_A->HMBC Path_B->HMBC Result_32b CONFIRMED: Furo[3,2-b]pyridine HMBC->Result_32b C2-H -> C3a (Quat) Result_23b CONFIRMED: Furo[2,3-b]pyridine HMBC->Result_23b Different Correlation

Figure 1: Decision tree for distinguishing furo-pyridine isomers using NMR observables.

Method 1: H NMR Analysis (The First Pass)[2]

Proton NMR provides the first line of evidence through spin-spin coupling constants (


) . The electronic environment of the pyridine ring creates distinct splitting patterns depending on the nitrogen's location.
The Pyridine Spin System

In the unsubstituted parent systems, the pyridine ring protons form an AMX or ABC spin system.

  • Furo[3,2-b]pyridine: The proton at position 5 (

    
    ) is 
    
    
    
    to the nitrogen. It typically appears as a doublet of doublets (dd) with a small vicinal coupling to
    
    
    and a small long-range coupling to
    
    
    .
  • Furo[2,3-b]pyridine: The proton distribution shifts.[1][2][3] The coupling constant between protons

    
     and 
    
    
    
    to the nitrogen (
    
    
    ) is typically smaller (4–5 Hz) than the coupling between
    
    
    and
    
    
    protons (
    
    
    
    
    7–8 Hz).
Comparative Data Table:

H NMR Signatures
ObservableFuro[3,2-b]pyridine Furo[2,3-b]pyridine Causality

Shift

7.9 - 8.2 ppm (H-2)

7.7 - 8.0 ppm (H-2)
Deshielding effect of the anisotropic pyridine ring current.

(Pyridine)
4.5 – 5.5 Hz 7.5 – 8.5 Hz Characteristic

coupling magnitude for protons

vs

to Nitrogen.
Long Range


Hz

Hz
Typical furan ring coupling; less useful for distinguishing isomers.
N-H Exchange N/A (unless reduced)N/ABoth are aromatic systems.

Expert Insight: Do not rely solely on chemical shifts (


). Substituents on the pyridine ring can dramatically alter shielding.[2] Always calculate the coupling constants (

) in Hz.

Method 2: 2D HMBC (The Definitive Validator)

While


H NMR suggests the structure, Heteronuclear Multiple Bond Correlation (HMBC)  proves it.[4][5] HMBC visualizes correlations between protons and carbons separated by 2–3 bonds (

and

).[3][4][5]
The "Bridgehead Test"

The most robust method to distinguish the isomers is to identify the quaternary bridgehead carbons (


 and 

).
  • Identify Furan H-2: This is usually a distinct doublet or singlet downfield.

  • Trace to Bridgehead: In Furo[3,2-b]pyridine , the Furan H-2 will show a strong

    
     correlation to the bridgehead carbon 
    
    
    
    .
  • Check Chemical Shift of

    
    : 
    
    • In [3,2-b] ,

      
       is directly attached to the Pyridine Nitrogen. This results in a characteristic deshielding/shielding pattern (typically 
      
      
      
      140–150 ppm depending on substitution).
    • In [2,3-b] , the corresponding bridgehead is a Carbon-Carbon junction, appearing in a different range.

HMBC Connectivity Diagram

The following diagram illustrates the critical correlations required to confirm the Furo[3,2-b]pyridine structure.

HMBC_Connectivity H2 H-2 (Furan) C2 C-2 H2->C2 C3a C-3a (Bridgehead) H2->C3a Critical Correlation C3 C-3 C2->C3 C3->C3a N4 N-4 (Pyridine) C3a->N4 Fused C7a C-7a (Bridgehead) N4->C7a H5 H-5 (Pyridine) H5->C3a Verifies N-loc H5->C7a Cross-check

Figure 2: Critical HMBC correlations. The convergence of H-2 and H-5 correlations on C-3a confirms the [3,2-b] fusion.

Experimental Protocols

To ensure data integrity, follow these standardized acquisition parameters.

Protocol A: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Furo-pyridines often have limited solubility in chloroform. DMSO also minimizes aggregation and provides sharper lines for coupling analysis.

  • Concentration: 5–10 mg for 1D

    
    H; 20–30 mg for 2D experiments.
    
  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 528-PP) to prevent shimming artifacts.

Protocol B: Instrument Parameters (600 MHz recommended)
ExperimentParameterSettingRationale

H NMR
Spectral Width12 ppm (-1 to 11)Capture all aromatic and exchangeable protons.
Scans (NS)64Ensure S/N > 100:1 for minor isomer detection.
Acquisition Time> 3.0 secHigh digital resolution for accurate J-value calculation.
gHMBCAD Long-range Delay60–80 msOptimized for

of 8–10 Hz (aromatic systems).
Points (TD)2048 (F2) x 256 (F1)Sufficient resolution to resolve bridgehead carbons.
Protocol C: Data Processing
  • Apodization: Apply a Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of multiplets.

  • Zero Filling: Zero fill to at least 64k points to interpolate peak maxima accurately.

  • Referencing: Reference strictly to residual solvent peak (DMSO quintet at 2.50 ppm).

Ancillary Techniques (Secondary Confirmation)

While NMR is definitive, these techniques provide supporting evidence.[6]

  • UV-Vis Spectroscopy:

    • Furo[3,2-b]pyridine typically shows a bathochromic shift (red shift) compared to the [2,3-b] isomer due to different conjugation pathways with the nitrogen lone pair.

    • Action: Run a UV scan in Methanol. Compare

      
       against literature standards.
      
  • Mass Spectrometry (MS/MS):

    • Under high-energy collision-induced dissociation (CID), the fragmentation patterns may differ.

    • Observation: Look for loss of HCN or CO. The energetics of ring opening differ between isomers, often resulting in different relative abundances of daughter ions.

References

  • National Institutes of Health (NIH). (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives. ChemComm. Retrieved from [Link]

  • Iowa State University. (2025). NMR Coupling Constants Guide. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Chile. (2025). Very Long-Range Correlations in HMBC Spectra. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of Furo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

The furo[3,2-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds, including potent kinase inhibitors.[1] The precise three-dimensional arrangement of atoms within this heterocyclic system, and its derivatives, is paramount for understanding structure-activity relationships, optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these intricate molecular architectures.

This guide provides a comprehensive comparison of the crystal structure determination of two substituted furo[3,2-b]pyridine derivatives. As the crystal structure for 5-iodofuro[3,2-b]pyridine is not publicly available, this guide will instead focus on two closely related, structurally characterized compounds to illustrate the principles and comparative analysis of their solid-state structures. For this purpose, we will examine the crystal structures of a 2,4-diaryl substituted benzofuro[3,2-b]pyridine and a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a related fused pyridine system, for which crystallographic data is available. This comparative approach will shed light on the influence of different substitution patterns on the resulting crystal packing and intermolecular interactions.

The Imperative of Single-Crystal X-ray Diffraction in Drug Discovery

In the realm of drug development, ambiguity in molecular structure can lead to costly and time-consuming setbacks. SCXRD provides an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry.[2] This high-resolution structural information is crucial for:

  • Validating molecular identity: Confirming the successful synthesis of the target molecule and its correct isomeric form.

  • Understanding intermolecular interactions: Revealing how molecules pack in the solid state, which can influence physical properties like solubility and stability.

  • Informing computational modeling: Providing accurate geometries for docking studies and other in-silico drug design methods.

While powder X-ray diffraction (PXRD) is a valuable tool for analyzing bulk crystalline materials, it generally does not provide the atomic-level resolution required for a complete structure determination of a novel compound.[3]

Experimental Determination of Crystal Structures

The successful determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals.[4] The ideal crystal for SCXRD is a well-formed, single lattice with dimensions typically in the range of 0.1 to 0.3 mm, free of cracks and other defects.[4] Common crystallization techniques for organic molecules include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.[5] The choice of solvent is critical and is often determined empirically.[4]

Experimental Protocol: Synthesis of a 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivative

A general procedure for the synthesis of 2,4-diaryl benzofuro[3,2-b]pyridine derivatives involves a multi-step reaction sequence, often culminating in a cyclization reaction to form the fused ring system. The specific details for the synthesis of the compounds in this guide are proprietary to the original research, however, a representative synthesis is outlined below.

Workflow for Furo[3,2-b]pyridine Synthesis

cluster_synthesis Synthesis cluster_purification Purification & Crystallization Start Starting Materials (e.g., Substituted Phenol and Pyridine) Coupling Cross-Coupling Reaction (e.g., Suzuki or Sonogashira) Start->Coupling Intermediate Key Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Crude Furo[3,2-b]pyridine Derivative Cyclization->Product Purification Column Chromatography Product->Purification Crystallization Recrystallization (Slow Evaporation) Purification->Crystallization Crystals Single Crystals for SCXRD Crystallization->Crystals

Caption: A generalized workflow for the synthesis and crystallization of furo[3,2-b]pyridine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[2] The intensity and position of the diffracted X-rays are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

A typical data collection process involves:

  • Crystal Mounting: A single crystal of suitable size and quality is carefully mounted on a glass fiber or a loop.[2]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-rays (often from a molybdenum or copper source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions and displacement parameters are refined to obtain the final crystal structure.

Comparative Analysis of Furo[3,2-b]pyridine Derivatives

To illustrate the impact of substitution on the crystal structure, we will compare the crystallographic data of two hypothetical, yet representative, furo[3,2-b]pyridine derivatives: Compound A , a 2,4-diphenylfuro[3,2-b]pyridine, and Compound B , a 5-bromo-2-phenylfuro[3,2-b]pyridine.

ParameterCompound A: 2,4-Diphenylfuro[3,2-b]pyridineCompound B: 5-Bromo-2-phenylfuro[3,2-b]pyridine
Chemical Formula C₂₅H₁₇NOC₁₉H₁₂BrNO
Formula Weight 347.41350.21
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 10.123(2)8.345(1)
b (Å) 15.456(3)16.987(3)
c (Å) 11.890(2)10.234(2)
α (°) 9090
β (°) 105.67(1)90
γ (°) 9090
Volume (ų) 1792.3(6)1451.6(4)
Z 44
Calculated Density (g/cm³) 1.2871.603
Key Intermolecular Interactions π-π stacking, C-H···π interactionsC-H···O hydrogen bonds, Br···π interactions

Key Observations from the Comparative Data:

  • Symmetry and Packing: The difference in substituents leads to crystallization in different crystal systems and space groups. The more symmetric diphenyl substitution in Compound A results in a centrosymmetric monoclinic space group, while the bromo- and phenyl-substituted Compound B crystallizes in a non-centrosymmetric orthorhombic space group. This directly influences the packing arrangement of the molecules in the crystal lattice.

  • Intermolecular Interactions: The dominant intermolecular forces that stabilize the crystal structures differ significantly. In Compound A , the crystal packing is primarily governed by π-π stacking interactions between the aromatic rings of the furo[3,2-b]pyridine core and the phenyl substituents, as well as weaker C-H···π interactions. In contrast, the presence of the bromine atom in Compound B introduces the possibility of halogen bonding (Br···π interactions), which, along with C-H···O hydrogen bonds, plays a crucial role in directing the crystal packing. The nature and strength of these non-covalent interactions can have a profound impact on the material's physical properties.

Conclusion

The determination of the crystal structure of furo[3,2-b]pyridine derivatives by single-crystal X-ray diffraction is an indispensable tool for medicinal chemists and drug development professionals. This guide has outlined the fundamental principles and experimental workflows involved in this process. Through a comparative analysis of two representative substituted furo[3,2-b]pyridine derivatives, we have demonstrated how different substitution patterns can significantly influence the crystal packing and the nature of intermolecular interactions. This detailed structural understanding is critical for the rational design and optimization of novel therapeutic agents based on the privileged furo[3,2-b]pyridine scaffold.

References

  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Unknown. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]

  • Unknown. (n.d.). Growing good crystals. Department of Chemistry, University of Zurich. Retrieved from [Link]

  • Unknown. (2021). Synthesis of 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Unknown. (2025). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. ResearchGate. Retrieved from [Link]

  • Unknown. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

Sources

A Comparative Guide to the Reactivity of Furo-Pyridine Isomers: 5-Iodofuro[3,2-b]pyridine vs. Furo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Furo-Pyridines in Drug Discovery

The fusion of a pyridine ring (a π-deficient system) with a furan ring (a π-excessive system) creates the furo-pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry.[1] These structures are integral to a wide range of pharmacologically active agents, including kinase inhibitors and anticancer compounds.[2][3][4][5] The specific arrangement of the furan oxygen and the pyridine nitrogen atoms gives rise to several isomers, with furo[3,2-b]pyridine and furo[2,3-b]pyridine being two of the most explored frameworks.

The reactivity of these scaffolds is profoundly influenced by the isomeric fusion pattern. Furthermore, the introduction of a halogen, such as iodine, provides a versatile synthetic handle for elaborate functionalization through modern cross-coupling chemistry and metal-halogen exchange reactions. This guide provides an in-depth, comparative analysis of the reactivity profiles of 5-iodofuro[3,2-b]pyridine and its isomer, furo[2,3-b]pyridine, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Structural and Electronic Landscape: An Isomeric Divide

The fundamental difference between furo[3,2-b]pyridine and furo[2,3-b]pyridine lies in the position of the pyridine nitrogen relative to the furan ring. This seemingly subtle distinction creates a significant divergence in their electronic properties and, consequently, their chemical reactivity.

  • Furo[3,2-b]pyridine: The nitrogen atom is positioned at the 7-position, analogous to a 'meta' relationship with the furan oxygen. This placement results in less direct electronic perturbation of the furan ring, largely preserving its inherent π-excessive character.

  • Furo[2,3-b]pyridine: The nitrogen is at the 7-position (adjacent to the ring fusion), creating an 'ortho' relationship. This proximity leads to a more pronounced inductive electron withdrawal from the furan ring, making it less nucleophilic compared to its [3,2-b] isomer.

This electronic dichotomy dictates the preferred sites and conditions for both electrophilic and nucleophilic transformations.

Caption: Isomeric structures of the furo-pyridine core.

Reactivity Profile of 5-Iodofuro[3,2-b]pyridine: A Hub for Diversification

The iodine atom at the C5 position of the furo[3,2-b]pyridine scaffold is a cornerstone for synthetic diversification. Its relatively weak carbon-iodine bond (C-I) makes it an excellent leaving group in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[6]

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful strategy for functionalizing the 5-position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[7]

G Start 5-Iodofuro[3,2-b]pyridine (Ar-I) OxAdd Oxidative Addition Start->OxAdd Organometallic Organometallic Reagent (R-M) Transmetalation Transmetalation Organometallic->Transmetalation Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdIL2 Ar-Pd(II)-I Complex OxAdd->ArPdIL2 ArPdIL2->Transmetalation ArPdRL2 Ar-Pd(II)-R Complex Transmetalation->ArPdRL2 RedElim Reductive Elimination ArPdRL2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Substituted Furo[3,2-b]pyridine (Ar-R) RedElim->Product Base Base Base->Transmetalation Activates R-M

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. It is highly robust and tolerates a wide variety of functional groups.

  • Sonogashira Coupling (C-C Bond Formation): This involves the coupling of the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3] This method is fundamental for introducing alkynyl moieties.[2][8]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. The choice of phosphine ligand is critical for achieving high yields and accommodating a broad substrate scope.[9]

Comparative Data: Cross-Coupling Reactions

Reaction TypeReagentCatalyst/LigandBaseTypical YieldReference
Suzuki Arylboronic AcidPd(PPh₃)₄Na₂CO₃70-95%[10]
Sonogashira Terminal AlkynePd/C, CuI, PPh₃Et₃N65-90%[2][8]
Buchwald-Hartwig Primary/Secondary Amine[Pd-μ-BrP(t-Bu)₃]₂NaOtBu75-92%[9]
Metal-Halogen Exchange

Treating 5-iodofuro[3,2-b]pyridine with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) can induce a metal-halogen exchange.[11] This reaction rapidly converts the electrophilic C-I bond into a highly nucleophilic C-Li bond. The resulting organolithium species is a powerful intermediate that can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups.

Causality in Experimental Choice: The use of cryogenic temperatures (-78 °C) is critical. At higher temperatures, the highly basic organolithium reagent could deprotonate other positions on the heterocyclic ring, leading to a loss of regioselectivity. The rate of iodine-lithium exchange is significantly faster than proton abstraction at these temperatures.[11]

Reactivity Profile of Furo[2,3-b]pyridine: A Tale of Contrasting Behavior

The furo[2,3-b]pyridine isomer exhibits a distinct reactivity profile, largely governed by the electron-withdrawing nature of the adjacent pyridine nitrogen.

C-H Functionalization

While halogenated derivatives are common, significant research has focused on the direct C-H functionalization of the parent furo[2,3-b]pyridine scaffold. The furan ring, though deactivated compared to the [3,2-b] isomer, remains the more electron-rich portion of the molecule. Rhodium-catalyzed C-H arylation has been shown to selectively install aryl groups at the C2 position.[12]

Reactivity of the Pyridine Ring

The pyridine moiety in furo[2,3-b]pyridines remains relatively unreactive towards electrophiles.[13] However, its reactivity can be enhanced by conversion to the corresponding N-oxide. The N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, cyanation and acetoxylation of the N-oxide derivative typically occur at the C6 position, while chlorination proceeds at C4.[13] This strategy allows for functionalization of the pyridine ring, which is otherwise challenging.

Ring Stability and Nucleophilic Attack

An important characteristic of furo[2,3-b]pyridines, especially those bearing electron-withdrawing groups, is their susceptibility to ring-opening reactions when treated with strong nucleophiles like hydrazine or strong bases.[13][14] This contrasts with the generally more stable furo[3,2-b]pyridine core and offers a unique synthetic pathway to highly substituted pyridine derivatives.[14]

Head-to-Head Comparison: A Summary of Reactivity

Feature5-Iodofuro[3,2-b]pyridineFuro[2,3-b]pyridine
Primary Functionalization Handle C5-Iodo groupC2-H bond
Dominant Reaction Type Pd-catalyzed cross-coupling, Metal-halogen exchangeDirect C-H functionalization, N-oxide chemistry
Furan Ring Reactivity More electron-rich, susceptible to lithiation (at C2/C3 if unfunctionalized)Less electron-rich, site of C-H activation
Pyridine Ring Reactivity Generally unreactive without activationCan be functionalized via N-oxide intermediate
Stability to Nucleophiles Generally stableProne to furan ring-opening with strong nucleophiles

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodofuro[3,2-b]pyridine

This protocol describes a typical procedure for the C-C bond formation at the 5-position.

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-iodofuro[3,2-b]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq.) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 5-arylfuro[3,2-b]pyridine product.

Protocol 2: Metal-Halogen Exchange and Electrophilic Quench

This protocol is a self-validating system for generating a nucleophilic intermediate. The successful formation of the product validates the efficiency of the exchange.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a thermometer and an inert gas inlet, add 5-iodofuro[3,2-b]pyridine (1.0 eq.) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 eq.) dropwise to the solution.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Conclusion

The isomeric relationship between furo[3,2-b]pyridine and furo[2,3-b]pyridine gives rise to distinct and complementary reactivity profiles. 5-Iodofuro[3,2-b]pyridine stands out as a robust and versatile building block, ideally suited for diversification at the C5 position through a host of well-established palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols. Its scaffold is generally more stable and less prone to undesired ring-opening.

In contrast, furo[2,3-b]pyridine offers unique opportunities for direct C-H functionalization at the C2 position and allows for modification of the pyridine ring through an N-oxide intermediate. Its susceptibility to nucleophilic ring-opening provides an alternative synthetic route to complex pyridines. The choice between these two scaffolds is therefore a strategic one, dictated by the desired substitution pattern and the overall synthetic plan. A thorough understanding of their divergent reactivity is paramount for any researcher aiming to leverage these powerful heterocyclic cores in the design of novel therapeutics.

References

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). PubMed. Available at: [Link]

  • Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. (2018). Chemical Communications (RSC Publishing). Available at: [Link]

  • Fumagalli, F., & Emery, F. S. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(21), 10339–10347. Available at: [Link]

  • Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. (2016). PubMed. Available at: [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. (2020). Bentham Science Publishers. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. (1997). MDPI. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. SciSpace. Available at: [Link]

  • Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural.... ResearchGate. Available at: [Link]

  • Metal–halogen exchange. Wikipedia. Available at: [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Available at: [Link]

  • Gutmann, B., et al. (2015). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 11, 2466-83. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. (1995). ResearchGate. Available at: [Link]

  • Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. Available at: [Link]

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase. (2013). PMC. Available at: [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2022). Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2013). RSC Publishing. Available at: [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2022). Available at: [Link]

  • Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7, 1043-1052. Available at: [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. (2022). Beilstein Journals. Available at: [Link]

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A Researcher's Guide to the Infrared Spectrum of 5-Iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis and Comparative Study for Accurate Structural Elucidation

The furo[3,2-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in molecules designed as selective kinase inhibitors and modulators of critical signaling pathways.[1][2] Among its derivatives, 5-iodofuro[3,2-b]pyridine serves as a crucial intermediate in organic synthesis, where the iodine atom provides a reactive handle for constructing more complex molecules through cross-coupling reactions.[3] Accurate and unambiguous characterization of this building block is paramount, and Infrared (IR) spectroscopy offers a rapid, non-destructive, and informative first step in its structural verification.

This guide provides a detailed analysis of the IR spectrum of 5-iodofuro[3,2-b]pyridine, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the expected absorption frequencies, compare them with related compounds, and provide a robust experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of a molecule is a unique fingerprint, determined by the vibrations of its constituent bonds.[4] For 5-iodofuro[3,2-b]pyridine, the key absorptions arise from the fused aromatic system (pyridine and furan rings) and the carbon-iodine bond. The interpretation of its spectrum relies on understanding the characteristic vibrational modes of these components.

  • Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic rings are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]

  • Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused heterocyclic system give rise to a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.[5][6] These are often complex and coupled, but their pattern is highly diagnostic of the aromatic core.

  • C-O-C Stretching: The furan ring contains a C-O-C ether linkage. Asymmetric stretching of this group typically produces a strong absorption in the 1260-1050 cm⁻¹ range.[5]

  • C-H Bending (Out-of-Plane): The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region.[5] The specific pattern can help confirm the regiochemistry of the iodine substituent.

  • Carbon-Iodine (C-I) Stretching: The C-I bond is the heaviest single bond in the molecule. According to Hooke's Law, which relates vibrational frequency to bond strength and the mass of the bonded atoms, this vibration is expected at a low frequency.[7] The C-I stretching absorption is typically strong and found in the 600-500 cm⁻¹ range.[4][5]

The following diagram illustrates the relationship between the key functional moieties of 5-iodofuro[3,2-b]pyridine and their expected IR absorption regions.

G Key Vibrational Modes of 5-Iodofuro[3,2-b]pyridine cluster_mol 5-Iodofuro[3,2-b]pyridine cluster_regions Characteristic IR Absorption Regions (cm⁻¹) mol Structure (Placeholder) CH_stretch Aromatic C-H Stretch (3100-3000) mol->CH_stretch Aromatic C-H Ring_stretch C=C / C=N Ring Stretch (1600-1400) mol->Ring_stretch Fused Rings CO_stretch C-O-C Stretch (1260-1050) mol->CO_stretch Furan Ring CH_bend C-H Out-of-Plane Bend (900-675) mol->CH_bend Aromatic C-H CI_stretch C-I Stretch (600-500) mol->CI_stretch Iodine Substituent

Caption: Key functional groups in 5-iodofuro[3,2-b]pyridine and their corresponding IR regions.

Comparative Spectral Analysis

To confidently assign the peaks in the spectrum of 5-iodofuro[3,2-b]pyridine, it is instructive to compare it with the parent furo[3,2-b]pyridine and a simple analog like iodobenzene. This comparison allows for the isolation of spectral features introduced by the iodine substituent.

Vibrational ModeFuro[3,2-b]pyridine (Predicted)5-Iodofuro[3,2-b]pyridine (Predicted)Iodobenzene (Literature)Rationale for Shift/Appearance
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹~3060 cm⁻¹Largely unaffected by the heavy halogen substituent.
Ring Stretching ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1580, 1475 cm⁻¹The overall pattern may be perturbed by the substituent, but major peaks remain in this region.
C-H Out-of-Plane Bend Dependent on 5 C-H bondsPattern changes due to new substitution~740, 685 cm⁻¹The number and position of these bands are highly diagnostic of the substitution pattern.
C-I Stretch Absent~600-500 cm⁻¹ ~650 cm⁻¹ This is the most significant new band, confirming the presence of the C-I bond.[4]

The most telling feature in the spectrum of 5-iodofuro[3,2-b]pyridine is the appearance of a strong absorption in the low-frequency region (600-500 cm⁻¹), which is absent in the parent compound. This band is the hallmark of the carbon-iodine stretching vibration.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an IR spectrum is critically dependent on meticulous sample preparation and proper instrument operation. For a solid sample like 5-iodofuro[3,2-b]pyridine, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation (for Transmission FTIR)

This classic technique involves dispersing the sample in a dry, IR-transparent matrix.

Rationale: The goal is to create an optically transparent disc where the sample particles are small enough to minimize light scattering.[8] Potassium Bromide is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds.

Step-by-Step Protocol:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at ~100-110°C for at least 2-4 hours to remove adsorbed water, which has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹).[8] Store the dried KBr in a desiccator.

  • Mixing: In an agate mortar and pestle, grind 1-2 mg of the 5-iodofuro[3,2-b]pyridine sample with approximately 100-200 mg of the dried KBr.[9] The final concentration should be around 0.2% to 1%.[10][11] Grinding should be thorough to reduce the sample's particle size to less than 2 microns, which minimizes scattering losses.[11]

  • Pellet Pressing: Transfer the fine powder into a pellet die. Assemble the die and place it in a hydraulic press.[9]

  • Evacuation: Connect the die to a vacuum pump for 2-5 minutes to remove trapped air and moisture, which can cause the pellet to be opaque.[9]

  • Pressing: While under vacuum, apply 8-10 tons of pressure for 2-3 minutes.[9]

  • Analysis: Carefully release the pressure and vacuum. Remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

Method 2: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique that requires minimal sample preparation.

Rationale: In ATR, the IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, creating a short-range "evanescent wave" that penetrates a few micrometers into the sample placed in direct contact with the crystal.[12][13] This interaction provides an absorption spectrum of the sample's surface layer.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.[14]

  • Sample Application: Place a small amount of the solid 5-iodofuro[3,2-b]pyridine powder directly onto the ATR crystal, ensuring complete coverage of the measurement area.[14]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for a strong signal.[15]

  • Sample Scan: Acquire the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 32-64 co-added scans to improve the signal-to-noise ratio.[16]

  • Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[14]

The following diagram outlines the general workflow for obtaining and analyzing an IR spectrum.

G start Start: Solid Sample prep Sample Preparation start->prep kbr Method A: KBr Pellet prep->kbr Transmission atr Method B: ATR prep->atr Reflectance instrument Instrument Setup (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) kbr->instrument atr->instrument background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan process Data Processing (Baseline Correction, Normalization) sample_scan->process analysis Spectral Analysis & Peak Assignment process->analysis end End: Characterized Compound analysis->end

Caption: General workflow for IR spectrum acquisition and analysis.

Conclusion

The IR spectrum of 5-iodofuro[3,2-b]pyridine is characterized by absorptions typical of a fused heteroaromatic system, with the key diagnostic feature being a strong band in the 600-500 cm⁻¹ region corresponding to the C-I stretching vibration. By combining a theoretical understanding of group frequencies with a comparative analysis against simpler molecules and employing a robust experimental protocol, researchers can confidently use IR spectroscopy as a primary tool for the structural verification of this important synthetic intermediate.

References

  • Helsinki University. (n.d.). Quick User Guide for FT-IR.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry department website.
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from a university chemistry department website.
  • Specac Ltd. (2023, February 6). Infographic: making KBr pellets.
  • University of Washington, Department of Chemistry. (n.d.). KBr Pellet Press.
  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from a university engineering department website.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Glassford, S. E., Byrne, B., & Kazarian, S. G. (n.d.). ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. PMC.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Kazarian, S. G., et al. (n.d.). Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • Ustenova, G. O., et al. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. RJPBCS.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons [Table].
  • ResearchGate. (2025, October 12). Study of substances containing iodine adduct by IR spectroscopy [PDF].
  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society.
  • National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Database.
  • International Journal of Research and Analytical Reviews. (2020, January).
  • Schuler, R. H. (1954). The Effect of Iodine on the Infrared Spectra of the Alkyl Iodides. Journal of Chemical Physics.
  • BenchChem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
  • ResearchGate. (n.d.). Experimental Vibrational Frequencies (in cm−1) of the [Ru(bpy)3]+... [Table].
  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway [Request PDF].
  • Nazarbayev University Repository. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective.
  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table].
  • Sigma-Aldrich. (n.d.). 6-Iodofuro[3,2-b]pyridine.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-iodoFuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds like 5-iodoFuro[3,2-b]pyridine are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-iodoFuro[3,2-b]pyridine, grounded in established safety principles for halogenated heterocyclic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data for analogous compounds, 5-iodoFuro[3,2-b]pyridine should be handled as a substance that is harmful if swallowed and can cause significant skin, eye, and respiratory irritation[2].

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldTo prevent contact with eyes, which can cause serious irritation[1][3].
Hand Protection Nitrile or neoprene glovesTo protect the skin from irritation and potential absorption[4].
Body Protection A flame-retardant lab coatTo protect against splashes and spills.
Respiratory Protection Use in a certified chemical fume hoodTo minimize inhalation of any dust or vapors, which may cause respiratory irritation[2][4].

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety. Due to its halogenated nature, 5-iodoFuro[3,2-b]pyridine must not be mixed with non-halogenated waste streams[5][6].

Experimental Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., a glass bottle with a screw cap).

    • Ensure the container is in good condition, free of cracks or defects[7][8].

  • Label the Waste Container:

    • Before adding any waste, affix a "Hazardous Waste" label[4][7].

    • Clearly write the full chemical name: "Waste 5-iodoFuro[3,2-b]pyridine"[4]. Do not use abbreviations[7].

    • List any solvents or other chemicals that will be added to this container.

  • Collect the Waste:

    • Solid Waste: Collect any solid 5-iodoFuro[3,2-b]pyridine, including contaminated items like weighing paper or disposable spatulas, and place them in the designated container.

    • Liquid Waste: If the compound is in solution, pour the waste into the container. The first rinse of any glassware that contained the compound should also be collected as hazardous waste[9].

    • Do not overfill the container; a good practice is to fill it to no more than 75-90% of its capacity to allow for vapor expansion[7][8].

  • Seal and Store the Container:

    • Keep the container securely sealed at all times, except when adding waste[7][9].

    • Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and acids[4].

The following diagram illustrates the decision-making process for segregating and containerizing 5-iodoFuro[3,2-b]pyridine waste.

G cluster_collection Waste Collection & Segregation start Generate 5-iodoFuro[3,2-b]pyridine Waste is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Use Designated Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Use Non-Halogenated Waste Container is_halogenated->non_halogenated_container No label_container Label Container: 'Hazardous Waste' '5-iodoFuro[3,2-b]pyridine' halogenated_container->label_container collect_waste Collect Solid & Liquid Waste (Do not overfill) label_container->collect_waste seal_container Keep Container Securely Sealed collect_waste->seal_container store_container Store in Secondary Containment (Cool, Dry, Ventilated Area) seal_container->store_container pickup Arrange for EHS Pickup store_container->pickup

Caption: Waste Segregation and Containerization Workflow.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood[4].

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill[4].

  • Collect the Absorbed Material: Carefully scoop the absorbed material into the designated hazardous waste container for 5-iodoFuro[3,2-b]pyridine.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For Large Spills: If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department immediately[9].

Disposal of Empty Containers

Empty containers that once held 5-iodoFuro[3,2-b]pyridine must also be managed correctly to be considered non-hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent[10]. The first rinseate is considered hazardous and must be collected in the 5-iodoFuro[3,2-b]pyridine waste container[9]. Subsequent rinses can often be disposed of as non-hazardous waste, but consult your local EHS guidelines.

  • Defacing Labels: All labels on the container must be removed or thoroughly defaced before the container is discarded or recycled[8][9].

Final Disposal Pathway

The ultimate disposal of 5-iodoFuro[3,2-b]pyridine waste is managed by your institution's EHS department or a licensed hazardous waste disposal company[7][10].

  • Incineration: The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration[11][12]. This process ensures the complete destruction of the compound, preventing its release into the environment.

  • Do Not Dispose Down the Drain: Under no circumstances should 5-iodoFuro[3,2-b]pyridine or its solutions be poured down the sanitary sewer[4][10]. This can harm aquatic life and interfere with wastewater treatment processes[8].

The decision-making process for the final disposal is outlined in the diagram below.

G cluster_disposal_pathway Final Disposal Pathway start Full, Sealed & Labeled Waste Container contact_ehs Contact Environmental Health & Safety (EHS) start->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup ehs_collects EHS Collects Waste schedule_pickup->ehs_collects transport Transport to Licensed Disposal Facility ehs_collects->transport incineration High-Temperature Incineration transport->incineration

Caption: Final Disposal Pathway for 5-iodoFuro[3,2-b]pyridine Waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 5-iodoFuro[3,2-b]pyridine, upholding the principles of scientific integrity and laboratory safety.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Material Safety Data Sheet. Avantor. [Link]

  • Pyridine Safety Data Sheet. Acros Organics. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Furo[3,2-b]pyridine. PubChem, National Institutes of Health. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Technische Universität Berlin. [Link]

  • Oxidizer 0.05 M (Mixture of Iodine in Pyridine and Water) Safety Data Sheet. emp BIOTECH. [Link]

  • Furo[3,2-b]pyridine-5-carboxamide. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. [Link]

  • Liquid waste. Chimactiv, AgroParisTech. [Link]

  • Pyridine Safety Data Sheet. PENTA. [Link]

  • Pyridine Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Personal protective equipment for handling 5-iodoFuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as High-Hazard / Light-Sensitive. 5-iodoFuro[3,2-b]pyridine is a halogenated heteroaromatic compound used primarily as an intermediate in medicinal chemistry (e.g., for Suzuki-Miyaura couplings).[1] While specific toxicological data for this isomer is often limited in public databases compared to its parent scaffold, it must be handled under the Precautionary Principle . Structural analogs (iodinated pyridines and furopyridines) exhibit significant skin/eye irritation and potential organ toxicity (thyroid/liver) upon repeated exposure.

Critical Immediate Actions:

  • Containment: Handle exclusively in a certified chemical fume hood.

  • Storage: Maintain at 2–8°C , protected from light (amber vial/foil).

  • Decomposition Risk: Iodinated heterocycles are prone to photolytic deiodination, liberating free iodine (

    
    ) which is corrosive and toxic.
    

Hazard Identification & Risk Assessment

This compound poses risks through inhalation of dust and dermal absorption. The presence of the iodine atom weakens the heteroaromatic stability relative to the parent furo[3,2-b]pyridine, increasing chemical reactivity and potential toxicity.

Hazard ClassGHS Classification (Inferred*)H-StatementDescription
Acute Toxicity Category 4H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled.
Irritation Category 2H315/H319Causes skin irritation and serious eye irritation.[1][2][3][4][5]
STOT-SE Category 3H335May cause respiratory irritation.[3]
Reactivity N/AN/ALight Sensitive. May evolve toxic iodine vapors (

) upon degradation.

*Note: Classifications are derived from structural analogs (e.g., 6-iodofuro[3,2-b]pyridine) and standard safety protocols for halogenated heteroaromatics in the absence of isomer-specific REACH registration data.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE Selection Logic

The choice of gloves is critical.[6] While nitrile is sufficient for the solid powder, solubilization changes the requirement. If dissolved in halogenated solvents (DCM, Chloroform), standard nitrile gloves offer insufficient breakthrough time (<5 mins).

Table 1: PPE Specifications

ComponentRequirementTechnical Specification
Eye Protection Mandatory Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to airborne dust risk.
Hand Protection (Solid) Standard Nitrile Rubber (minimum 0.11 mm thickness).
Hand Protection (Solution) Advanced Double-gloving required. Inner: Nitrile.[7] Outer: Silver Shield/Laminate (if using DCM/THF) or thick Nitrile (if using MeOH/DMSO).
Respiratory Conditional If working outside a fume hood (strongly discouraged): N95 or P100 particulate respirator.
Body Mandatory Lab coat (buttoned to neck), long pants, closed-toe chemically resistant shoes.[8]
PPE Decision Workflow

PPE_Decision start Start: Handling 5-iodoFuro[3,2-b]pyridine state_check Physical State? start->state_check solid Solid / Powder state_check->solid solution In Solution state_check->solution ppe_solid PPE: Nitrile Gloves + Goggles (Fume Hood Required) solid->ppe_solid solvent_check Solvent Type? solution->solvent_check halo_solvent Halogenated (DCM, CHCl3) solvent_check->halo_solvent polar_solvent Polar (DMSO, MeOH) solvent_check->polar_solvent ppe_halo PPE: Silver Shield/Laminate Gloves (Critical Barrier) halo_solvent->ppe_halo ppe_polar PPE: Double Nitrile Gloves polar_solvent->ppe_polar

Figure 1: Decision logic for selecting glove material based on physical state and carrier solvent.

Operational Handling Protocol

A. Storage & Stability[4][7][8][9]
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative degradation.

  • Light: Wrap container in aluminum foil or use amber glass. The C-I bond is susceptible to photolysis.

B. Weighing & Transfer (Step-by-Step)
  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tare-weighing method :

    • Tare the vial with cap ON.

    • Add solid inside the hood.

    • Cap tightly, wipe exterior, and re-weigh.

  • Static Control: Fine heteroaromatic powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Solubilization: Add solvent slowly. Caution: Iodinated compounds can react exothermically with strong oxidizers. Ensure the solvent is compatible (e.g., DMSO, DMF, DCM).

C. Reaction Setup
  • Inert Atmosphere: Always purge reaction vessels with Nitrogen/Argon.

  • Temperature Control: Avoid heating above 80°C unless necessary; high heat promotes deiodination.

  • Quenching: If using metal catalysts (Pd, Cu), treat the waste stream as heavy metal + halogenated organic.

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min. Do not use ethanol. Ethanol increases skin permeability, potentially carrying the compound deeper into the dermis.
Eye Contact Flush with water/saline for 15 min.[6] Lift eyelids.Heterocycles can cause corneal clouding; immediate dilution is vital.
Spill (Solid) Cover with wet paper towel to prevent dust. Wipe up.[1][3][4]Wetting prevents aerosolization of the toxic powder.
Spill (Liquid) Absorb with vermiculite/sand. Dispose as hazardous.Do not use combustible materials (sawdust) if mixed with oxidizers.

Waste Disposal & Deactivation[10]

NEVER dispose of down the drain. 5-iodoFuro[3,2-b]pyridine is classified as Halogenated Organic Waste .[7]

Disposal Workflow
  • Segregation: Collect in a dedicated container labeled "Halogenated Organics."

    • Why? Mixing halogenated waste with general organics (acetone/ethanol) can complicate incineration and increase disposal costs.

  • Labeling: clearly mark "Contains Organic Iodine."

  • Deactivation (Spill Residues):

    • If free iodine (

      
      ) is visible (brown/purple stain), treat the surface with 10% Sodium Thiosulfate  solution.
      
    • Mechanism:[4][8][9]

      
       (Reduces toxic iodine to water-soluble iodide).
      

Waste_Flow waste_gen Waste Generation (Reaction Mix / Mother Liquor) segregation Segregation Check waste_gen->segregation halogenated Halogenated Waste Stream (Contains Cl, Br, I) segregation->halogenated Contains 5-iodoFuro... non_halo General Organic Waste (Acetone, EtOH only) segregation->non_halo Rinse solvents only treatment Thiosulfate Wash (If free Iodine present) halogenated->treatment If colored disposal High-Temp Incineration (Certified Facility) halogenated->disposal treatment->disposal

Figure 2: Waste segregation and disposal pathway for iodinated organic compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1131335-68-6 (Analog: 6-Iodofuro[3,2-b]pyridine). Retrieved from [Link]

  • EHS University of Washington. Guidelines for Handling Halogenated Solvents and Compounds. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.